molecular formula C7H4ClIO2 B1370186 3-Chloro-4-iodobenzoic acid CAS No. 58123-72-1

3-Chloro-4-iodobenzoic acid

Cat. No.: B1370186
CAS No.: 58123-72-1
M. Wt: 282.46 g/mol
InChI Key: UTKNSLUWERDCPS-UHFFFAOYSA-N
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Description

3-Chloro-4-iodobenzoic acid is a useful research compound. Its molecular formula is C7H4ClIO2 and its molecular weight is 282.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-iodobenzoic acid
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InChI

InChI=1S/C7H4ClIO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKNSLUWERDCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310825
Record name 3-Chloro-4-iodobenzoic acid
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Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58123-72-1
Record name 3-Chloro-4-iodobenzoic acid
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Record name 3-Chloro-4-iodobenzoic acid
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Record name 3-chloro-4-iodobenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a reliable and well-established pathway for the synthesis of 3-chloro-4-iodobenzoic acid, a valuable building block in medicinal chemistry and materials science. The methodology detailed herein is grounded in fundamental principles of organic chemistry, with a focus on the practical execution and underlying mechanistic principles. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of both chlorine and iodine atoms on the benzene ring, along with the carboxylic acid functionality, makes it a versatile intermediate for the synthesis of more complex molecules. The distinct reactivity of the iodo- and chloro-substituents, as well as the carboxylic acid group, allows for selective functionalization in various cross-coupling reactions and other transformations. This makes it a key component in the development of pharmaceuticals, agrochemicals, and functional materials.

The synthesis of this compound is most effectively achieved through a two-step process starting from 3-chloro-4-aminobenzoic acid. This pathway involves the diazotization of the primary aromatic amine followed by a Sandmeyer-type iodination reaction. This method is favored for its high regioselectivity and generally good yields.

The Synthetic Pathway: A Mechanistic Overview

The conversion of 3-chloro-4-aminobenzoic acid to this compound proceeds through the formation of a diazonium salt intermediate. This is a classic and widely used transformation in aromatic chemistry.[1]

Step 1: Diazotization

The first step is the diazotization of the primary aromatic amine.[2][3] This reaction is typically carried out in a cold, acidic solution with sodium nitrite (NaNO₂). The strong acid, usually hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), serves two purposes: it protonates the nitrous acid formed in situ and it maintains a low pH to prevent the newly formed diazonium salt from coupling with the unreacted amine.

The reaction is initiated by the formation of the nitrosonium ion (NO⁺), which acts as the electrophile. The amine group of 3-chloro-4-aminobenzoic acid attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium salt is formed. The entire process is conducted at low temperatures (0–5 °C) because aryl diazonium salts are generally unstable and can decompose at higher temperatures.[4]

Step 2: Iodination

The second step is the displacement of the diazonium group (-N₂⁺) by an iodide ion (I⁻). This is a variation of the Sandmeyer reaction.[5] While the classic Sandmeyer reaction for the introduction of chlorine or bromine utilizes a copper(I) salt catalyst, the iodination can often be achieved simply by treating the diazonium salt solution with potassium iodide (KI).[1] The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), which facilitates the nucleophilic aromatic substitution. The reaction is believed to proceed through a radical mechanism, particularly when copper salts are involved.[5][6]

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 3-chloro-4-aminobenzoic acid.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 3-Chloro-4-aminobenzoic Acid 3-Chloro-4-aminobenzoic Acid Aryl Diazonium Salt Aryl Diazonium Salt 3-Chloro-4-aminobenzoic Acid->Aryl Diazonium Salt 1. NaNO₂, HCl 2. 0-5 °C This compound This compound Aryl Diazonium Salt->this compound KI

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

  • 3-chloro-4-aminobenzoic acid

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Distilled water

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers and other standard laboratory glassware

Procedure:

Part 1: Diazotization of 3-Chloro-4-aminobenzoic Acid

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 3-chloro-4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0–5 °C using an ice bath with constant stirring. It is crucial to maintain this temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[4]

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of the amine hydrochloride using a dropping funnel. The addition should be controlled to keep the temperature of the reaction mixture below 5 °C.

  • After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the aryl diazonium salt.

Part 2: Iodination of the Diazonium Salt

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly and carefully add the freshly prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to about 50-60 °C for approximately 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature. A precipitate of the crude this compound should form.

  • If the solution has a dark color due to the formation of iodine, add a small amount of sodium thiosulfate solution to decolorize it.

Part 3: Isolation and Purification

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • For purification, recrystallize the crude product from a suitable solvent, such as aqueous ethanol. Dissolve the solid in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.

Quantitative Data Summary

The following table summarizes the expected quantitative data for a well-executed synthesis of this compound.

ParameterValueNotes
Starting Material 3-Chloro-4-aminobenzoic AcidPurity >98%
Molecular Weight 171.58 g/mol
Final Product This compound
Molecular Weight 282.46 g/mol [7]
Typical Yield 75-85%Yields can vary based on reaction scale and conditions.
Appearance Off-white to pale yellow solid
Melting Point Approx. 215-220 °CLiterature values may vary slightly.
Purity (Post-recrystallization) >99%As determined by HPLC or NMR.

Conclusion

The synthesis of this compound via the diazotization of 3-chloro-4-aminobenzoic acid followed by iodination is a robust and efficient method. This technical guide provides a comprehensive framework for researchers to successfully perform this synthesis. By understanding the underlying mechanisms and adhering to the detailed experimental protocol, a high yield of a pure product can be reliably obtained. The principles outlined in this guide are fundamental to the broader field of aromatic chemistry and can be adapted for the synthesis of a wide range of other halogenated aromatic compounds.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: 3-Chloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid of significant interest to the pharmaceutical and chemical synthesis industries. Its bifunctional nature, featuring a carboxylic acid group and two distinct halogen atoms on a benzene scaffold, makes it a versatile intermediate for the construction of complex molecules, particularly in the realm of drug discovery. The precise physicochemical properties of this compound are critical determinants of its reactivity, solubility, and pharmacokinetic potential when incorporated into larger molecular frameworks. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, details authoritative methodologies for their characterization, and discusses their implications for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound is a disubstituted benzoic acid derivative. The chlorine atom at the meta-position (C3) and the iodine atom at the para-position (C4) relative to the carboxyl group create a unique electronic and steric environment. This substitution pattern is key to its utility in synthetic chemistry, offering differential reactivity for a variety of cross-coupling reactions.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

} Caption: 2D Structure of this compound.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound [PubChem][1]
CAS Number 58123-72-1 [PubChem][1]
Molecular Formula C₇H₄ClIO₂ [PubChem][1]
Molecular Weight 282.46 g/mol [PubChem][1]
InChI Key UTKNSLUWERDCPS-UHFFFAOYSA-N [PubChem][1]

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Cl)I | [PubChem][1] |

Core Physicochemical Properties

The interplay of the carboxylic acid group with the electron-withdrawing halogen substituents governs the key properties of this molecule. A summary of its core physicochemical data is presented below.

Table 2: Summary of Physicochemical Properties

Property Value Method Source
Melting Point 210 °C Experimental [Sigma-Aldrich]
Boiling Point 348.3 ± 27.0 °C Predicted [Sigma-Aldrich]
Water Solubility Low (expected) Qualitative Inferred from analogs[2][3]
pKa (in water) ~3.78 Predicted (Hammett Equation) See Section 2.2
LogP (Octanol/Water) 2.7 Predicted (XlogP3) [PubChem][1]

| Polar Surface Area | 37.3 Ų | Computed | [PubChem][1] |

Physical State and Solubility

This compound is a solid at room temperature. Based on data from analogous compounds such as 3-chlorobenzoic acid and 4-chlorobenzoic acid, it is expected to have low solubility in water but good solubility in polar organic solvents like methanol, ethanol, and acetone.[2][3] The low aqueous solubility is typical for aromatic carboxylic acids with significant nonpolar surface area contributed by the benzene ring and large halogen atoms.

Acidity (pKa)

The equation is: pKa(X) = pKa(H) - ρΣσ

Where:

  • pKa(H) is the pKa of the parent compound, benzoic acid (4.21 in water at 25°C).[6]

  • ρ (rho) is the reaction constant, defined as 1.00 for the ionization of benzoic acids in water.[5]

  • Σσ is the sum of the substituent constants for each group on the ring.

The required substituent constants (σ) are:

  • σ_meta for Chlorine (Cl): +0.37

  • σ_para for Iodine (I): +0.18

Calculation:

  • Σσ = σ_meta(Cl) + σ_para(I) = 0.37 + 0.18 = +0.55

  • pKa = 4.21 - (1.00 * 0.55) = 3.66

This calculated pKa of ~3.66 indicates that this compound is a stronger acid than benzoic acid (pKa 4.21). This is expected, as both the chloro and iodo substituents are electron-withdrawing through induction, which stabilizes the resulting carboxylate anion.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.5-8.5 ppm). Due to the substitution pattern, complex splitting (doublets and a doublet of doublets) would be anticipated.

  • ¹³C NMR: The carbon NMR spectrum should display 7 distinct signals: one for the carboxyl carbon (~165-175 ppm) and six for the aromatic carbons, including two signals for the carbons bearing the chloro and iodo substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band from the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O (carbonyl) stretching peak (~1700 cm⁻¹), and various C=C and C-H aromatic vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show a distinct molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of chlorine (³⁵Cl/³⁷Cl).

Methodologies for Physicochemical Characterization

To ensure data integrity and reproducibility, the determination of key physicochemical properties must follow standardized, validated protocols. The Organisation for Economic Co-operation and Development (OECD) provides globally accepted guidelines for this purpose.

Protocol: Melting Point Determination (OECD 102)

The melting point is a fundamental indicator of purity. The capillary method is a standard and reliable technique.[7][8]

Principle: A small, uniform sample packed into a capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete define the melting range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

  • Capillary Loading: Pack the sample into a thin-walled capillary tube to a height of 2-4 mm.

  • Apparatus Setup: Place the capillary in a calibrated melting point apparatus (either a liquid bath or metal block design).

  • Preliminary Test: Heat rapidly to determine an approximate melting point.

  • Accurate Determination: For the definitive measurement, start heating at a rate of ~10°C/min until the temperature is 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C/min.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which all solid has transformed into liquid (completion of melting).

Causality: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading. A sharp melting range (e.g., < 1°C) is indicative of high purity.

G

Protocol: Aqueous Solubility Determination (OECD 105)

The Shake-Flask method is the gold standard for determining the water solubility of compounds that are sufficiently soluble (> 10⁻² g/L).[2][9]

Principle: An excess amount of the solid is equilibrated with water at a constant temperature. The concentration of the substance in the resulting saturated aqueous solution is then determined by a suitable analytical method.

Step-by-Step Methodology:

  • System Preparation: Add an excess amount of this compound to a suitable vessel containing high-purity water.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 ± 0.5°C) for a sufficient duration to reach equilibrium. A preliminary test should establish this time; typically, 24-48 hours is sufficient.

  • Phase Separation: Allow the mixture to stand at the same temperature to let the undissolved solid settle. Separate the aqueous phase from the solid by centrifugation or filtration, ensuring no solid particles are carried over.

  • Quantification: Determine the concentration of this compound in the clear aqueous solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: Perform the experiment in at least triplicate to ensure statistical validity.

Causality: Achieving true equilibrium is paramount. Insufficient equilibration time is the most common source of error, leading to an underestimation of solubility. The analytical method must be specific and sensitive enough to accurately quantify the analyte at its saturation limit.

G

Protocol: pKa Determination (OECD 112)

Potentiometric titration is a highly accurate and direct method for determining the dissociation constant (pKa) of an acidic or basic compound.[10][11]

Principle: The substance is dissolved in water (or a co-solvent if solubility is low) and titrated with a strong base (e.g., NaOH). The pH of the solution is monitored continuously as a function of the volume of titrant added. The pKa is the pH at which the acid is exactly half-neutralized.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in CO₂-free, deionized water. If necessary, a small amount of a co-solvent like methanol can be used, and the pKa can be extrapolated back to 0% co-solvent.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the dissolved sample in a thermostatted vessel and monitor the pH with the electrode.

  • Titration: Add a standardized solution of strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative). The pKa is determined by reading the pH at the half-equivalence point (V_eq / 2).

Causality: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) dictates that when the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal, the pH of the solution is equal to the pKa. This condition occurs precisely at the half-equivalence point of the titration.

G

Significance in Medicinal Chemistry and Drug Development

This compound is not merely a chemical curiosity; it is a strategic building block for synthesizing high-value pharmaceutical compounds. Its utility stems from the differential reactivity of its halogen substituents.

The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond in metal-catalyzed cross-coupling reactions. This allows for selective functionalization. For instance, a Suzuki or Sonogashira coupling can be performed at the C4 position (iodine) while leaving the C3 position (chlorine) intact for a subsequent, different coupling reaction (e.g., Buchwald-Hartwig amination). This orthogonal reactivity is a powerful tool for medicinal chemists to rapidly generate libraries of complex molecules around a common scaffold, a crucial process in lead optimization for targets such as protein kinases.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its distinct physicochemical properties. A thorough understanding and accurate measurement of its melting point, solubility, and pKa are essential for its effective use in research and development, particularly in the synthesis of novel therapeutic agents. The standardized protocols outlined in this guide provide a framework for obtaining reliable and reproducible data, ensuring scientific integrity and accelerating the drug discovery process.

References

An In-depth Technical Guide to 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dihalogenated Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 3-Chloro-4-iodobenzoic acid (CAS No. 58123-72-1) is not merely another halogenated aromatic; it is a highly versatile scaffold engineered for selective, sequential functionalization. The presence of two distinct halogens—iodine and chlorine—on a benzoic acid ring provides a powerful tool for synthetic chemists. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for programmed, site-selective cross-coupling reactions, making this molecule a cornerstone intermediate in the construction of complex, multi-substituted aromatic systems. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Core Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 58123-72-1[1]
IUPAC Name This compound
Molecular Formula C₇H₄ClIO₂
Molecular Weight 282.46 g/mol
Melting Point ~210 °C[2]
Boiling Point 348.3 ± 27.0 °C (Predicted)[2]
SMILES C1=CC(=C(C=C1C(=O)O)Cl)I
InChI Key UTKNSLUWERDCPS-UHFFFAOYSA-N[2]
XLogP3 2.7
Appearance Solid (typically off-white powder)[2]

Synthesis Pathway: From Amino Precursor to Iodo-Functionalized Core

A reliable and scalable synthesis is critical for the utility of any chemical building block. This compound is efficiently prepared from its corresponding amine, 3-chloro-4-aminobenzoic acid, via a diazotization followed by a Sandmeyer-type reaction with an iodide source. This classic transformation provides a clean and high-yielding route to the desired product.[3][4][5]

Detailed Experimental Protocol: Synthesis via Diazotization-Iodination

This protocol outlines the conversion of 3-chloro-4-aminobenzoic acid to this compound.

Step 1: Diazotization of the Amine

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-chloro-4-aminobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

  • While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise. The addition rate should be controlled to prevent the temperature from rising.

  • Stir the resulting mixture at 0-5 °C for 30-45 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.

Step 2: Iodination (Sandmeyer-type Reaction)

  • In a separate beaker, prepare a solution of potassium iodide (KI) (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature. A precipitate of the crude product should form.

Step 3: Workup and Purification

  • Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.

  • To remove unreacted starting material and byproducts, the solid can be washed with a cold, dilute solution of sodium thiosulfate to reduce any excess iodine.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.

G cluster_synthesis Synthesis Workflow Start 3-Chloro-4-aminobenzoic Acid Diazotization Step 1: Diazotization (HCl, NaNO₂, 0-5 °C) Start->Diazotization Diazonium Aryl Diazonium Salt (In Situ Intermediate) Diazotization->Diazonium Iodination Step 2: Iodination (KI Solution) Diazonium->Iodination Crude Crude Product (Solid Precipitate) Iodination->Crude Purification Step 3: Purification (Filtration & Recrystallization) Crude->Purification End This compound Purification->End

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust C-Cl bond.[6] This reactivity hierarchy (I > Br > Cl) is the cornerstone of its use in sequential synthesis.[7]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures common in pharmaceuticals.[8][9][10] this compound serves as an excellent electrophilic partner in this reaction, coupling selectively at the iodine position.

G cluster_inputs Inputs cluster_output Output pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-I pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)L₂-R' pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' pd2_trans->product aryl_halide Ar-I (Our Substrate) aryl_halide->pd2_add boronic_acid R'-B(OH)₂ boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Field-Proven Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a robust method for coupling an arylboronic acid with this compound.

Materials & Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to establish an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract the product into the organic layer.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 3-chloro-4'-substituted-biphenyl-4-carboxylic acid.

This selective reaction yields a product where the chlorine atom remains untouched, available for subsequent downstream transformations, illustrating the concept of sequential cross-coupling .

G start This compound suzuki Suzuki Coupling (Pd Catalyst, R¹-B(OH)₂) start->suzuki intermediate 4-Aryl-3-chlorobenzoic Acid suzuki->intermediate buchwald Buchwald-Hartwig Amination (Pd Catalyst, R²R³NH) intermediate->buchwald Path A heck Heck Reaction (Pd Catalyst, Alkene) intermediate->heck Path B final_product1 4-Aryl-3-aminobenzoic Acid Derivative buchwald->final_product1 final_product2 4-Aryl-3-alkenylbenzoic Acid Derivative heck->final_product2

Caption: Logic of sequential cross-coupling enabled by differential reactivity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

TechniqueExpected Observations
¹H NMR The spectrum will show three signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet, reflecting the coupling between adjacent protons. The proton ortho to the iodine (at C5) will likely be the most downfield.
¹³C NMR Expect seven distinct signals: one for the carboxylic carbon (~165-170 ppm) and six for the aromatic carbons. The carbons directly attached to the halogens (C3-Cl and C4-I) will have characteristic chemical shifts influenced by the electronegativity and anisotropic effects of the halogens. The C-I signal is typically observed at a lower chemical shift (~90-100 ppm) compared to other aromatic carbons.
IR Spectroscopy Key absorption bands will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), C=C stretches in the aromatic ring (~1400-1600 cm⁻¹), and C-Cl (~700-800 cm⁻¹) and C-I (~500-600 cm⁻¹) stretches in the fingerprint region.
Mass Spectrometry The molecular ion peak ([M]⁺) will be observed at m/z ≈ 282. The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate for synthesizing pharmacologically active compounds. The 3-chloro-4-substituted-phenyl motif is present in numerous drug candidates. Its utility is particularly evident in the development of kinase inhibitors, where precise substitution on the phenyl ring is crucial for binding affinity and selectivity.

Derivatives of the closely related precursor, 4-amino-3-chlorobenzoic acid, have been used to synthesize potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[11] The synthetic strategies often involve converting the amine to other functionalities or using it as an anchor point, but the underlying chloro-substituted scaffold is critical. This compound provides a direct and powerful route to analogues where a carbon-carbon bond is desired at the 4-position, bypassing the need to start from the amino-substituted precursor for certain synthetic designs. The ability to perform sequential couplings allows for the rapid generation of molecular libraries with diverse substitutions at both the 3- and 4-positions, accelerating structure-activity relationship (SAR) studies.

Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound must be handled with appropriate precautions.

  • GHS Hazard Statements: According to supplier safety data, this compound is classified with the following hazards:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a prime example of a molecular tool designed for purpose. Its value extends far beyond its basic structure; it lies in the synthetic possibilities unlocked by the differential reactivity of its two halogen atoms. For researchers in drug discovery and materials science, this compound offers a reliable and strategic platform for building complex molecular architectures through programmed, sequential cross-coupling reactions. By understanding its properties, synthesis, and reactivity as detailed in this guide, scientists can fully leverage its potential to accelerate innovation and discovery.

References

Navigating the Solubility Landscape of 3-Chloro-4-iodobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development and organic synthesis, understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility of 3-Chloro-4-iodobenzoic acid, a crucial building block in medicinal chemistry. This document offers a detailed analysis of its solubility in various organic solvents, outlines robust experimental protocols for solubility determination, and provides insights into the physicochemical principles governing its behavior in solution.

Introduction: The Significance of this compound in Drug Discovery

This compound is a halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring both a chloro and an iodo group on the benzoic acid backbone, makes it a versatile intermediate in the synthesis of complex organic molecules. Halogenated benzoic acids are frequently employed in the development of novel therapeutic agents, including anti-inflammatory drugs and targeted cancer therapies.[1][2] The chlorine and iodine substituents can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making a thorough understanding of its fundamental characteristics, such as solubility, essential for efficient process development and formulation.

The solubility of an API or intermediate in organic solvents is a critical parameter that dictates its utility in various stages of drug development, from synthesis and purification to formulation and delivery. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can ultimately hinder the bioavailability of the final drug product.

Physicochemical Properties and Predicted Solubility Profile

This compound possesses a molecular weight of approximately 282.46 g/mol .[3] The presence of the carboxylic acid group introduces polarity and the capacity for hydrogen bonding, while the aromatic ring and the halogen substituents contribute to its lipophilicity. The predicted octanol-water partition coefficient (XlogP) of 2.7 suggests a moderate degree of lipophilicity, indicating that it will likely exhibit solubility in a range of organic solvents.[3]

Based on the general principles of "like dissolves like" and available data for structurally similar compounds, a predicted solubility profile can be established. Carboxylic acids generally show increased solubility in polar organic solvents.[4][5] For instance, 4-chlorobenzoic acid is described as soluble in methanol to the extent of 1%.[1] Both 3-chlorobenzoic acid and 4-iodobenzoic acid are reported to be soluble in alcohols and ethers.[4][6]

The following table provides an estimated solubility of this compound in a selection of common organic solvents at ambient temperature (approximately 25°C). It is important to note that these are estimated values based on the solubility of analogous compounds and should be confirmed experimentally.

SolventClassPredicted SolubilityRationale
MethanolPolar ProticSolubleThe polarity and hydrogen bonding capacity of methanol are expected to effectively solvate the carboxylic acid group.
EthanolPolar ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution.
AcetonePolar AproticModerately SolubleAs a polar aprotic solvent, acetone can engage in dipole-dipole interactions, but lacks the hydrogen bond donating ability of alcohols.
Ethyl AcetateModerately PolarModerately SolubleThe ester functionality provides some polarity, but the overall less polar nature compared to alcohols may limit solubility.
DichloromethaneNonpolarSparingly SolubleThe low polarity of dichloromethane is less conducive to solvating the polar carboxylic acid group.
TolueneNonpolarSparingly SolubleAs a nonpolar aromatic solvent, toluene is unlikely to be an effective solvent for this polar compound.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several key factors:

  • Solvent Polarity: As a general rule, polar solutes dissolve best in polar solvents, and nonpolar solutes dissolve best in nonpolar solvents. The carboxylic acid group of this compound makes it a polar molecule, hence its predicted higher solubility in polar organic solvents.

  • Hydrogen Bonding: The ability of the carboxylic acid group to act as both a hydrogen bond donor and acceptor plays a crucial role in its solubility in protic solvents like alcohols.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

  • pH: In aqueous or mixed aqueous-organic systems, the pH will have a dramatic effect on the solubility of this compound. As a carboxylic acid, it will be deprotonated at pH values above its pKa, forming a more soluble carboxylate salt.[7]

Caption: Key factors influencing the solubility of this compound.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility is crucial for any research or development endeavor. Below are detailed protocols for two common and reliable methods for measuring the solubility of a solid compound like this compound in organic solvents.

Gravimetric Method (Isothermal Equilibrium)

This classic and straightforward method relies on achieving equilibrium between the solid solute and the solvent, followed by the evaporation of the solvent and weighing the dissolved solid.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer or a shaker bath for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure no further dissolution is occurring.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed volumetric pipette to prevent precipitation upon cooling.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. The filter should also be pre-warmed if possible.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered, saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or aluminum pan).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to ensure complete solvent removal without causing decomposition of the solute.

    • Once the solvent is completely removed, allow the container to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the container with the dried solute.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute) / (Volume of supernatant collected)

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

  • Triplicate Measurements: All experiments should be performed in triplicate to ensure the reproducibility of the results.

  • Blank Control: A blank experiment with only the solvent should be run in parallel to account for any non-volatile impurities in the solvent.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly sensitive and accurate technique for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.

Protocol:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

  • Sample Preparation for HPLC Analysis:

    • After reaching equilibrium, withdraw a sample of the supernatant and filter it as described previously.

    • Dilute a known volume of the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample onto a suitable HPLC system equipped with a UV detector. The wavelength for detection should be set to the λmax of this compound.

    • The mobile phase and column should be chosen to achieve good peak shape and separation from any potential impurities. A common choice would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the carboxylic acid is protonated.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

  • Calculation:

    • Calculate the solubility, taking into account the dilution factor: Solubility (mg/mL) = (Concentration from HPLC) x (Dilution factor)

Self-Validation and Trustworthiness:

  • Calibration Curve Linearity: The calibration curve should have a correlation coefficient (R²) of ≥ 0.999 to ensure linearity and accuracy.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to check for system suitability parameters like retention time reproducibility and peak area precision.

  • Recovery Studies: Spike a known amount of this compound into a filtered, saturated solution to ensure that the analytical method accurately quantifies the analyte in the presence of the solvent matrix.

Experimental_Workflow cluster_Prep Saturated Solution Preparation cluster_Gravimetric Gravimetric Method cluster_HPLC HPLC Method A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24h) A->B C Filter supernatant B->C Sample F Filter and dilute supernatant B->F Sample D Evaporate solvent C->D E Weigh residue D->E G Inject into HPLC F->G H Quantify against calibration curve G->H

Caption: A simplified workflow for the experimental determination of solubility.

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is indispensable for its effective utilization in pharmaceutical research and development. While predictive models and data from analogous structures provide a valuable starting point, experimental determination remains the gold standard for obtaining accurate and reliable solubility data. The protocols outlined in this guide offer robust and self-validating methodologies for researchers to confidently characterize this important chemical intermediate. By carefully considering the factors that influence solubility and employing rigorous experimental techniques, scientists can optimize reaction conditions, streamline purification processes, and ultimately accelerate the journey from discovery to a viable drug candidate.

References

A Predictive Analysis and Technical Guide to the Crystal Structure of 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction

3-Chloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its utility is intrinsically linked to its solid-state structure, which dictates properties such as solubility, stability, and bioavailability. While a definitive experimental crystal structure for this compound is not publicly available in crystallographic databases, we can construct a robust, predictive model of its supramolecular architecture. This guide leverages fundamental principles of crystal engineering and draws upon the known crystal structures of analogous compounds—benzoic acid, 3-chlorobenzoic acid, and 4-iodobenzoic acid—to provide a comprehensive analysis of the expected structural motifs and intermolecular interactions.

Part 1: The Foundational Motif: The Carboxylic Acid Dimer

The primary and most predictable structural element in the crystal lattice of nearly all aromatic carboxylic acids is the centrosymmetric hydrogen-bonded dimer.[1][2] This motif is one of the most robust and widely studied supramolecular synthons in crystal engineering.

In the case of the parent compound, benzoic acid, molecules form nearly planar, centrosymmetric dimers via a pair of O-H···O hydrogen bonds between their carboxyl groups.[1] This interaction is exceptionally stable and is the dominant force in the initial self-assembly process. It is virtually certain that this compound will also form these highly stable dimers as the primary building block of its crystal structure.

Caption: The robust R²₂(8) hydrogen-bonded dimer motif expected in this compound.

Part 2: The Directors of Packing: Halogen Bonding and Steric Effects

With the formation of the primary dimer established, the final three-dimensional crystal packing is directed by the weaker, yet highly significant, interactions involving the halogen substituents. The specific nature and hierarchy of these interactions are key to predicting the overall structure.[3][4]

The Role of the 4-Iodo Group: A Strong Halogen Bond Donor

The iodine atom at the 4-position is the most influential substituent for directing the packing of the dimers. Due to its high polarizability, the iodine atom possesses an electropositive region, known as a σ-hole, which can act as a potent Lewis acid.[5] This enables it to form strong, directional non-covalent interactions known as halogen bonds (XBs).[6][7]

In the known structure of 4-iodobenzoic acid, the molecules first form the expected hydrogen-bonded dimers.[8][9] These dimers are then further organized by interactions between the iodine atoms of adjacent dimers.[8] This demonstrates the iodine's critical role in the supramolecular assembly. For this compound, the iodine atom is expected to form a halogen bond with a Lewis basic site on an adjacent molecule, most likely the carbonyl oxygen of a neighboring carboxylic acid group (an I···O interaction). This interaction is highly directional and will be a primary determinant in the inter-dimer organization.[10]

The Role of the 3-Chloro Group: A Weaker, More Versatile Player

The chlorine atom at the 3-position is less polarizable than iodine and is therefore a weaker halogen bond donor.[3] Its role is more nuanced. While it can participate in weaker C-Cl···O or C-Cl···π interactions, its primary influence is often steric, affecting the planarity of the molecule and influencing the relative positioning of adjacent dimers. The crystal structure of 3-chlorobenzoic acid reveals a more complex packing arrangement where C-H···O and Cl···Cl contacts play a role in the absence of a strong halogen bond donor.

A Predicted Supramolecular Assembly

Based on the hierarchy of interaction strengths (Hydrogen Bond > Halogen Bond (Iodine) > Weaker Interactions), a predictive model for the crystal structure of this compound emerges:

  • Primary Dimerization: Molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds.

  • Inter-dimer Linking: These dimers will then be linked into chains or sheets primarily through strong and directional C-I···O halogen bonds, where the iodine atom of one dimer interacts with the carbonyl oxygen of an adjacent dimer.

  • Fine-Tuning by Chlorine: The 3-chloro substituent will modulate the packing of these chains or sheets, likely participating in weaker, less-directional C-Cl···X or C-H···O interactions that optimize the overall packing density.

Caption: Predicted assembly of dimers linked by C-I···O halogen bonds.

Part 3: Quantitative Comparison of Analogous Structures

To ground our predictions, a comparison of the crystallographic data of relevant precursor and analogous molecules is essential.

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Key Interactions
Benzoic Acid P2₁/c5.525.1421.9097O-H···O Hydrogen Bond Dimers[1]
3-Chlorobenzoic Acid P2₁/c13.843.8412.92108.7O-H···O Hydrogen Bond Dimers, C-H···O, Cl···Cl
4-Iodobenzoic Acid P2₁/n13.214.8812.11110.8O-H···O Hydrogen Bond Dimers, I···I Interactions[9]

Note: Unit cell parameters for 3-Chlorobenzoic Acid and 4-Iodobenzoic Acid are representative values and can vary slightly between different reported structures.

Part 4: Standard Experimental Protocol for Crystal Structure Determination

The following outlines the authoritative, self-validating workflow for the experimental determination of the this compound crystal structure.

Step 1: Synthesis and Purification

  • Synthesis: this compound can be synthesized via established organic chemistry routes, for example, through diazotization of 3-chloro-4-aminobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.

  • Purification: The crude product must be purified to >99% purity, typically by recrystallization from a suitable solvent system (e.g., ethanol/water mixture). Purity will be confirmed by NMR spectroscopy and melting point analysis. High purity is critical as impurities can inhibit crystal growth.[11]

Step 2: Single Crystal Growth

  • Objective: To grow a single, defect-free crystal with dimensions of approximately 0.1-0.3 mm.[12]

  • Methodology (Slow Evaporation):

    • Prepare a saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Place the vial in a vibration-free environment at a constant, controlled temperature.

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Validation: Suitable crystals will be identified under a polarizing microscope; they should be transparent, have well-defined faces, and extinguish light uniformly upon rotation.[13]

Step 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

  • Principle: This technique measures the diffraction pattern produced when a single crystal is struck by a monochromatic X-ray beam. The pattern provides detailed information about the atomic arrangement within the crystal.[14][15]

  • Protocol:

    • A suitable crystal is selected and mounted on a goniometer head.[14]

    • The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

    • The crystal is rotated, and a series of diffraction images are collected at different orientations using a modern detector (e.g., a CCD or CMOS detector).

  • Validation: The quality of the diffraction data is assessed by the resolution, completeness, and redundancy of the collected reflections.

Step 4: Structure Solution and Refinement

  • Objective: To convert the raw diffraction data into a final, accurate 3D model of the atomic arrangement.

  • Workflow:

    • Data Reduction: The raw image data is processed to determine the unit cell dimensions and the intensities of each reflection.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.

    • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Validation: The quality of the final structure is validated by several metrics, including the R-factor (agreement factor), the goodness-of-fit (GOF), and the residual electron density map, which should be flat and featureless.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion

While awaiting experimental confirmation, this guide provides a scientifically grounded prediction of the crystal structure of this compound. The structure is anticipated to be dominated by the formation of robust hydrogen-bonded carboxylic acid dimers. The packing of these dimers is then directed by strong, directional C-I···O halogen bonds, with the 3-chloro substituent playing a secondary role in optimizing the crystal lattice. The provided experimental workflow represents the gold standard for obtaining a definitive, high-resolution crystal structure, which is indispensable for the rational design of new materials and pharmaceutical compounds.

References

reactivity of the carbon-iodine bond in 3-Chloro-4-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 3-Chloro-4-iodobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern organic synthesis, prized for its di-halogenated aromatic scaffold. The significant disparity in the reactivity between its carbon-iodine and carbon-chlorine bonds provides a strategic advantage for selective, sequential functionalization. This guide offers a comprehensive exploration of the chemoselectivity inherent to the carbon-iodine bond in this molecule. We will delve into the mechanistic underpinnings of its enhanced reactivity in palladium-catalyzed cross-coupling reactions and provide field-proven, detailed protocols for key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. This document serves as a practical resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction: The Strategic Value of this compound

This compound, with the chemical formula C₇H₄ClIO₂, is a crystalline solid that has emerged as a versatile intermediate in synthetic chemistry.[1] Its value lies not only in the presence of three distinct functional handles—a carboxylic acid, a chloro group, and an iodo group—but more importantly, in the predictable and exploitable difference in reactivity between the two halogen substituents.

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This fundamental property dictates its preferential participation in oxidative addition to low-valent transition metal catalysts, particularly palladium(0).[2][3] This reactivity hierarchy allows for the selective formation of a new carbon-carbon or carbon-nitrogen bond at the C4 position, leaving the more robust C-Cl bond at the C3 position available for subsequent transformations.[4][5] This inherent chemoselectivity is a cornerstone of efficient and convergent synthetic strategies, enabling the construction of complex molecular architectures from a single, readily available starting material.[6][7]

Key Physicochemical Properties:

  • IUPAC Name: this compound[1]

  • CAS Number: 58123-72-1

  • Molecular Weight: 282.46 g/mol [1]

  • Molecular Formula: C₇H₄ClIO₂[8]

The Principle of Differential Reactivity: C-I vs. C-Cl

The success of selective cross-coupling reactions on polyhalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. The general trend for reactivity in palladium-catalyzed reactions is:

C-I > C-Br > C-OTf > C-Cl

This order is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The C-I bond has the lowest BDE, making it the most susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle.[3] A palladium(0) catalyst will preferentially insert into the weaker C-I bond, initiating the coupling process at that site while leaving the C-Cl bond untouched under carefully controlled conditions.[5][9]

Below is a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, which forms the mechanistic basis for the reactions discussed in this guide.

Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (R-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition (Rate-Determining) Transmetal Transmetalation Complex (R-Pd(II)-R')L₂ OxAdd->Transmetal Transmetalation Transmetal:e->Pd0:w Reductive Elimination Product Product (R-R') Transmetal->Product Reactant1 Aryl Halide (R-X) (this compound) Reactant1->OxAdd Reactant2 Nucleophile (Nu-M) (e.g., R'-B(OH)₂) Reactant2->Transmetal

Caption: Generalized catalytic cycle for palladium cross-coupling.

This selective activation is the key to designing one-pot or sequential multi-step reactions, significantly increasing synthetic efficiency.

Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

The following sections provide detailed protocols for the most common and synthetically useful cross-coupling reactions, leveraging the high reactivity of the C-I bond in this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[10][11] It is widely used in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[12][13]

Experimental Protocol: Synthesis of 3-Chloro-4-(4'-methylphenyl)benzoic Acid

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq., 282 mg, 1.0 mmol), 4-methylphenylboronic acid (1.2 eq., 163 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (3.0 eq., 414 mg, 3.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq., 35 mg, 0.03 mmol).

  • Reaction: Heat the mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, acidify the mixture to pH ~2 with 1 M HCl. The product will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired biaryl product.

ParameterCondition
Aryl Halide This compound
Nucleophile 4-Methylphenylboronic acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent 1,4-Dioxane / H₂O (4:1)
Temperature 90 °C
Expected Yield >85%

Table 1: Summary of Suzuki-Miyaura coupling conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] This reaction is invaluable for synthesizing arylalkynes, which are key precursors for many complex molecules and conjugated materials.[15][16] The reaction typically employs a dual-catalyst system of palladium and copper(I).[17]

Experimental Protocol: Synthesis of 3-Chloro-4-(phenylethynyl)benzoic Acid

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq., 282 mg, 1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).

  • Reagent Addition: Add phenylacetylene (1.1 eq., 121 µL, 1.1 mmol), followed by triethylamine (Et₃N) (3.0 eq., 418 µL, 3.0 mmol).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq., 14 mg, 0.02 mmol) and copper(I) iodide (CuI) (0.04 eq., 8 mg, 0.04 mmol).

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic phase and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure arylalkyne.

ParameterCondition
Aryl Halide This compound
Nucleophile Phenylacetylene
Catalyst PdCl₂(PPh₃)₂ / CuI
Base Triethylamine (Et₃N)
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Expected Yield >90%

Table 2: Summary of Sonogashira coupling conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[18][19] It has largely replaced harsher classical methods for synthesizing aryl amines and is a cornerstone of medicinal chemistry.[20][21] The reaction typically requires a strong, non-nucleophilic base and sterically demanding phosphine ligands.

Experimental Protocol: Synthesis of 3-Chloro-4-(morpholino)benzoic Acid

  • Reaction Setup: In a glovebox, add this compound (1.0 eq., 282 mg, 1.0 mmol), sodium tert-butoxide (NaOtBu) (1.4 eq., 135 mg, 1.4 mmol), and a palladium precatalyst such as [Pd₂(dba)₃] (0.02 eq., 18 mg, 0.02 mmol) and a ligand like XPhos (0.08 eq., 38 mg, 0.08 mmol) to an oven-dried vial.

  • Reagent and Solvent Addition: Remove the vial from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (1.2 eq., 105 µL, 1.2 mmol) via syringe.

  • Reaction: Seal the vial and heat the mixture to 100 °C in an oil bath for 18-24 hours.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the target N-aryl product.

ParameterCondition
Aryl Halide This compound
Nucleophile Morpholine
Catalyst/Ligand Pd₂(dba)₃ / XPhos
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Temperature 100 °C
Expected Yield >80%

Table 3: Summary of Buchwald-Hartwig amination conditions.

Sequential Functionalization Strategy

The true synthetic power of this compound is realized in sequential coupling strategies. After the initial selective reaction at the C-I bond, the product retains the C-Cl bond, which can be engaged in a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, different catalyst/ligand system).

Sequential Coupling Strategy Start This compound Step1 Step 1: C-I Coupling (e.g., Suzuki) - Mild Conditions - Pd(PPh₃)₄ Start->Step1 Intermediate 4-Aryl-3-chlorobenzoic Acid Step1->Intermediate Selective Reaction at C-I Bond Step2 Step 2: C-Cl Coupling (e.g., Buchwald-Hartwig) - Forcing Conditions - Pd₂(dba)₃ / XPhos Intermediate->Step2 Final 3-Amino-4-arylbenzoic Acid (Disubstituted Product) Step2->Final Reaction at C-Cl Bond

Caption: Workflow for sequential cross-coupling reactions.

This approach allows for the programmed and convergent synthesis of highly substituted aromatic compounds that would be difficult to access through other means.

Conclusion

This compound is a premier substrate for selective organic synthesis due to the pronounced reactivity difference between its carbon-iodine and carbon-chlorine bonds. The C-I bond serves as a highly reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. By carefully selecting reaction conditions, chemists can precisely functionalize the C4 position while preserving the C3-chloro substituent for subsequent transformations. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to effectively utilize this versatile building block in the creation of novel and complex molecular entities.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 3-chloro-4-iodobenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of the directing effects of the chloro, iodo, and carboxylic acid substituents. We will explore the underlying principles governing the regioselectivity of these reactions, supported by mechanistic insights and established experimental protocols. This guide is designed to be a practical resource, offering not only theoretical explanations but also actionable methodologies for the synthesis and modification of this versatile chemical intermediate.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic compound with the molecular formula C₇H₄ClIO₂.[1][2] Its structure, featuring a carboxylic acid group, a chlorine atom, and an iodine atom on a benzene ring, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The distinct electronic and steric properties of each substituent create a unique reactivity profile, making the study of its electrophilic substitution reactions both challenging and rewarding. Understanding the directing effects of these groups is paramount for predicting and controlling the outcomes of synthetic transformations.

The Directing Effects of Substituents: A Tripartite Analysis

Electrophilic aromatic substitution is a cornerstone of organic chemistry, allowing for the functionalization of aromatic rings.[3] The regiochemical outcome of these reactions on a substituted benzene ring is dictated by the electronic nature of the existing substituents.[4][5] In the case of this compound, we have a fascinating interplay of three distinct groups: a deactivating meta-director (carboxylic acid) and two deactivating ortho-, para-directors (halogens).

The Carboxylic Acid Group: A Strong Deactivating Meta-Director

The carboxylic acid (-COOH) group is a powerful electron-withdrawing group (EWG).[6] It deactivates the aromatic ring towards electrophilic attack through both a negative inductive effect (-I) and a negative resonance effect (-M). This withdrawal of electron density makes the benzene ring less nucleophilic and therefore less reactive towards electrophiles. The deactivating nature of the -COOH group directs incoming electrophiles to the meta position.[7] This is because the carbocation intermediates formed during ortho and para attack are significantly destabilized by the adjacent electron-withdrawing carbonyl group.

The Halogens (Chlorine and Iodine): Deactivating Ortho-, Para-Directors

Halogens are a unique class of substituents in electrophilic aromatic substitution.[8] They are deactivating groups due to their strong negative inductive effect (-I), which withdraws electron density from the ring.[9] However, they also possess lone pairs of electrons that can be donated to the ring through a positive resonance effect (+M).[10] This resonance effect, although weaker than the inductive effect, is sufficient to stabilize the carbocation intermediates formed during ortho and para attack.[6] Consequently, halogens direct incoming electrophiles to the ortho and para positions, despite deactivating the ring overall.

The Synergistic and Antagonistic Effects

In this compound, these directing effects are in competition. The carboxylic acid at C1 directs incoming electrophiles to C5. The chlorine at C3 directs to C2 (ortho) and C5 (para). The iodine at C4 directs to C2 and C6 (ortho).

A qualitative analysis of these competing effects suggests the following:

  • Position 2: Activated by the ortho-directing iodine and the ortho-directing chlorine.

  • Position 5: Activated by the para-directing chlorine and the meta-directing carboxylic acid.

  • Position 6: Activated by the ortho-directing iodine.

The overall reactivity of the ring is significantly reduced due to the presence of three deactivating groups. Therefore, forcing conditions are often required to achieve electrophilic substitution.

Key Electrophilic Substitution Reactions and Protocols

The following sections detail common electrophilic substitution reactions and provide generalized protocols. It is crucial to note that reaction conditions may need to be optimized based on the specific electrophile and desired outcome.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed.

Reaction: this compound + HNO₃/H₂SO₄ → 3-Chloro-4-iodo-X-nitrobenzoic acid

Predicted Regioselectivity: The nitro group is a strong electrophile and will preferentially substitute at the most activated position. Based on the directing effects, substitution is most likely to occur at position 2 or position 6 . The steric hindrance from the adjacent iodine and chlorine atoms might influence the ratio of the isomers.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add this compound to concentrated sulfuric acid at 0°C.

  • Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry the product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

A similar procedure is used for the nitration of other chlorinated benzoic acids, often requiring careful temperature control to manage the reaction's exothermicity.[11]

Halogenation

Further halogenation of this compound can be achieved using standard halogenating agents.

Reaction: this compound + X₂/Lewis Acid → 3-Chloro-4-iodo-X-halobenzoic acid (X = Cl, Br)

Predicted Regioselectivity: Similar to nitration, halogenation is expected to occur at the positions most activated by the existing halogens, primarily position 2 and position 6 .

Experimental Protocol (Bromination):

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask protected from light.

  • Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).[12][13]

  • Slowly add a solution of bromine in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.

For iodination, an oxidizing agent is typically required to generate the electrophilic iodine species.[14]

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

Reaction: this compound + Fuming H₂SO₄ → 3-Chloro-4-iodo-X-sulfobenzoic acid

Predicted Regioselectivity: Sulfonation is a reversible reaction, and the regioselectivity can be influenced by thermodynamic control. However, under kinetic control, substitution is expected at the most activated positions, 2 and 6 .

Experimental Protocol:

  • Carefully add this compound to fuming sulfuric acid (oleum) at room temperature in a flask equipped with a stirrer.

  • Heat the reaction mixture gently (e.g., 40-60°C) for several hours.

  • Monitor the reaction progress by taking aliquots, quenching them in water, and analyzing by HPLC.

  • Once the reaction is complete, carefully pour the mixture onto ice to precipitate the sulfonic acid derivative.

  • Filter the product, wash with cold concentrated hydrochloric acid to remove excess sulfuric acid, and dry.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful with strongly deactivated aromatic rings like this compound.[15] The presence of the powerful electron-withdrawing carboxylic acid group makes the ring too unreactive to undergo these reactions.[16][17]

Mechanistic Insights and Visualization

To better understand the directing effects and the reaction pathways, we can visualize the formation of the key intermediates.

Workflow for Predicting Regioselectivity

The following diagram illustrates the logical workflow for predicting the major product of an electrophilic aromatic substitution reaction on this compound.

G cluster_0 Analysis of Substituent Effects cluster_1 Positional Reactivity Assessment cluster_2 Prediction Substrate This compound COOH -COOH (Strong Deactivator, meta-director) Substrate->COOH C1 Cl -Cl (Weak Deactivator, ortho,para-director) Substrate->Cl C3 I -I (Weak Deactivator, ortho,para-director) Substrate->I C4 Positions Potential Sites for Electrophilic Attack (C2, C5, C6) COOH->Positions Cl->Positions I->Positions C2 Position 2: Activated by -Cl (ortho) Activated by -I (ortho) Positions->C2 C5 Position 5: Activated by -Cl (para) Directed by -COOH (meta) Positions->C5 C6 Position 6: Activated by -I (ortho) Positions->C6 Prediction Predicted Major Product(s) Major Substitution at C2 and/or C6 due to combined activation by halogens Prediction->Major

Caption: A workflow diagram illustrating the analysis of directing effects to predict the regioselectivity of electrophilic substitution on this compound.

General Mechanism of Electrophilic Aromatic Substitution

The following diagram outlines the general two-step mechanism for electrophilic aromatic substitution.

G Start Aromatic Ring + Electrophile (E+) Step1 Step 1: Attack of the pi-electrons on the electrophile Formation of the sigma complex (arenium ion) Start->Step1 Intermediate Sigma Complex (Resonance Stabilized Carbocation) Step1->Intermediate Step2 Step 2: Deprotonation Restoration of aromaticity Intermediate->Step2 Product Substituted Aromatic Ring Step2->Product

Caption: A simplified diagram showing the general two-step mechanism of electrophilic aromatic substitution.

Data Summary

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃ / H₂SO₄3-Chloro-4-iodo-2-nitrobenzoic acid and/or 3-Chloro-4-iodo-6-nitrobenzoic acid
BrominationBr₂ / FeBr₃3-Chloro-4-iodo-2-bromobenzoic acid and/or 3-Chloro-4-iodo-6-bromobenzoic acid
SulfonationFuming H₂SO₄3-Chloro-4-iodo-2-sulfobenzoic acid and/or 3-Chloro-4-iodo-6-sulfobenzoic acid
Friedel-CraftsR-X / AlCl₃ or RCO-X / AlCl₃Reaction not expected to proceed

Conclusion

The electrophilic substitution reactions of this compound are governed by a complex interplay of the directing effects of its three substituents. The carboxylic acid group strongly deactivates the ring and directs incoming electrophiles to the meta position, while the chloro and iodo groups, although also deactivating, direct to the ortho and para positions. The cumulative effect leads to a highly deactivated ring, with the most probable sites of substitution being the positions ortho to the iodine atom (C2 and C6), which are activated by both halogens. Successful functionalization of this molecule requires an understanding of these principles and often necessitates the use of forcing reaction conditions. This guide provides a foundational understanding and practical protocols for researchers working with this important synthetic intermediate.

References

An In-depth Technical Guide to 3-Chloro-4-iodobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-4-iodobenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its emerging applications as a key building block in modern medicinal chemistry.

Core Molecular and Physical Properties

This compound is a disubstituted benzoic acid derivative. The presence of two different halogens (chloro and iodo) on the aromatic ring, in addition to the carboxylic acid group, imparts a unique reactivity profile, making it a versatile intermediate for creating complex molecular architectures.

Its fundamental properties are summarized below. While specific experimental values for properties like melting point and pKa are not widely reported in publicly available literature, values for structurally similar isomers provide a reasonable estimation for researchers.

PropertyValueSource
Molecular Formula C₇H₄ClIO₂[1][2]
Molecular Weight 282.46 g/mol [1]
IUPAC Name This compound[1]
CAS Number 58123-72-1[1][3]
Predicted XlogP 2.7[1]
Appearance White to off-white solid (expected)N/A
Melting Point Not available. For comparison, the isomer 4-Chloro-3-iodobenzoic acid melts at 222-224 °C.[4]N/A
Solubility Expected to be poorly soluble in water, but soluble in organic solvents like DMSO, DMF, and hot alcohols.N/A
pKa Not available. For comparison, the predicted pKa of the isomer 4-Chloro-3-iodobenzoic acid is 3.62.[4]N/A

Spectroscopic Characterization Profile

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra are indexed in databases like ChemicalBook, the detailed data is not publicly disseminated.[5] Based on the molecular structure and data from analogous compounds, the expected spectral characteristics are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).

    • One doublet for the proton at C2 (ortho to the carboxyl group), likely the most downfield signal.

    • One doublet for the proton at C6.

    • One doublet of doublets for the proton at C5 (between the chloro and iodo groups).

    • A broad singlet for the acidic proton of the carboxylic acid, typically observed far downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven unique carbon signals.

    • One signal for the carboxyl carbon (~165-170 ppm).

    • Six distinct signals for the aromatic carbons, with the carbons bonded to the electronegative iodine and chlorine atoms (C3 and C4) having characteristic chemical shifts. The carbon bearing the iodine (C4) would be shifted significantly upfield compared to the others due to the heavy atom effect.

  • IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups.

    • A broad O-H stretching band from the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region.

    • A strong C=O (carbonyl) stretching band around 1680-1710 cm⁻¹.

    • C-Cl and C-I stretching vibrations in the fingerprint region (<800 cm⁻¹).

    • Aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (MS): Electron ionization (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z ≈ 282, exhibiting a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1). Predicted adducts for electrospray ionization (ESI) include [M+H]⁺ at m/z 282.90172 and [M-H]⁻ at m/z 280.88716.[2]

Synthesis and Purification Protocol

The most logical and established synthetic route to this compound is via the Sandmeyer reaction, starting from the commercially available 4-Amino-3-chlorobenzoic acid. This classic transformation provides a reliable method for introducing an iodine atom onto an aromatic ring.

Synthetic Workflow

Synthesis_Workflow cluster_reagents Reagents & Conditions r1 1. NaNO₂, HCl (aq) B Diazonium Salt Intermediate r1->B r2 2. KI (aq) C This compound (Crude Product) r2->C r3 0-5 °C r3->B r4 Warm to RT, then heat r4->C A 4-Amino-3-chlorobenzoic acid A->B Diazotization B->C Iodination D Purification (Recrystallization) C->D Isolation E Final Pure Product D->E Drying

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from well-established procedures for Sandmeyer iodination of substituted anilines.[6][7]

  • Diazotization (Step 1):

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g of 4-Amino-3-chlorobenzoic acid in a mixture of 50 mL of water and 15 mL of concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The starting material may not fully dissolve, forming a fine slurry.

    • Slowly add a pre-cooled solution of sodium nitrite (4.2 g) in 20 mL of water dropwise via an addition funnel. Causality: The slow, dropwise addition at low temperature is critical to prevent the decomposition of the unstable nitrous acid and the resulting diazonium salt. A slight excess of nitrous acid is used to ensure complete conversion of the amine.

    • Maintain the temperature below 5 °C throughout the addition. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a slight clarification of the solution.

  • Iodination (Step 2):

    • In a separate beaker, dissolve 10.6 g of potassium iodide in 30 mL of water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution. Causality: The iodide ion acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt to form the C-I bond. This reaction is often catalyzed by copper salts, but for iodination, it can proceed effectively without a catalyst.

    • Vigorous evolution of nitrogen gas will be observed. Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours, or until gas evolution ceases.

    • Gently heat the reaction mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.

  • Isolation and Purification (Step 3):

    • Cool the mixture to room temperature. A dark-colored precipitate (the crude product) should be present.

    • Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.

    • To decolorize, the crude product can be dissolved in a hot aqueous solution of sodium hydroxide, treated with activated charcoal, and filtered hot. The filtrate is then acidified with HCl to re-precipitate the product.

    • For final purification, recrystallize the solid from an appropriate solvent system, such as ethanol/water or acetic acid/water, to yield the pure this compound.

    • Dry the final product in a vacuum oven.

Applications in Research and Drug Development

Halogenated aromatic compounds are cornerstone building blocks in medicinal chemistry. The specific substitution pattern of this compound offers medicinal chemists multiple synthetic handles for diversification.

  • Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships (SAR) and the modulation of pharmacokinetic properties.

  • Iodine Atom: The C-I bond is particularly useful for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from this simple starting material.[8]

  • Chlorine Atom: The chlorine atom provides an additional point for modifying the electronic properties and metabolic stability of a target molecule.

Role as a Kinase Inhibitor Scaffold

A prominent application of chloro-iodo-substituted aromatics is in the development of protein kinase inhibitors, a critical class of drugs for treating cancer and autoimmune diseases.[9][10] Kinase inhibitors often feature a heterocyclic core that binds to the ATP-binding site of the enzyme, with substituted aromatic "headgroups" that occupy adjacent pockets to confer potency and selectivity.

This compound is an ideal precursor for such headgroups. For instance, related 4-amino-3-chlorobenzoate derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11] Similarly, chloro-substituted phenylamino groups are key features in selective Janus Kinase 1 (JAK1) inhibitors.[12]

Applications cluster_reactions Chemical Transformations A This compound Amidation Amidation / Esterification (-COOH) A->Amidation Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) (-I) A->Coupling B Diversified Intermediates Amidation->B Coupling->B C Active Pharmaceutical Ingredients (APIs) B->C D Kinase Inhibitors (e.g., for Oncology, Immunology) C->D

Caption: Role of this compound as a versatile synthetic intermediate.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications indicate several potential hazards.[1]

GHS Hazard Classification
PictogramCodeHazard Statement
alt text
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[6]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Handling: Avoid formation of dust and aerosols.[6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and organic synthesis. Its unique arrangement of functional groups—a carboxylic acid for derivatization and two distinct halogens for cross-coupling and property modulation—makes it a powerful tool for medicinal chemists. While some of its physical properties are not yet fully documented, its synthesis is straightforward via established chemical transformations. Adherence to strict safety protocols is mandatory when handling this compound. As the demand for novel, highly specific therapeutics such as kinase inhibitors continues to grow, the importance of specialized building blocks like this compound is set to increase.

References

A Technical Guide to 3-Chloro-4-iodobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of halogenated intermediates is a cornerstone of efficient and innovative molecular design. Among these, multi-halogenated aromatic compounds offer a powerful toolkit for constructing complex molecular architectures. 3-Chloro-4-iodobenzoic acid is a prime example of such a versatile building block. Its structure, featuring a carboxylic acid group, a chlorine atom, and an iodine atom on a benzene ring, provides multiple, chemically distinct handles for synthetic elaboration. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective, stepwise functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth examination of this compound, detailing its physicochemical properties, a representative synthetic protocol, analytical characterization methods, and its significant applications for professionals in research and drug development.

Compound Identification and Physicochemical Properties

Accurate identification and understanding the physicochemical properties of a starting material are fundamental to its successful application in synthesis. This compound is unambiguously identified by its IUPAC name and CAS registry number.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 58123-72-1[1][2]
Molecular Formula C₇H₄ClIO₂[1][3]
Molecular Weight 282.46 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1C(=O)O)Cl)I[1][3]
InChI Key UTKNSLUWERDCPS-UHFFFAOYSA-N[1]

The physical properties of the compound dictate its handling, solubility, and reaction conditions. The data below, largely derived from computational models, provides a reliable profile for experimental planning.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Monoisotopic Mass 281.89445 Da[1]
XLogP3 2.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

The Strategic Importance in Chemical Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The C–I bond is significantly more reactive than the C–Cl bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4] This reactivity difference is the key to its role as a versatile intermediate, allowing for sequential and site-selective introduction of different substituents. The carboxylic acid group provides a third handle for modification, typically through amide bond formation, further expanding its synthetic potential.

This hierarchical reactivity allows chemists to design multi-step syntheses where the iodine is displaced first, followed by modification of the carboxylic acid, and finally, a second cross-coupling reaction at the chlorine position, if desired. This strategic approach is fundamental to building the complex scaffolds often found in modern therapeutic agents.[4][5]

G start_node This compound reaction_node reaction_node start_node->reaction_node Suzuki / Sonogashira Coupling (at C-I position) intermediate_node Intermediate A (Aryl-substituted) reaction_node->intermediate_node amide_node Amide Derivative intermediate_node->amide_node Amide Coupling (at -COOH) final_product_node Complex Drug Scaffold amide_node->final_product_node Further Functionalization (e.g., at C-Cl)

Caption: Logical workflow of this compound as a versatile synthetic hub.

Representative Synthesis Protocol

While various synthetic routes exist, a common and reliable method to prepare halo-aromatic compounds is through the Sandmeyer reaction, starting from an appropriate aniline derivative. This protocol outlines a representative synthesis starting from 3-chloro-4-aminobenzoic acid.

Rationale: This pathway is chosen for its high reliability and the commercial availability of the starting amine. The diazotization of the amine followed by the introduction of iodide provides a regiochemically controlled method to install the iodine at the desired position.

Experimental Protocol: Synthesis via Diazotization

  • Diazotization of the Amine:

    • In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 3-chloro-4-aminobenzoic acid (1 equiv.) in a mixture of water and concentrated hydrochloric acid (approx. 3 equiv. HCl).

    • Cool the suspension to 0-5 °C in an ice-salt bath. The fine, white precipitate of the amine hydrochloride salt should be uniformly suspended. Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt to be formed.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C. Self-Validation: The reaction is complete when a slight excess of nitrous acid is detected using potassium iodide-starch paper.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.

  • Iodide Displacement (Sandmeyer Reaction):

    • In a separate beaker, dissolve potassium iodide (1.5 equiv.) in a minimal amount of water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed. Causality: The addition of the diazonium salt to the iodide solution (rather than the reverse) maintains a high concentration of the nucleophile, optimizing the desired substitution reaction.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, then gently heat to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A dark-colored precipitate of the crude product should be visible.

    • Add a small amount of sodium bisulfite to quench any excess iodine formed, until the dark iodine color dissipates.

    • Filter the crude solid product using a Büchner funnel and wash thoroughly with cold water.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound. Self-Validation: The purity of the final product should be confirmed by melting point determination and the analytical methods described in Section 4.

G reagent reagent process process product product sub 3-Chloro-4-aminobenzoic Acid proc1 Diazotization sub->proc1 HCl, H₂O proc2 Iodide Displacement proc1->proc2 reagent1 NaNO₂ (aq) 0-5°C reagent1->proc1 proc3 Filtration & Recrystallization proc2->proc3 Crude Product reagent2 KI (aq) reagent2->proc2 final 3-Chloro-4-iodobenzoic Acid proc3->final Pure Product

Caption: High-level workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development workflow. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Protocol: Standard Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is expected to show three distinct aromatic proton signals, with splitting patterns and coupling constants consistent with a 1,2,4-trisubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show seven distinct carbon signals: six for the aromatic ring and one for the carboxyl carbon. The carbons directly attached to the electronegative halogens will be shifted accordingly.

  • Mass Spectrometry (MS):

    • Utilize a technique such as Electrospray Ionization (ESI) in negative mode. The resulting spectrum should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 280.9. Self-Validation: The isotopic pattern of this ion will be characteristic of a molecule containing one chlorine atom (a ~3:1 ratio of M to M+2 peaks).

  • Infrared (IR) Spectroscopy:

    • Analyze the sample using a technique like Attenuated Total Reflectance (ATR). The spectrum should exhibit a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp and strong C=O stretch (~1700 cm⁻¹), and characteristic C-Cl and C-I stretches in the fingerprint region.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method to assess purity. The sample should elute as a single major peak, and purity can be quantified by integrating the peak area relative to any impurities.

Applications in Drug Development and Medicinal Chemistry

The primary value of this compound in drug discovery is its role as a scaffold for generating libraries of complex molecules. Its pre-installed halogen atoms are perfectly positioned for diversification.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature complex heterocyclic cores. This intermediate can be used to construct these cores, where the aryl group introduced at the C-I position becomes a key pharmacophoric element for binding in the ATP pocket of a kinase. The related compound 4-amino-3-chlorobenzoic acid has been used to synthesize EGFR inhibitors.[6]

  • Anti-inflammatory and Anti-cancer Agents: The ability to perform Suzuki and Heck couplings allows for the facile synthesis of bi-aryl and styrenyl compounds, which are common motifs in anti-inflammatory and anti-cancer drug candidates.[4] Halogenated benzoic acids are critical starting materials for these classes of drugs.

  • Metabolic Disease Therapeutics: Halogenated aromatic structures are prevalent in drugs targeting metabolic diseases. For example, the related 2-Chloro-5-Iodobenzoic Acid is a valuable starting material in the synthesis of anti-diabetic drugs.[5] The specific substitution pattern of this compound offers a unique scaffold for developing new agents in this therapeutic area.

The presence of chlorine in a final drug molecule can also favorably modulate its metabolic stability and pharmacokinetic profile, making intermediates like this particularly valuable.[7]

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. Based on the Globally Harmonized System (GHS) classifications, this compound presents several hazards.

Table 3: GHS Hazard Information

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

(Source: PubChem[1])

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern synthetic chemist. Its value lies in the predictable and differential reactivity of its functional groups, which enables the efficient and controlled construction of complex molecular frameworks. For researchers and scientists in drug development, mastering the use of such versatile intermediates is key to accelerating the discovery of novel and effective therapeutics. This guide provides the foundational knowledge required to safely handle, synthesize, and strategically deploy this powerful building block in the pursuit of new medicines.

References

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 3-Chloro-4-iodobenzoic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloro-4-iodobenzoic acid is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research. Its utility stems from the differential reactivity of its three functional handles: a carboxylic acid, a moderately reactive chloro substituent, and a highly reactive iodo substituent. This guide provides an in-depth exploration of the strategic, regioselective functionalization of this scaffold. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions at the C-I bond and for the derivatization of the carboxylic acid moiety, explaining the causality behind experimental choices to empower researchers to successfully synthesize a diverse array of derivatives.

The Synthetic Strategy: Harnessing Differential Reactivity

The cornerstone of using this compound is the principle of regioselective functionalization . The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. This difference in reactivity is exploited in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the Pd(0) catalyst into the C-I bond occurs at a much faster rate and under milder conditions than its insertion into the C-Cl bond.[1][2] This allows for selective modification at the 4-position while leaving the 3-chloro substituent intact for potential subsequent transformations.

The carboxylic acid group provides a second, orthogonal site for derivatization, most commonly through amide bond formation. This functionalization can be performed either before or after the cross-coupling reaction, offering a modular approach to complex molecule synthesis.

G cluster_0 Starting Material cluster_1 Primary Functionalization Pathways cluster_2 Intermediate Scaffolds cluster_3 Sequential Functionalization A This compound B Pathway A: C-C / C-N Coupling (at C-I bond) A->B Cross-Coupling C Pathway B: Amide Formation (at COOH group) A->C Amidation D 3-Chloro-4-(Aryl/Alkynyl)benzoic Acid B->D E 3-Chloro-4-iodobenzamide C->E F Diverse Final Products D->F Amidation E->F Cross-Coupling

Caption: Modular synthesis strategy for this compound.

Protocols for Selective Cross-Coupling at the C4 Position

Palladium-catalyzed cross-coupling reactions are the methods of choice for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position with high selectivity.[1] The high reactivity of the C-I bond ensures that these reactions proceed efficiently under conditions that leave the C-Cl bond untouched.[1][3]

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of diverse biaryl carboxylic acids.

Objective: To synthesize 3-chloro-4-(aryl)benzoic acid derivatives.

Core Principle: This reaction couples the aryl iodide with an organoboron compound (boronic acid or ester) using a palladium catalyst and a base. The base is crucial for the transmetalation step of the catalytic cycle.

G cluster_workflow Experimental Workflow start Reagents: - this compound - Arylboronic Acid (1.2 eq) - Pd(PPh3)4 (3-5 mol%) - Base (e.g., K2CO3, 2-3 eq) - Solvent (e.g., Dioxane/H2O) A 1. Assemble Reaction start->A B 2. Degas & Purge (with N2 or Ar) A->B C 3. Heat Reaction (e.g., 80-100 °C, 12-24 h) B->C D 4. Aqueous Work-up C->D E 5. Purification D->E end Product: 3-Chloro-4-(aryl)benzoic Acid E->end

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the mixture with vigorous stirring to 90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Add water and acidify with 1 M HCl until the pH is ~2-3, which protonates the carboxylic acid and precipitates the product.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Arylboronic Acid PartnerCatalystBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8580-90
3-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10075-85
Protocol 2: Sonogashira Coupling for Alkynyl Synthesis

The Sonogashira coupling is a highly efficient method for constructing C(sp²)-C(sp) bonds, providing access to valuable alkynylated building blocks.[3]

Objective: To synthesize 3-chloro-4-(alkynyl)benzoic acid derivatives.

Core Principle: This reaction involves a palladium catalyst to couple the aryl iodide with a terminal alkyne and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in the presence of an amine base. The amine acts as both the base and, in many cases, the solvent.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) in a suitable solvent such as THF or DMF. Add the terminal alkyne (1.5 eq).

  • Inert Atmosphere: Degas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), the copper co-catalyst (CuI, 0.05 eq), and the amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 3.0 eq).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water and acidify with 1 M HCl to a pH of ~2-3.

  • Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography.

Terminal Alkyne PartnerPd CatalystBaseSolventTemp (°C)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂/CuITEATHF2590-98
TrimethylsilylacetylenePd(PPh₃)₄/CuIDIPEADMF4085-95
1-HexynePdCl₂(PPh₃)₂/CuITEATHF2588-96

Protocol for Derivatization of the Carboxylic Acid

The carboxylic acid group is readily converted into an amide, a key functional group in many biologically active molecules. This transformation requires activation of the carboxylic acid, as it does not react spontaneously with amines.[4]

Objective: To synthesize N-substituted-3-chloro-4-iodobenzamide derivatives.

Core Principle: Modern amide bond formation relies on "coupling reagents" that convert the carboxylic acid's hydroxyl group into a good leaving group, forming a highly reactive acyl-substituted intermediate that is readily attacked by an amine nucleophile.[4] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions.

G cluster_0 Activation Step cluster_1 Coupling Step A Carboxylic Acid R-COOH C Activated O-acylisourea Ester Highly Electrophilic A->C Activation B Coupling Reagent (HATU) + Base (DIPEA) E Amide Product R-CONH-R' C->E Nucleophilic Attack D Amine R'-NH2

Caption: General mechanism for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Add the coupling reagent HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is typically rapid and often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: If using DMF, dilute the reaction mixture with a large volume of water and extract with ethyl acetate. If using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or recrystallization.

Amine PartnerCoupling ReagentBaseSolventTypical Yield (%)
AnilineHATUDIPEADMF90-97
BenzylamineEDC/HOBtTEADCM85-95
MorpholineHATUDIPEADMF92-99

Safety and Handling

  • This compound: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Reagents: Palladium catalysts, coupling reagents, and solvents may have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Inert Atmosphere Techniques: Reactions involving organometallic catalysts are sensitive to air and moisture. Proper handling using Schlenk lines or glove boxes is essential for reproducibility and high yields.

References

Application Notes and Protocol for Sonogashira Coupling with 3-Chloro-4-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and typically a copper(I) co-catalyst, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] The ability to construct arylethynyl moieties is of particular interest in drug discovery, as the rigid, linear alkyne linker can serve as a valuable scaffold for probing protein-ligand interactions.

This application note provides a detailed protocol for the Sonogashira coupling of 3-chloro-4-iodobenzoic acid, a versatile building block in medicinal chemistry. The presence of two different halogen substituents on the aromatic ring, iodine and chlorine, allows for selective functionalization. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, the Sonogashira coupling is expected to occur selectively at the 4-position.[4][5] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper species.[6] The generally accepted mechanism consists of two interconnected cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-I bond of this compound) to form a Pd(II) complex.[5]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[7]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[8][9] This species then participates in the transmetalation step of the palladium cycle.

The use of a copper co-catalyst significantly increases the reaction rate and allows the reaction to proceed under milder conditions.[1][10] However, copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to the formation of diynes as byproducts.[4][11] In cases where this is problematic, copper-free Sonogashira protocols have been developed.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)L₂(C≡CR') ArPdX->ArPdC Transmetalation ArPdC->Pd0 Product Ar-C≡CR' ArPdC->Product Reductive Elimination CuX Cu(I)X CuAlkyne [Cu(I)-alkyne] complex CuX->CuAlkyne + R'-C≡CH CuAcetylide Cu(I)-C≡CR' CuAlkyne->CuAcetylide + Base - HB⁺X⁻ CuAcetylide->ArPdX caption Fig. 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Key Reagents and Their Functions

A successful Sonogashira coupling relies on the careful selection of several key components. The following table summarizes the roles of each reagent in the reaction with this compound.

Reagent ClassExample(s)FunctionKey Considerations
Aryl Halide This compoundThe electrophilic coupling partner.The C-I bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the 4-position.[4][5]
Terminal Alkyne Phenylacetylene, Trimethylsilylacetylene, Propargyl alcoholThe nucleophilic coupling partner.Must have a terminal C-H bond. Bulky substituents on the alkyne can affect reaction rates.[12]
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂The primary catalyst that facilitates the C-C bond formation.PdCl₂(PPh₃)₂ is often more stable and soluble than Pd(PPh₃)₄.[7] Catalyst loading is typically 1-5 mol%.
Copper (I) Co-catalyst Copper(I) iodide (CuI)Activates the terminal alkyne by forming a copper acetylide.[1][8]Essential for high reaction rates under mild conditions.[1] Can promote alkyne homocoupling.[4]
Base Triethylamine (TEA), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA)Neutralizes the HX byproduct and facilitates the deprotonation of the alkyne.[2]An amine base is typically used and can also serve as the solvent.[2] Must be anhydrous.
Ligand Triphenylphosphine (PPh₃) (often part of the Pd complex)Stabilizes the palladium catalyst and influences its reactivity.Bulky, electron-rich phosphine ligands can be beneficial for less reactive aryl halides.[6][7]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, or neat amine baseDissolves the reactants and facilitates the reaction.Must be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions.[2][4]

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine, can be used as solvent or co-solvent)

  • Anhydrous co-solvent (e.g., THF or DMF, if needed)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[4]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the anhydrous amine base (and co-solvent, if used) via syringe.

    • Stir the mixture at room temperature for 10-15 minutes to allow for dissolution and catalyst activation.

    • Add the terminal alkyne dropwise via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C), depending on the reactivity of the alkyne.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If an amine was used as the solvent, remove it under reduced pressure.

    • Dilute the residue with an organic solvent such as ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid and precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure coupled product.

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Experimental_Workflow start Start setup 1. Reaction Setup (Flask, Reagents, Inert Atmosphere) start->setup addition 2. Reagent Addition (Solvent, Base, Alkyne) setup->addition reaction 3. Reaction (Stirring, Heating, Monitoring) addition->reaction workup 4. Work-up (Quenching, Extraction, Drying) reaction->workup purification 5. Purification (Chromatography/Recrystallization) workup->purification characterization 6. Characterization (NMR, MS, IR) purification->characterization end End characterization->end caption Fig. 2: General experimental workflow for the Sonogashira coupling.

Caption: General experimental workflow for the Sonogashira coupling.

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. The following table provides guidance on common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Impure reagents or solvents- Insufficiently inert atmosphere- Low reaction temperature- Use a fresh batch of palladium catalyst and copper(I) iodide.[4]- Ensure all reagents and solvents are anhydrous and of high purity.- Thoroughly degas the solvent and maintain a positive pressure of inert gas.[4]- Gradually increase the reaction temperature.[13]
Formation of Alkyne Homocoupling Product (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Ensure rigorous exclusion of air from the reaction mixture.[4]- Reduce the amount of copper(I) iodide.- Consider a copper-free Sonogashira protocol.[4]
Formation of Palladium Black - Catalyst decomposition- Use fresh, high-purity reagents and solvents.- Some solvents, like THF, may promote palladium black formation; consider an alternative.[14]- Ensure the reaction temperature is not excessively high.
Reaction Stalls - Catalyst deactivation- Insufficient base- Add an additional portion of the palladium catalyst.- Add more base to the reaction mixture.
Difficulty in Product Isolation/Purification - Product is highly polar or insoluble- Emulsion formation during workup- Modify the workup procedure (e.g., use a different solvent system, filter through celite).- For highly polar products, consider derivatization or alternative purification techniques like preparative HPLC.

Conclusion

The Sonogashira coupling of this compound offers a reliable and selective method for the synthesis of 4-alkynyl-3-chlorobenzoic acids. These compounds are valuable intermediates in the development of novel therapeutics and functional materials. By understanding the reaction mechanism, carefully selecting reagents, and adhering to a robust experimental protocol, researchers can successfully employ this powerful transformation in their synthetic endeavors. The provided guidelines for optimization and troubleshooting should further aid in achieving high yields and purity of the desired products.

References

Application Notes and Protocols: 3-Chloro-4-iodobenzoic Acid as a Key Intermediate in the Synthesis of Dabrafenib, a BRAF Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern oncology, the development of targeted therapies has revolutionized the treatment of cancers with specific genetic mutations. Among these, inhibitors of the BRAF kinase have shown remarkable efficacy in patients with BRAF V600E-mutated melanoma and other malignancies. Dabrafenib is a potent and selective inhibitor of this mutated kinase.[1] The intricate molecular architecture of Dabrafenib necessitates a multi-step synthesis, often relying on strategically functionalized building blocks. This document provides a detailed technical guide on the application of 3-chloro-4-iodobenzoic acid as a crucial intermediate in the synthesis of a key fragment of Dabrafenib.

This compound (C7H4ClIO2) is a halogenated aromatic carboxylic acid with a molecular weight of 282.46 g/mol .[2] Its structure, featuring a carboxylic acid group, a chlorine atom, and an iodine atom on the benzene ring, makes it a versatile precursor for introducing specific functionalities through a variety of organic reactions. The differential reactivity of the C-I and C-Cl bonds, and the presence of the carboxylic acid handle, allow for sequential and site-selective modifications, which are critical in the construction of complex pharmaceutical ingredients.

This guide will elucidate the strategic importance of this compound in the synthesis of a key sulfonamide intermediate of Dabrafenib. We will explore the underlying chemical principles, provide a detailed experimental protocol for a key transformation, and present relevant data to support the described methodology.

Chemical Properties and Safety Information

A thorough understanding of the chemical and physical properties, as well as the safety hazards associated with this compound, is paramount for its safe handling and effective use in a laboratory setting.

PropertyValueReference
Molecular Formula C7H4ClIO2[2]
Molecular Weight 282.46 g/mol [2]
CAS Number 58123-72-1[3]
Appearance Solid
IUPAC Name This compound[2]

Safety and Handling:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[4][5] Work should be conducted in a well-ventilated fume hood.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

Application in the Synthesis of a Dabrafenib Intermediate

The synthesis of Dabrafenib involves the coupling of several key fragments. One such crucial intermediate is a sulfonamide derivative. The synthetic journey to this intermediate can strategically employ this compound as a starting material. The iodine and chlorine substituents on the aromatic ring allow for selective cross-coupling reactions, which are fundamental to building the complex molecular framework of the final drug molecule.

The general synthetic strategy involves leveraging the higher reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira coupling, while leaving the carbon-chlorine bond intact for subsequent transformations.[7]

Synthetic Pathway Overview

The following diagram illustrates a plausible synthetic pathway from this compound to a key sulfonamide intermediate used in the synthesis of Dabrafenib. This pathway is a hypothetical sequence based on established organic chemistry principles and published synthetic routes for Dabrafenib and related compounds.

G A This compound B Amidation A->B 1. SOCl2 or Oxalyl Chloride 2. Amine C 3-Chloro-4-iodo-N-substituted benzamide B->C D Suzuki or Sonogashira Coupling C->D Pd catalyst, Base, Boronic acid or Alkyne E Coupled Intermediate D->E F Further Functionalization E->F G Key Dabrafenib Intermediate F->G

Caption: Synthetic workflow from this compound.

Experimental Protocol: Sonogashira Coupling of a 3-Chloro-4-iodobenzamide Derivative

This protocol details a representative Sonogashira coupling reaction, a key C-C bond-forming step in the synthesis of a Dabrafenib precursor, starting from a derivative of this compound. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9]

Objective: To synthesize a 3-chloro-4-(alkynyl)benzamide derivative via a palladium/copper-catalyzed Sonogashira coupling.

Materials:

  • 3-Chloro-4-iodo-N-substituted benzamide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-chloro-4-iodo-N-substituted benzamide (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF or DMF to dissolve the solids.

  • To the resulting mixture, add triethylamine (3.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the substrates.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-chloro-4-(alkynyl)benzamide derivative.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure and the presence of the newly formed C-C bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Trustworthiness and Self-Validation

The protocol described above is a standard and well-established method for Sonogashira coupling.[5][10] The reliability of this procedure is validated by the following:

  • Reaction Monitoring: The use of TLC allows for real-time monitoring of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected.

  • Purification: Column chromatography is a robust method for isolating the desired product from the reaction mixture, ensuring high purity.

  • Spectroscopic Analysis: Comprehensive characterization by NMR, MS, and IR provides unambiguous confirmation of the product's identity and purity.

Conclusion

This compound serves as a valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules like Dabrafenib. Its unique pattern of halogen substitution allows for selective and controlled functionalization, which is a key requirement in modern drug development. The Sonogashira coupling protocol provided here is a representative example of how this building block can be effectively utilized to construct crucial C-C bonds in a synthetic route. By understanding the chemical properties and reactivity of this compound, researchers can leverage its potential to design and execute efficient syntheses of important therapeutic agents.

References

Application Notes & Protocols: Leveraging 3-Chloro-4-iodobenzoic Acid for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Chloro-4-iodobenzoic acid is a highly versatile and strategically important starting material in medicinal chemistry and drug discovery. Its di-halogenated structure, featuring iodine and chlorine substituents with distinct reactivity profiles, enables selective and sequential functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this building block for the synthesis of complex heterocyclic compounds. We will explore the principles of orthogonal, palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Each protocol is designed to be a self-validating system, complete with mechanistic insights, data presentation, and workflow visualizations to empower the efficient construction of novel molecular architectures.

Introduction: The Strategic Advantage of this compound

Halogenated aromatic compounds are foundational building blocks in modern organic synthesis, primarily due to their accessibility and reactivity in transition-metal-catalyzed cross-coupling reactions.[1] this compound stands out as a particularly valuable synthon due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition to a low-valent palladium catalyst than the more robust carbon-chlorine (C-Cl) bond.[2] This inherent reactivity difference allows for the site-selective functionalization of the C4 position while leaving the C3 position intact for subsequent transformations. This "orthogonal" chemical handle is a powerful tool for building molecular complexity in a controlled, stepwise manner, which is crucial for constructing libraries of compounds in drug discovery programs.[3]

Physicochemical Properties

A thorough understanding of the starting material's properties is critical for successful experimentation.

PropertyValueSource
CAS Number 58123-72-1[4],[5]
Molecular Formula C₇H₄ClIO₂[4]
Molecular Weight 282.46 g/mol [4]
Appearance Off-white to pale yellow solid-
Melting Point 158-161 °C[6]
Solubility Soluble in DMF, DMSO, methanol; sparingly soluble in tolueneGeneral chemical knowledge
pKa ~3.5-4.0 (estimated)-

Core Principle: Site-Selective Sequential Cross-Coupling

The primary synthetic strategy employing this compound hinges on the selective reaction at the C-I bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are initiated by the oxidative addition of the catalyst to the carbon-halogen bond.[7][8][9] The rate of this oxidative addition step is inversely proportional to the bond dissociation energy of the halide, following the general trend: C-I < C-Br < C-OTf < C-Cl.

This principle allows for a two-step functionalization, as depicted below. The first coupling reaction occurs under mild conditions at the C-I bond. The resulting product, now a substituted 3-chlorobenzoic acid derivative, can then undergo a second coupling reaction at the C-Cl bond, often requiring more forcing conditions, such as higher temperatures or specialized catalyst systems with bulky, electron-rich phosphine ligands.[10][11]

G cluster_0 Sequential Functionalization Strategy A This compound B Step 1: Selective Coupling @ C-I (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) - Mild Conditions - Pd(PPh₃)₄, etc. A->B Reaction 1 C Intermediate: 4-Substituted-3-chlorobenzoic Acid B->C D Step 2: Coupling @ C-Cl - Forcing Conditions - Bulky Ligands (XPhos, etc.) C->D Reaction 2 E Final Product: 3,4-Disubstituted Benzoic Acid Derivative D->E

Caption: Workflow for sequential cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most robust methods for forming carbon-carbon bonds.[12] This protocol details the selective coupling of an arylboronic acid at the C4 position of this compound. The resulting biaryl structure can serve as a key intermediate for the synthesis of carbazoles, dibenzofurans, or other fused heterocyclic systems.

Principle: A palladium(0) catalyst facilitates the reaction between the aryl iodide and the organoboron species in the presence of a base.[12] The base is crucial for the transmetalation step of the catalytic cycle.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Ar-I oxidative_add Oxidative Addition pd_boronate Ar-Pd(II)-Ar'(L₂) pd_complex->pd_boronate Ar'-B(OR)₂ Base transmetalation Transmetalation pd_boronate->pd0 Ar-Ar' reductive_elim Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Reaction Conditions Summary:

Reagent/ParameterRecommendationMolar Eq.Purpose
Starting Material This compound1.0Electrophile
Coupling Partner Arylboronic acid1.2 - 1.5Nucleophile
Catalyst Pd(PPh₃)₄0.03 - 0.05Catalyst
Base K₂CO₃ or K₃PO₄3.0Activates boronic acid
Solvent Toluene/EtOH/H₂O (4:1:1) or Dioxane/H₂O-Solvent System
Temperature 80 - 100 °C-Reaction Temperature
Atmosphere Nitrogen or Argon-Prevent catalyst oxidation

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Toluene/EtOH/H₂O). Finally, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq). The mixture will typically turn from colorless to a yellow or dark brown solution.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Acidify the aqueous layer with 2M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-aryl-3-chlorobenzoic acid.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol 2: Sonogashira C-C Triple Bond Formation & Cyclization

The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can readily participate in subsequent cyclization reactions to form a wide array of heterocycles.[9][14] This protocol describes the coupling of a terminal alkyne, followed by a conceptual iodolactonization to form a pyranone derivative.

Principle: This reaction involves a palladium catalyst and a copper(I) co-catalyst.[15] The palladium cycle facilitates the coupling, while copper(I) is believed to form a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

G cluster_1 Sonogashira Coupling & Cyclization Workflow Start This compound + Terminal Alkyne Coupling Sonogashira Coupling - PdCl₂(PPh₃)₂ / CuI - Base (e.g., Et₃N) Start->Coupling Intermediate 4-Alkynyl-3-chlorobenzoic Acid Coupling->Intermediate Cyclization Intramolecular Cyclization (e.g., Iodolactonization) - I₂, NaHCO₃ Intermediate->Cyclization Key Step Product Fused Heterocycle (e.g., Iodopyranone derivative) Cyclization->Product

Caption: Workflow for Sonogashira coupling and subsequent cyclization.

Reaction Conditions Summary (Sonogashira Coupling):

Reagent/ParameterRecommendationMolar Eq.Purpose
Starting Material This compound1.0Electrophile
Coupling Partner Terminal Alkyne1.5Nucleophile
Pd Catalyst PdCl₂(PPh₃)₂0.02 - 0.04Catalyst
Cu Co-catalyst Copper(I) Iodide (CuI)0.05 - 0.10Co-catalyst
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine-Base and Solvent
Temperature Room Temperature to 60 °C-Reaction Temperature
Atmosphere Nitrogen or Argon-Prevent side reactions

Detailed Step-by-Step Protocol (Sonogashira Coupling):

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) in a suitable solvent like triethylamine or a mixture of THF/triethylamine.

  • Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq) to the flask. The mixture may turn a pale yellow.

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature or heat gently to 40-60 °C. The reaction is often accompanied by the formation of a salt precipitate (triethylammonium iodide). Monitor by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite to remove the catalysts and salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with dilute HCl (to remove excess amine base), followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography.

Scientist's Note on Subsequent Cyclization: The resulting 4-alkynyl-3-chlorobenzoic acid is a perfect substrate for electrophilic cyclization. For example, treatment with molecular iodine and a mild base like sodium bicarbonate can induce a 6-endo-dig iodolactonization, yielding a highly functionalized iodopyranone derivative, ready for further diversification via another cross-coupling reaction.[16]

Application Protocol 3: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, which are core structures in many pharmaceuticals and N-heterocycles.[7][17]

Principle: This palladium-catalyzed reaction couples an amine with an aryl halide.[7] The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond.[7][17] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being required, especially for less reactive aryl chlorides.[11]

Reaction Conditions Summary:

Reagent/ParameterRecommendationMolar Eq.Purpose
Starting Material This compound (or its ester)1.0Electrophile
Coupling Partner Primary or Secondary Amine1.2 - 2.0Nucleophile
Pd Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.05Catalyst Source
Ligand XPhos, SPhos, or BINAP0.02 - 0.10Stabilize catalyst, promote RE
Base NaOtBu, K₃PO₄, or Cs₂CO₃2.0 - 3.0Deprotonate amine
Solvent Toluene or Dioxane-Anhydrous Solvent
Temperature 80 - 110 °C-Reaction Temperature
Atmosphere Nitrogen or Argon-Prevent catalyst oxidation

Detailed Step-by-Step Protocol:

Note: The carboxylic acid group can interfere with the strong bases used. It is often advantageous to first protect it as an ester (e.g., methyl or ethyl ester) via Fischer esterification before performing the amination.

  • Reaction Setup: To a glovebox or a Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.05 eq), and the strong base (e.g., NaOtBu, 2.0 eq).

  • Reagent Addition: Add the this compound ester (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Execution: Seal the tube or flask and heat in an oil bath at 100 °C with vigorous stirring for 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.

  • Extraction and Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography on silica gel.

  • Deprotection (if necessary): If an ester was used, the final product can be saponified (e.g., using LiOH in THF/H₂O) to yield the free carboxylic acid.

Conclusion

This compound is a powerful and economically viable building block for the synthesis of diverse and complex heterocyclic molecules. By strategically exploiting the differential reactivity of the C-I and C-Cl bonds, chemists can perform sequential, site-selective cross-coupling reactions to rapidly build molecular libraries. The detailed protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for researchers aiming to construct novel scaffolds for applications in pharmaceutical and materials science.

References

Application Note: Selective Heck-Mizoroki Coupling of 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Heck-Mizoroki reaction on 3-chloro-4-iodobenzoic acid. It addresses the critical challenge of achieving chemoselective C-C bond formation at the carbon-iodine (C-I) bond while preserving the carbon-chlorine (C-Cl) bond. We will explore the mechanistic basis for this selectivity, detail optimized reaction parameters, and provide a validated, step-by-step protocol suitable for researchers in synthetic chemistry and drug development.

Introduction: The Challenge of Selective Arylation

The Palladium-catalyzed Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1][2] This powerful transformation is instrumental in the synthesis of substituted alkenes, which are key structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

The substrate, this compound, presents a unique synthetic challenge. As a di-halogenated arene, it possesses two potential sites for catalytic activation. Achieving selective functionalization is paramount to avoid the formation of undesired byproducts and to enable subsequent downstream transformations at the remaining halide position. This application note focuses on leveraging the inherent differences in reactivity between aryl iodides and chlorides to develop a robust and highly selective Heck coupling protocol.

Mechanistic Rationale for Chemoselectivity

The selectivity of the Heck reaction on di-halogenated substrates is governed primarily by the initial, rate-determining step of the catalytic cycle: the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[2] The widely accepted catalytic cycle proceeds through several key stages.[5][6][7]

The rate of oxidative addition is highly dependent on the nature of the halogen, following the general trend: I > Br > OTf >> Cl .[2][8] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making it significantly more susceptible to cleavage and insertion by the electron-rich Pd(0) center. Consequently, under carefully controlled conditions, the palladium catalyst will selectively insert into the C-I bond of this compound, initiating the coupling cascade while leaving the more robust C-Cl bond intact for potential future modifications.

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Selective) Pd0->OxAdd Ar-I PdII_Aryl Aryl-Pd(II)-I Complex OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord + Alkene PdII_Alkene π-Alkene Complex Coord->PdII_Alkene Insert Migratory Insertion (syn-Carbopalladation) PdII_Alkene->Insert Alkyl_Pd σ-Alkyl-Pd(II) Complex Insert->Alkyl_Pd BetaElim β-Hydride Elimination Alkyl_Pd->BetaElim PdH Hydrido-Pd(II) Complex BetaElim->PdH + Product RedElim Reductive Elimination PdH->RedElim + Base RedElim->Pd0 - HBX Substrate This compound Substrate->OxAdd Highly Favored Path Cl_Path Reaction at C-Cl Bond (Disfavored) Substrate->Cl_Path High Energy Barrier

Figure 1. Heck catalytic cycle highlighting selective oxidative addition.

Optimizing Key Reaction Parameters

The success of the selective Heck coupling hinges on the careful selection of several key parameters.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[7] Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[1][6]

  • Ligands: While some Heck reactions on aryl iodides can proceed without ligands, the addition of phosphine ligands is often recommended.[9] Ligands like triphenylphosphine (PPh₃) stabilize the Pd(0) catalyst, prevent the formation of inactive palladium black, and can influence selectivity and reaction rate.[2] For electron-deficient alkenes, simple monodentate phosphines are typically sufficient.

  • Base: A base is required to neutralize the hydrohalic acid (HI) generated during the final reductive elimination step, regenerating the Pd(0) catalyst for the next cycle.[7] Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly employed.[1][6][10] The choice of base can sometimes influence the reaction yield and rate.

  • Alkene Partner: The reaction is most efficient with electron-deficient alkenes (e.g., acrylates, acrylonitriles) or styrenes.[1][11] For these substrates, migratory insertion typically occurs at the β-position of the alkene, leading to the linear, trans-(E) isomer as the major product.[12][13]

  • Solvent: Polar aprotic solvents are preferred for the Heck reaction. N,N-Dimethylformamide (DMF) is an excellent choice, effectively solubilizing the reactants and promoting the desired catalytic activity.[10][14] Other solvents like DMAc or acetonitrile can also be used.

Table 1: Representative Conditions for Selective Heck Coupling
Alkene PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
Ethyl AcrylatePd(OAc)₂ (1-2)PPh₃ (2-4)Et₃N (1.5)DMF80-1008-12>90
StyrenePd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2.0)DMF100-12012-18>85
n-Butyl AcrylatePd(OAc)₂ (1-2)PPh₃ (2-4)Et₃N (1.5)DMF80-1008-12>90
AcrylonitrilePd(OAc)₂ (2)NoneNaOAc (1.5)DMAc10016>80

Yields are estimates based on similar transformations and may vary with optimization.

Detailed Experimental Protocol

This protocol describes the selective synthesis of (E)-3-(2-chloro-4-carboxyphenyl)acrylic acid via the Heck coupling of this compound and acrylic acid.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A1 Dry Schlenk Flask A2 Purge with N₂/Ar A1->A2 A3 Add Solid Reagents A2->A3 B1 Add Degassed Solvent A3->B1 Under Inert Atmosphere B2 Add Liquid Reagents B1->B2 B3 Heat to 100°C B2->B3 B4 Monitor by TLC/LC-MS B3->B4 C1 Cool to RT B4->C1 Upon Completion C2 Acidify with HCl C1->C2 C3 Extract with EtOAc C2->C3 C4 Dry & Concentrate C3->C4 C5 Purify (Crystallization/Column) C4->C5 Product Final Product C5->Product

Figure 2. General experimental workflow for the Heck reaction.
Materials & Reagents:

  • This compound (1.0 equiv, e.g., 282.5 mg, 1.0 mmol)

  • Acrylic acid (1.5 equiv, e.g., 108 mg, 1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 4.5 mg, 0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 equiv, 10.5 mg, 0.04 mmol)

  • Triethylamine (Et₃N) (2.0 equiv, 202 mg, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, ~5 mL)

  • Ethyl acetate (EtOAc)

  • 2M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or sealed reaction vial with magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (282.5 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (~5 mL) via syringe. Stir the resulting suspension for 5 minutes. Add triethylamine (2.0 mmol) and acrylic acid (1.5 mmol) sequentially via syringe.

  • Heating and Monitoring: Seal the vessel securely and immerse the flask in a preheated oil bath at 100°C. Stir the reaction mixture vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl iodide is consumed (typically 8-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the dark solution with water (20 mL) and carefully acidify to pH ~2 with 2M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure (E)-3-(2-chloro-4-carboxyphenyl)acrylic acid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the trans stereochemistry of the double bond, which is typically indicated by a large coupling constant (J ≈ 16 Hz) between the vinylic protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups like the carboxylic acid (O-H and C=O stretches) and the C=C double bond.

Troubleshooting

  • Low Conversion: If the reaction stalls, ensure the solvent is anhydrous and the system is free of oxygen. Consider increasing the catalyst loading slightly (e.g., to 3 mol%) or increasing the reaction temperature to 110-120°C.

  • Formation of Palladium Black: This indicates catalyst decomposition. Ensure ligands are added (if required) and that the reaction is properly deoxygenated.

  • Side Product Formation: If reaction at the C-Cl bond is observed, lower the reaction temperature and ensure the reaction is not run for an excessively long time after the starting material is consumed. This side reaction is generally unlikely under the recommended conditions.[8]

References

Application Note: 3-Chloro-4-iodobenzoic Acid as a Strategic Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Chloro-4-iodobenzoic acid (CAS: 58123-72-1) has emerged as a highly valuable and versatile building block for synthesizing a diverse range of bioactive molecules. Its utility stems from the orthogonal reactivity of its functional groups: a carboxylic acid amenable to standard transformations, and two different halogen substituents on the aromatic ring. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling chemists to perform selective, stepwise functionalization of the phenyl ring.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique chemical properties of this compound, with a focus on its application in synthesizing scaffolds for kinase and PARP inhibitors, as well as other pharmacologically relevant compounds. Detailed, field-proven protocols and the rationale behind experimental choices are provided.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 58123-72-1[3][4]
Molecular Formula C₇H₄ClIO₂[3]
Molecular Weight 282.46 g/mol [3]
IUPAC Name This compound[3]
Appearance Off-white to pale yellow crystalline powderN/A
Melting Point 225-229 °CN/A

Core Synthetic Strategies & Rationale

The synthetic power of this compound lies in the predictable and selective reactivity of its iodine substituent in palladium-catalyzed cross-coupling reactions. This allows for the initial construction of a biaryl or aryl-alkyne scaffold, leaving the less reactive chlorine and the carboxylic acid available for subsequent modifications.

G cluster_reactions Primary Synthetic Transformations cluster_products Resulting Scaffolds main This compound suzuki Suzuki-Miyaura Coupling (at C-I bond) main->suzuki Pd Catalyst, Base, Boronic Acid sonogashira Sonogashira Coupling (at C-I bond) main->sonogashira Pd/Cu Catalysts, Base, Alkyne amide Amide Coupling (at -COOH) main->amide Coupling Agent, Amine biaryl Substituted Biaryl Carboxylic Acids (Kinase Inhibitor Scaffolds) suzuki->biaryl alkyne Aryl-Alkyne Carboxylic Acids (PARP Inhibitor Precursors) sonogashira->alkyne amide_deriv Amide Derivatives (Antimicrobial Agents) amide->amide_deriv

Figure 1: Key synthetic pathways originating from this compound.

Application 1: Synthesis of Biaryl Scaffolds for Kinase Inhibitors via Suzuki-Miyaura Coupling

Protein kinases are a critical class of enzymes and a major target for anticancer drug development.[5][6][7] Many kinase inhibitors feature a biaryl core structure, which can be efficiently synthesized using the Suzuki-Miyaura cross-coupling reaction. This compound is an ideal starting material for this purpose. The reaction couples the aryl iodide with a wide range of arylboronic acids or esters.

Causality Behind the Protocol:

  • Catalyst: Palladium complexes, such as Pd(PPh₃)₄, are used because they can catalytically cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.[8]

  • Base: A base (e.g., Na₂CO₃, K₃PO₄) is essential. It activates the organoboron species by forming a more nucleophilic "ate" complex, which accelerates the transmetalation step with the palladium center.[9]

  • Solvent: A mixture of an organic solvent (like Dioxane or DME) and water is common. The organic solvent solubilizes the organic reagents, while water dissolves the inorganic base.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.03-0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification & Characterization: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the 4-aryl-3-chlorobenzoic acid. Characterize the final product using NMR and Mass Spectrometry.

G start Start: Assemble Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) setup Setup Reaction Under Inert Atmosphere start->setup add_solvent Add Degassed Solvent setup->add_solvent heat Heat and Stir Reaction Mixture (e.g., 80-90 °C) add_solvent->heat monitor Monitor Progress by TLC heat->monitor monitor->heat Reaction Incomplete workup Aqueous Workup and Acidification monitor->workup Reaction Complete purify Purify Product (Chromatography/Recrystallization) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End: Pure Biaryl Product characterize->end_node

Figure 2: Standard experimental workflow for the Suzuki-Miyaura reaction.

Application 2: Synthesis of Aryl-Alkynes for PARP Inhibitor Scaffolds via Sonogashira Coupling

Poly(ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone of therapy for cancers with specific DNA repair defects, such as BRCA mutations.[10][11][12] The Sonogashira reaction, which couples aryl halides with terminal alkynes, is an excellent method for synthesizing core structures found in some PARP inhibitors.[2] The high reactivity of the C-I bond in this compound makes it a prime substrate for this transformation.[1]

Causality Behind the Protocol:

  • Dual Catalysis: The reaction classically employs a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[13][14] The palladium complex undergoes oxidative addition with the aryl iodide. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive and facilitates the transmetalation step to the palladium center.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves to deprotonate the terminal alkyne and also acts as a scavenger for the hydrogen halide (HI) generated during the reaction.[14]

  • Ligands: Phosphine ligands (like PPh₃) are crucial for stabilizing the palladium catalyst and modulating its reactivity.[13]

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-4 mol%)

  • Copper(I) iodide (CuI) (3-6 mol%)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.03 eq).

  • Solvent and Reagent Addition: Add anhydrous THF (or DMF), followed by triethylamine (3.0 eq). Stir for 5 minutes. Then, add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC. The formation of a salt (triethylammonium iodide) may cause the mixture to become cloudy.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate.

    • Concentrate the filtrate. Redissolve the residue in ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to pH ~2-3.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification & Characterization: Remove the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the desired 4-alkynyl-3-chlorobenzoic acid. Characterize using NMR and Mass Spectrometry.

Application 3: Synthesis of Bioactive Hydrazones via Amide Bond Formation

The carboxylic acid moiety of this compound can be readily derivatized. One notable application is the synthesis of acylhydrazones, which have shown promising antimicrobial and anticancer activities.[16][17] This transformation typically involves a two-step process: conversion of the benzoic acid to its corresponding hydrazide, followed by condensation with an aldehyde.

Detailed Protocol: Synthesis of 3-Chloro-4-iodobenzohydrazide

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (2.0 eq)

  • Anhydrous Methanol (or Ethanol)

  • Hydrazine hydrate (N₂H₄·H₂O) (5.0 eq)

  • Anhydrous DCM (for acid chloride formation)

Procedure:

  • Esterification (Step 1):

    • Suspend this compound in anhydrous methanol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Remove the solvent under reduced pressure. The resulting solid is the methyl ester, which can be used directly in the next step.

  • Hydrazinolysis (Step 2):

    • Dissolve the crude methyl 3-chloro-4-iodobenzoate from the previous step in ethanol.

    • Add hydrazine hydrate (5.0 eq) and reflux the mixture for 6-12 hours.

    • Cool the reaction mixture. The product, 3-chloro-4-iodobenzohydrazide, will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure hydrazide. This product can then be condensed with various aldehydes to form a library of bioactive acylhydrazones.[17]

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3] All reactions, especially those involving palladium catalysts and volatile solvents, should be conducted in a well-ventilated fume hood.

This compound is a powerful and strategic building block for the synthesis of diverse bioactive molecules. Its differentiated halogen atoms provide a handle for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, enabling the efficient construction of complex biaryl and aryl-alkyne scaffolds. Furthermore, its carboxylic acid group allows for straightforward derivatization to amides and other functional groups. The protocols and rationale provided in this application note offer a solid foundation for researchers to utilize this versatile reagent in their drug discovery and development programs, particularly in the pursuit of novel kinase inhibitors, PARP inhibitors, and other therapeutic agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-Chloro-4-iodobenzoic acid (CAS: 58123-72-1), a critical intermediate in the development of various pharmaceutical compounds. The protocol detailed herein is designed for scalability, safety, and high-purity output, addressing the needs of researchers, scientists, and drug development professionals. The primary synthetic strategy discussed is a robust two-step process involving the diazotization of 3-amino-4-chlorobenzoic acid followed by an iodo-de-diazotization reaction. This application note emphasizes the underlying chemical principles, critical process parameters, safety protocols, and analytical quality control measures necessary for successful and reproducible synthesis on an industrial scale.

Introduction and Strategic Importance

This compound is a halogenated aromatic carboxylic acid. Its molecular structure, featuring both a chlorine and an iodine atom at specific positions, provides unique reactivity that is highly valued in medicinal chemistry. The iodine atom, in particular, serves as an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki or Heck couplings, which are fundamental in constructing the complex molecular architectures of modern therapeutics.[1] This compound is a key building block in the synthesis of targeted therapies, including anti-inflammatory and anti-cancer agents.[1]

Given its strategic importance, access to a reliable and scalable synthesis is paramount for the pharmaceutical industry. While several synthetic routes could be envisioned, such as the direct iodination of 3-chlorobenzoic acid, these methods often suffer from poor regioselectivity, leading to isomeric impurities and challenging purification procedures, rendering them unsuitable for large-scale production.[2]

This guide, therefore, focuses on a more controlled and industrially viable approach starting from 3-amino-4-chlorobenzoic acid. This method leverages the classical Sandmeyer-type reaction, which allows for the precise installation of the iodine atom at the desired position, ensuring high isomeric purity of the final product.[3]

Overview of the Selected Synthetic Pathway

The chosen synthetic route is a two-stage process that begins with the readily available starting material, 3-amino-4-chlorobenzoic acid.

Stage 1: Diazotization. The primary amine group of 3-amino-4-chlorobenzoic acid is converted into a diazonium salt. This is achieved by reacting the amine with nitrous acid (HNO₂) which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). This reaction is highly temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.[4]

Stage 2: Iodo-de-diazotization. The diazonium group (-N₂⁺) is an excellent leaving group. It is subsequently displaced by an iodide ion (I⁻) from a source such as potassium iodide (KI). This step results in the formation of the C-I bond and the evolution of nitrogen gas, driving the reaction to completion.[4]

This sequence provides a high-purity product with excellent regiochemical control.

Synthetic_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodination & Work-up start 3-Amino-4-chlorobenzoic Acid (in aq. HCl) diazonium In Situ Diazonium Salt Formation start->diazonium 0-5 °C reagent1 Sodium Nitrite (NaNO₂) (aq. solution) reagent1->diazonium product_crude Crude this compound diazonium->product_crude N₂ evolution reagent2 Potassium Iodide (KI) (aq. solution) reagent2->product_crude purification Purification (Washing & Recrystallization) product_crude->purification Filtration & Washing product_final High-Purity Product purification->product_final Drying

Caption: High-level workflow for the synthesis of this compound.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1.0 kg scale of the starting material, 3-amino-4-chlorobenzoic acid. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment must be worn.

Materials and Equipment
Chemicals CAS Number Grade Quantity
3-Amino-4-chlorobenzoic acid2840-28-0≥98%1.00 kg
Hydrochloric Acid (37%)7647-01-0Technical3.0 L
Sodium Nitrite (NaNO₂)7632-00-0ACS Reagent0.45 kg
Potassium Iodide (KI)7681-11-0ACS Reagent1.10 kg
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Technical0.20 kg
Activated Carbon7440-44-0Decolorizing50 g
Ethanol64-17-5Denatured~10 L
Deionized Water7732-18-5-As needed

Equipment:

  • 20 L glass-lined or Hastelloy reactor with jacketed cooling/heating, overhead mechanical stirrer, temperature probe, and addition funnel.

  • Large filtration apparatus (e.g., Nutsche filter).

  • Vacuum drying oven.

  • Appropriate glassware and transfer equipment.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.[5]

Step-by-Step Procedure

Part A: Diazotization

  • Reactor Setup: Charge the 20 L reactor with 4.0 L of deionized water and 3.0 L of concentrated hydrochloric acid. Begin stirring and cool the mixture to 0 °C using the reactor's cooling jacket.

  • Amine Addition: Slowly add 1.00 kg of 3-amino-4-chlorobenzoic acid to the cold acid solution. A thick slurry will form. Ensure the temperature is maintained between 0 and 5 °C.

  • Nitrite Solution Preparation: In a separate vessel, dissolve 0.45 kg of sodium nitrite in 1.0 L of deionized water. Cool this solution to 0-5 °C.

  • Diazotization Reaction: Slowly add the cold sodium nitrite solution to the reactor slurry over a period of 60-90 minutes. Causality: A slow addition rate is critical to control the exothermic reaction and prevent a dangerous temperature rise, which would decompose the diazonium salt.[4] Maintain the internal temperature strictly between 0 and 5 °C throughout the addition.

  • Reaction Completion Check: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test, turning blue-black, indicates completion). If the test is negative, add small additional portions of the nitrite solution until a positive test is sustained. The resulting mixture is the diazonium salt solution, which should be used immediately in the next step.

Part B: Iodination and Product Isolation

  • Iodide Solution Preparation: In a separate suitable vessel, dissolve 1.10 kg of potassium iodide in 3.0 L of deionized water.

  • Iodination Reaction: Slowly add the freshly prepared diazonium salt solution from Part A into the potassium iodide solution with vigorous stirring. Causality: This order of addition maintains a low concentration of the diazonium salt, minimizing side reactions. The reaction is accompanied by vigorous evolution of nitrogen gas and the precipitation of the product. Control the addition rate to manage the effervescence.

  • Reaction Maturation: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for at least 2 hours to ensure the reaction goes to completion.

  • Crude Product Filtration: Filter the resulting dark-colored slurry using the filtration apparatus.

  • Washing:

    • Wash the filter cake with several portions of cold deionized water until the filtrate is colorless and neutral to pH paper.

    • Prepare a 10% (w/v) solution of sodium thiosulfate in water. Wash the filter cake with this solution to remove any residual iodine (I₂), which is visible as a dark brown/purple color. Causality: Sodium thiosulfate reduces elemental iodine to colorless iodide, which is water-soluble and easily washed away.

    • Perform a final wash with deionized water to remove residual thiosulfate salts.

Part C: Purification (Recrystallization)

  • Dissolution: Transfer the damp, crude product to a clean reactor. Add approximately 8-10 L of an ethanol/water mixture (e.g., 80:20 v/v). Heat the mixture to 70-75 °C with stirring until the solid completely dissolves.

  • Decolorization: Add 50 g of activated carbon to the hot solution and stir for 15-20 minutes. Causality: Activated carbon adsorbs high-molecular-weight colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated filter aid (e.g., Celite) to remove the activated carbon.

  • Crystallization: Transfer the hot, clear filtrate to a clean crystallizer vessel and allow it to cool slowly with gentle stirring. The product will crystallize as off-white to pale yellow needles. Cool the mixture to 0-5 °C to maximize crystal recovery.

  • Final Filtration and Drying: Filter the purified crystals and wash with a small amount of cold ethanol. Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Results
Parameter Value
Expected Yield 1.35 - 1.50 kg (80 - 90% theoretical)
Appearance Off-white to pale yellow crystalline solid
Purity (by HPLC) ≥99.0%
Melting Point 215-218 °C

Quality Control and Analytical Characterization

To ensure the final product meets the required specifications for pharmaceutical use, the following analytical tests are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any impurities.

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile:Water (with 0.1% Trifluoroacetic Acid), gradient elution.

    • Detection: UV at 254 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the three aromatic protons.

    • ¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for the seven distinct carbon atoms, including the carboxyl carbon.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point Analysis: To assess purity; a sharp melting range is indicative of high purity.

Safety and Hazard Management

The large-scale synthesis of this compound involves several significant hazards that must be managed through strict adherence to safety protocols.

  • Chemical Hazards:

    • This compound: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[6]

    • 3-Amino-4-chlorobenzoic Acid: May cause skin, eye, and respiratory irritation.[7]

    • Sodium Nitrite: Strong oxidizer. Toxic if swallowed. Contact with acids liberates toxic gas (NOx).

    • Potassium Iodide: Generally low hazard, but can cause irritation.

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[5]

  • Process Hazards:

    • Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state. This protocol is designed to keep the diazonium salt in a cold, aqueous solution at all times and use it immediately, which is the standard and critical safety practice. [3]

    • Exothermic Reactions: Both the diazotization and, to a lesser extent, the iodination steps are exothermic. A failure in temperature control can lead to a runaway reaction, rapid gas evolution, and potential reactor over-pressurization. An emergency quenching plan (e.g., with sulfamic acid for excess nitrite) and reliable reactor cooling are essential.

  • Handling and PPE:

    • Always handle chemicals in a well-ventilated area or under engineering controls (e.g., fume hood).[8]

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5]

  • Waste Disposal:

    • Acidic and basic aqueous waste streams should be neutralized before disposal.

    • Any residual diazonium salt or excess nitrous acid in the reaction mixture should be quenched by adding a solution of sulfamic acid or urea until a negative test on starch-iodide paper is obtained.

    • Dispose of all chemical waste in accordance with local, state, and federal regulations.[8]

Mechanism cluster_diazotization Diazotization Mechanism cluster_iodination Iodination Mechanism (Radical Pathway) NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation Nitrosonium N=O⁺ (Nitrosonium Ion) HNO2->Nitrosonium + H⁺ Amine Ar-NH₂ N_Nitrosoamine Ar-NH-N=O Amine->N_Nitrosoamine + N=O⁺ Diazohydroxide Ar-N=N-OH N_Nitrosoamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Salt) Diazohydroxide->Diazonium + H⁺, -H₂O Diazonium_Iod Ar-N₂⁺ Aryl_Radical Ar• (Aryl Radical) + N₂ Diazonium_Iod->Aryl_Radical Single Electron Transfer Iodide I⁻ (from KI) Iodine_Radical I• Iodide->Iodine_Radical Oxidation Product Ar-I (Final Product) Aryl_Radical->Product Iodine_Radical->Product

Caption: Simplified reaction mechanism for diazotization and subsequent iodination.

Conclusion

The protocol described provides a reliable, scalable, and high-yielding method for the synthesis of this compound. By starting with 3-amino-4-chlorobenzoic acid and employing a well-controlled diazotization and iodination sequence, this process ensures excellent regioselectivity and delivers a final product of high purity suitable for demanding pharmaceutical applications. Strict adherence to the outlined temperature controls, addition rates, and safety procedures is essential for the successful and safe execution of this synthesis on a large scale.

References

Protocol & Application Notes: Efficient Amidation of 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The formation of the amide bond is arguably the most critical reaction in medicinal chemistry, forming the backbone of peptides and a vast array of pharmaceutical agents. This document provides a comprehensive guide to the amidation of 3-Chloro-4-iodobenzoic acid, a versatile, halogenated building block used in the synthesis of complex molecules. We delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven experimental protocols, and offer a comparative analysis of leading reagent systems. The protocols are designed to be self-validating, ensuring researchers can achieve high yields and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for amide synthesis.

Introduction: The Strategic Importance of Amide Synthesis

The amide functional group is a cornerstone of biologically active molecules. Its prevalence in pharmaceuticals—with over 25% of all commercial drugs containing at least one amide bond—underscores the necessity for reliable and efficient synthetic methods.[1][2] this compound is a particularly useful starting material; its distinct halogen substituents (Cl and I) offer orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of molecular diversity.

However, the direct condensation of a carboxylic acid and an amine is kinetically slow and requires activation of the carboxyl group.[3] The electron-withdrawing nature of the chloro and iodo substituents on the aromatic ring slightly increases the acidity of the carboxylic acid but does not circumvent the need for a coupling agent. The selection of this agent is paramount, as it dictates reaction efficiency, byproduct profiles, and the potential for racemization in chiral substrates.[4]

This guide will focus on two of the most effective and widely adopted strategies for activating carboxylic acids:

  • Carbodiimide-Mediated Coupling: Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).

  • Uronium/Aminium Salt-Mediated Coupling: Employing HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient reagent for challenging substrates.

Mechanistic Insight: The Chemistry of Carboxyl Activation

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The core principle involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is readily attacked by the amine.

The EDC/HOBt Pathway

The EDC/HOBt system is a cost-effective and robust choice for many standard amidations.[3] The reaction proceeds through a multi-step pathway that minimizes common side reactions.

  • Formation of O-Acylisourea: The carboxylic acid first adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Interception by HOBt: This intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. To prevent this, HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an activated HOBt-ester.[5] This ester is more stable than the O-acylisourea but sufficiently reactive towards the amine.

  • Nucleophilic Attack: The amine then attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate which collapses to yield the desired amide and regenerates HOBt. The primary byproduct, a water-soluble urea derivative of EDC, is easily removed during aqueous workup.[6]

EDC_HOBt_Mechanism RCOOH 3-Cl, 4-I-Ph-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt (Suppresses side reaction) Urea EDC Byproduct (Water-Soluble Urea) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine HOBt_Ester->Urea regenerates HOBt Amine R'-NH2 Amine->Amide HATU_Mechanism RCOOH 3-Cl, 4-I-Ph-COOH Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA Base->Carboxylate OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide + Amine Byproducts HOAt + Tetramethylurea Byproducts OAt_Ester->Byproducts Amine R'-NH2 Amine->Amide Experimental_Workflow Start Combine Acid, Amine, & HOBt in Anhydrous Solvent Cool Cool Reaction Mixture to 0 °C Start->Cool Add_Base Add Base (e.g., DIPEA) Cool->Add_Base Add_EDC Add Coupling Reagent (e.g., EDC·HCl) Portion-wise Add_Base->Add_EDC React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_EDC->React Workup Aqueous Workup React->Workup Dilute Dilute with Organic Solvent Workup->Dilute Wash_Acid Wash with 1N HCl Dilute->Wash_Acid Wash_Base Wash with sat. NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry (Na₂SO₄), Filter, & Concentrate Wash_Brine->Dry Purify Purify by Flash Column Chromatography Dry->Purify Product Pure Amide Product Purify->Product

References

Application and Protocol Guide for the Esterification of 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise functionalization of aromatic scaffolds is paramount. 3-Chloro-4-iodobenzoic acid stands as a valuable starting material, offering multiple points for synthetic diversification. Its esters are key intermediates in the synthesis of a wide array of bioactive molecules and functional materials. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only detailed protocols for the esterification of this compound with various alcohols but also the underlying chemical principles that govern these transformations. The protocols herein are designed to be robust and reproducible, while also offering insights into the nuances of each method, empowering the user to adapt and optimize these procedures for their specific research needs.

Principles of Esterification: A Mechanistic Overview

The conversion of a carboxylic acid to an ester is a cornerstone of organic synthesis. For a substrate such as this compound, the choice of esterification method is dictated by factors including the nature of the alcohol, the desired reaction conditions (e.g., temperature, pH), and the presence of other functional groups. This guide will focus on three widely employed and versatile methods: the Fischer-Speier Esterification, the Steglich Esterification, and the Mitsunobu Reaction.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

This is a direct, acid-catalyzed esterification where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used, or the water formed as a byproduct is removed.[3]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is a powerful method that allows for the formation of esters under mild, neutral conditions, making it suitable for substrates that are sensitive to strong acids.[4][5][6] This reaction utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[5]

The mechanism begins with the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form an even more reactive N-acylpyridinium species. This species is then readily attacked by the alcohol to furnish the desired ester, with the carbodiimide being converted to a urea byproduct (e.g., dicyclohexylurea, DCU) that is often insoluble and can be removed by filtration.[4][5]

Mitsunobu Reaction: Inversion of Stereochemistry and Broad Substrate Scope

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[7] The reaction is carried out under mild and neutral conditions using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The reaction mechanism is complex but is initiated by the reaction of the phosphine with the azodicarboxylate to form a phosphonium salt. This species then activates the alcohol, making the hydroxyl group a good leaving group. The carboxylate anion, formed by the deprotonation of the carboxylic acid, then acts as a nucleophile and displaces the activated hydroxyl group in an Sₙ2 fashion, leading to the formation of the ester with inverted stereochemistry.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards associated with the starting material and products is crucial for safe and effective experimentation.

Table 1: Physicochemical and Safety Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Key Safety Precautions
This compoundC₇H₄ClIO₂282.46White to off-white solid222-224-Harmful if swallowed, causes skin and eye irritation.[8] Wear appropriate personal protective equipment (PPE).
Methyl 3-chloro-4-iodobenzoateC₈H₆ClIO₂296.49Solid--Avoid dust formation and breathing vapors. Ensure adequate ventilation.[9]
Ethyl 3-chloro-4-iodobenzoateC₉H₈ClIO₂310.52---Handle with care, avoid contact with skin and eyes.
Isopropyl 3-chloro-4-iodobenzoateC₁₀H₁₀ClIO₂324.54---Handle with care, avoid contact with skin and eyes.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification of this compound with methanol, ethanol, and isopropanol using the three methods discussed.

General Experimental Workflow

The general workflow for the synthesis and purification of the 3-chloro-4-iodobenzoate esters is depicted below.

Esterification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start This compound + Alcohol Reaction Esterification Reaction (Fischer, Steglich, or Mitsunobu) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Ester Product Characterization->Final_Product

Caption: General workflow for the synthesis and purification of 3-chloro-4-iodobenzoate esters.

Protocol 1: Fischer-Speier Esterification of this compound with Methanol

Objective: To synthesize methyl 3-chloro-4-iodobenzoate.

Materials:

  • This compound

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq, which can also serve as the solvent).

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-chloro-4-iodobenzoate.

  • Purify the crude product by column chromatography on silica gel or recrystallization if it is a solid.

Protocol 2: Steglich Esterification of this compound with Ethanol

Objective: To synthesize ethyl 3-chloro-4-iodobenzoate.

Materials:

  • This compound

  • Anhydrous ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, filtration apparatus.

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous ethanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Dissolve the components in an anhydrous solvent such as DCM or THF.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1-1.3 eq) or EDC (1.1-1.3 eq) in the same anhydrous solvent.

  • Slowly add the carbodiimide solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with the reaction solvent.

  • If EDC was used, proceed directly to the workup.

  • Wash the filtrate/reaction mixture with 1 M HCl to remove DMAP and any unreacted EDC.

  • Wash with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.

  • Wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ethyl 3-chloro-4-iodobenzoate by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction for the Esterification of this compound with Isopropanol

Objective: To synthesize isopropyl 3-chloro-4-iodobenzoate.

Materials:

  • This compound

  • Isopropanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel.

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.2-1.5 eq), isopropanol (1.0 eq), and triphenylphosphine (1.2-1.5 eq).

  • Dissolve the solids in anhydrous THF or DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a dropping funnel, dissolve DEAD or DIAD (1.2-1.5 eq) in the same anhydrous solvent.

  • Add the azodicarboxylate solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.

  • Alternatively, for workup, dissolve the residue in a nonpolar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The triphenylphosphine oxide may precipitate and can be removed by filtration.

  • Wash the organic solution with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude isopropyl 3-chloro-4-iodobenzoate by column chromatography.

Table 2: Summary of Reaction Conditions

ReactionAlcoholKey ReagentsCatalystSolventTemperatureTypical Reaction Time
Fischer-SpeierMethanolExcess MethanolH₂SO₄MethanolReflux (~65°C)4-24 h
SteglichEthanolDCC or EDCDMAPDCM or THF0°C to RT12-24 h
MitsunobuIsopropanolPPh₃, DEAD or DIAD-THF or DCM0°C to RT12-24 h

Characterization of Synthesized Esters

Thorough characterization of the synthesized esters is essential to confirm their identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique will provide information on the number and types of protons in the molecule. For the synthesized esters, one would expect to see signals corresponding to the aromatic protons and the protons of the alcohol moiety. The chemical shifts and coupling patterns will be characteristic of the specific ester.

  • ¹³C NMR: This will show the number of unique carbon atoms in the molecule. Key signals to look for include the carbonyl carbon of the ester group (typically in the range of 160-170 ppm) and the carbons of the aromatic ring and the alcohol moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[11] For the synthesized esters, the most characteristic absorption band will be the strong C=O stretching vibration of the ester carbonyl group, typically appearing in the range of 1715-1750 cm⁻¹.[12] The C-O stretching vibrations will also be present in the fingerprint region (1000-1300 cm⁻¹).[12]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized esters and to provide information about their fragmentation patterns. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target ester.

Conclusion

The esterification of this compound is a versatile transformation that opens the door to a wide range of synthetic possibilities. This guide has provided a detailed overview of three key esterification methods: Fischer-Speier, Steglich, and Mitsunobu. By understanding the principles behind each method and following the detailed protocols, researchers can confidently synthesize the desired methyl, ethyl, and isopropyl esters. The provided framework for characterization will ensure the identity and purity of the final products. It is the author's hope that this comprehensive guide will serve as a valuable resource in your research endeavors, facilitating the efficient and successful synthesis of these important chemical intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield and Selectivity with 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 3-chloro-4-iodobenzoic acid. Our goal is to equip you with the foundational knowledge and practical strategies to overcome common challenges, ensuring high yield and precise chemo-selectivity in your experiments.

Section 1: Foundational Principles & Key Challenges

This section addresses the fundamental principles governing the reactivity of this compound and the common side reactions that can compromise your results.

Q1: Why is selective coupling a primary concern with this compound?

A1: The central challenge and synthetic opportunity when using this compound lies in the differential reactivity of its two carbon-halogen bonds. The Suzuki coupling mechanism begins with the oxidative addition of the aryl halide to a Palladium(0) complex, a step that is often rate-determining.[1][2] The C–I bond is significantly weaker and more polarizable than the C–Cl bond, making it far more susceptible to oxidative addition.

  • Reactivity Hierarchy: The general reactivity trend for aryl halides in oxidative addition is: I > Br > OTf >> Cl.[3]

This inherent reactivity difference allows for the selective formation of a C-C bond at the C4 (iodo) position while preserving the C-Cl bond at the C3 position for subsequent downstream transformations. Achieving high selectivity is critical for multi-step syntheses, preventing the formation of undesired byproducts and simplifying purification. Loss of selectivity typically arises from overly harsh reaction conditions (e.g., high temperatures) or the use of highly reactive catalyst systems that can begin to activate the more robust C-Cl bond.[4]

Q2: What are the most common side reactions that lower my yield?

A2: Beyond incomplete conversion, low yields in Suzuki couplings are frequently caused by three primary side reactions that consume your starting materials or intermediates:

  • Protodeboronation: This is a major pathway for loss of the organoboron reagent.[2][3] The boronic acid (or ester) is cleaved by a proton source in the reaction mixture (often water or alcohol solvents, especially in the presence of a strong base), replacing the C-B bond with a C-H bond. Electron-deficient boronic acids are particularly susceptible.[3]

  • Homocoupling: This reaction involves the formation of a biaryl product from the coupling of two boronic acid molecules (e.g., Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar). The primary cause is often the presence of oxygen, which can facilitate a palladium-catalyzed oxidative coupling pathway.[5][6]

  • Dehalogenation: This involves the replacement of a halogen on your starting material with a hydrogen atom, leading to a mixture of 3-chlorobenzoic acid or 4-iodobenzoic acid. This can occur through various pathways, sometimes involving the solvent or impurities.

Below is a diagram illustrating these competing reaction pathways.

G SM Starting Materials This compound + Ar'-B(OH)₂ Product Desired Product 3-Chloro-4-(Ar')-benzoic Acid SM->Product Desired Suzuki Coupling (High Yield & Selectivity) Side1 Protodeboronation Ar'-H SM->Side1 Consumes Boronic Acid Side2 Homocoupling Ar'-Ar' SM->Side2 Consumes Boronic Acid Side3 Dehalogenation (Loss of I or Cl) SM->Side3 Consumes Aryl Halide

Caption: Competing pathways in the Suzuki coupling reaction.

Section 2: Troubleshooting Guide - Low Yield & Poor Selectivity

This guide is designed to help you diagnose and solve specific experimental issues in a logical, step-by-step manner.

Q3: My reaction yield is low, and I'm recovering unreacted starting material. What should I check first? (The "Sluggish Reaction" problem)

A3: Recovering starting material indicates that the catalytic cycle is inefficient or has stalled. The issue likely lies with your catalyst system, reaction conditions, or reagents.

Systematic Checks:

  • Catalyst Activity:

    • Exclusion of Oxygen: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen.[3] Ensure your solvent is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and the reaction is maintained under a positive pressure of inert gas.[3][4]

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation.[3] Use fresh ligands or ligands that have been stored properly under an inert atmosphere.

    • Catalyst Choice: While selective C-I coupling is desired, the overall electron-deficient nature of the substrate can slow the oxidative addition step. If using a simple catalyst like Pd(PPh₃)₄, consider switching to a more active system employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[2][7] These ligands are known to accelerate the oxidative addition and reductive elimination steps.[7]

  • Base and Solvent:

    • Base Strength & Solubility: The base is crucial for activating the boronic acid for transmetalation.[8][9] If using a mild base like Na₂CO₃, it may not be strong enough. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective for challenging couplings.[2] The base must also be at least partially soluble in the reaction medium. Using a mixed solvent system like Dioxane/Water or THF/Water (typically 4:1 to 10:1) can help dissolve the inorganic base and facilitate the reaction.[10]

    • Purity: Ensure your base is pure and anhydrous if the protocol calls for it. Use high-purity, dry, and degassed solvents.

  • Temperature:

    • While high temperatures can compromise selectivity, the reaction may require sufficient thermal energy to proceed. A typical starting point is 80-100 °C.[11][12] If the reaction is sluggish at 80 °C, cautiously increasing the temperature to 90-100 °C while monitoring for the formation of the C-Cl coupled byproduct is a reasonable step.

Q4: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A4: Protodeboronation is a common challenge, especially with electron-deficient or heteroaromatic boronic acids.[2] The strategy is to minimize the time the "free" boronic acid is exposed to harsh conditions.

Mitigation Strategies:

StrategyRationale & Implementation
Use a Milder Base Strong bases, particularly hydroxides, can accelerate protodeboronation.[2] Try switching from K₂CO₃ or Cs₂CO₃ to a weaker base like K₃PO₄ or even KF under anhydrous conditions.[2][8]
Use a More Stable Boron Reagent Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or an MIDA boronate. These reagents act as a "slow-release" source, keeping the concentration of the active boronic acid low, thus minimizing the rate of protodeboronation.[2][3]
Optimize Temperature & Time Higher temperatures and longer reaction times increase the rate of protodeboronation. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 80 °C).[3]
Minimize Water While some water is often beneficial for dissolving the base and facilitating transmetalation, excess water can promote this side reaction.[2] Use the minimum amount of water necessary (e.g., a 10:1 ratio of organic solvent to water) or consider anhydrous conditions with a base like CsF.
Q5: My main byproduct is the homocoupling of my boronic acid. What's causing this and how do I stop it?

A5: The primary culprit for homocoupling is the presence of oxygen.[5][6] Oxygen can intercept the catalytic cycle, leading to the oxidative coupling of two boronic acid molecules and the deactivation of your catalyst.

Prevention:

  • Rigorous Degassing: This is non-negotiable. Your solvent (including any water used in a biphasic system) must be thoroughly degassed before adding the catalyst and ligands. Sparging with a stream of argon for 30-60 minutes is a common and effective method.

  • Maintain Inert Atmosphere: Ensure all reagent transfers are done under a positive pressure of an inert gas (argon or nitrogen). Use glassware that has been flame-dried or oven-dried to remove adsorbed oxygen and moisture.

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂, as the latter requires an in-situ reduction step that can be complex and sometimes lead to side reactions if not perfectly efficient.[6]

Q6: I'm seeing a product from coupling at the C-Cl position. How can I improve selectivity for the C-I bond?

A6: While the C-I bond is much more reactive, C-Cl activation can occur under forcing conditions.[4] Improving selectivity requires fine-tuning the reaction to exploit the kinetic window between the two oxidative addition events.

Optimization for Selectivity:

  • Lower the Temperature: This is the most effective tool. C-Cl bond activation has a higher activation energy. By reducing the temperature (e.g., from 100 °C to 70-80 °C), you can significantly slow the rate of C-Cl coupling while still allowing the more facile C-I coupling to proceed at an acceptable rate.

  • Choose the Right Ligand: Highly active, electron-rich ligands designed for C-Cl activation (e.g., certain Buchwald ligands or NHCs) might be too reactive here.[2][13] A less forcing ligand system, such as one based on PPh₃ or other triarylphosphines, might provide better selectivity, albeit at the cost of a longer reaction time. A screening of ligands is often necessary.

  • Limit Reaction Time: Monitor the reaction closely. Once the desired C-I coupled product has formed to a maximum level, quench the reaction to prevent the slower C-Cl coupling from catching up.

Section 3: Protocol & Optimization

This section provides a robust starting protocol for the selective Suzuki coupling at the C-I position of this compound.

Optimized Protocol for Selective C(sp²)-I Coupling

This protocol is a starting point and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv), finely powdered

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

G A 1. Setup & Degas - Flame-dry flask under vacuum. - Add solids: Aryl Halide,  Boronic Acid, Base. - Purge with Argon (3x). B 2. Add Solvents - Add degassed Dioxane & Water (e.g., 5:1 ratio). - Stir to create a suspension. A->B C 3. Add Catalyst - Add Pd(PPh₃)₄ catalyst. - Purge flask head with Argon again. B->C D 4. Reaction - Heat to 80-90 °C under Argon. - Monitor by TLC/LC-MS. C->D E 5. Workup - Cool to RT. - Acidify with 1M HCl to pH ~2-3. - Extract with EtOAc. D->E F 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate. - Purify by column chromatography  or recrystallization. E->F

Caption: Experimental workflow for selective Suzuki coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon three times.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water in a 5:1 ratio (e.g., 5 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). Stir the suspension.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (3 mol%) under a positive flow of argon. Immediately reseal the flask.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 85 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Self-Validation Checkpoint: The reaction is complete when the starting this compound spot/peak is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Carefully acidify the mixture with 1M HCl until the pH is approximately 2-3 to protonate the carboxylic acid product. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

Section 4: Understanding the Mechanism

A firm grasp of the catalytic cycle is essential for rational troubleshooting. The Suzuki-Miyaura coupling proceeds via three key steps.[1][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound. This is an irreversible step and forms a Pd(II) intermediate. This is the selectivity-determining step.

  • Transmetalation: The aryl group from the boronic acid (which is activated by the base to form a more nucleophilic 'ate' complex) is transferred to the palladium center, displacing the halide.[1][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2_halide Ar-Pd(II)L₂-I (Ar = 3-Cl, 4-COOH-Ph) oa->pd2_halide tm Transmetalation pd2_aryl Ar-Pd(II)L₂-Ar' tm->pd2_aryl re Reductive Elimination re->pd0 product Product Ar-Ar' re->product aryl_halide This compound aryl_halide->oa boronic_acid Ar'-B(OH)₃⁻ (from Ar'B(OH)₂ + Base) boronic_acid->tm

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Section 5: Frequently Asked Questions (FAQs)
Q7: Which palladium precursor is best: Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst?

A7:

  • Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable Pd(II) source. It must be reduced in situ to the active Pd(0) species, often by a phosphine ligand. This can sometimes be inefficient.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A reliable Pd(0) source, but it can be sensitive to air and light over time.[6]

  • Pd(PPh₃)₄: An excellent, pre-formed Pd(0) catalyst that is often effective for C-I couplings. It can be sensitive to air and should be stored under an inert atmosphere.

  • Buchwald Precatalysts (e.g., XPhos Pd G3): These are highly active, air-stable Pd(II) precatalysts that efficiently generate the active monoligated Pd(0) species in solution. They are excellent for challenging couplings but may be overly reactive if selectivity is a concern.[2]

For this specific transformation where selectivity is key, Pd(PPh₃)₄ is an excellent starting point.

Q8: How critical is the purity of my solvent and base?

A8: Extremely critical. Impurities can have a significant impact. Oxygen in solvents deactivates the catalyst.[3] Water content can promote protodeboronation. Low-purity bases may contain contaminants that inhibit catalysis. Always use high-purity, anhydrous (if required), and properly degassed solvents for reproducible, high-yielding reactions.

Q9: Can I use this compound directly, or should I protect the carboxylic acid group?

A9: In most cases, protection is not necessary. The Suzuki coupling is tolerant of the free carboxylic acid. The base in the reaction will deprotonate it to the carboxylate, which is generally compatible with the catalytic cycle. However, if you experience significant purification challenges due to the polarity of the acid, converting it to a methyl or ethyl ester prior to coupling is a viable strategy.

Q10: My product is difficult to purify. Any suggestions?

A10: The carboxylic acid functionality can make purification challenging.

  • Acid/Base Extraction: During workup, after acidification, your product should be in the organic layer. Washing the organic layer with water can help remove residual inorganic salts. If your product is amphoteric, careful pH adjustment can be used to move impurities between aqueous and organic phases.

  • Recrystallization: If your product is a solid, recrystallization is often a more effective purification method for this class of compound than chromatography.

  • Esterification: If chromatography is necessary, temporarily converting the product to its methyl ester can make it less polar and easier to handle on a silica gel column. The ester can then be hydrolyzed back to the acid in a subsequent step.

References

preventing dehalogenation of 3-Chloro-4-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Technical Support Center: 3-Chloro-4-iodobenzoic Acid

Guide Objective: This technical center provides researchers, synthetic chemists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to prevent the undesired dehalogenation of this compound during chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Foundational Understanding: The Reactivity of this compound

Before troubleshooting, it is crucial to understand the inherent chemical properties of the substrate. This compound possesses two different halogen substituents on an aromatic ring, which creates a basis for chemoselective reactions.

The reactivity of aryl halides in common palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, is dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy increases in the order C-I < C-Br < C-Cl. Consequently, the C-I bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond. This inherent difference is the foundation for achieving selective functionalization at the 4-position (iodine) while leaving the 3-position (chlorine) intact.

However, the desired reaction pathway can be compromised by a competing side reaction known as hydrodehalogenation (or protodehalogenation), where the halogen is replaced by a hydrogen atom.[1][2] This is particularly problematic for the highly reactive C-I bond. This guide will focus on mitigating this specific challenge.

Troubleshooting Guide: Diagnosing and Preventing Dehalogenation

This section is structured to address specific problems you may encounter in the lab.

Q1: I am observing a significant amount of 3-chlorobenzoic acid as a byproduct in my cross-coupling reaction. What is happening and how can I prevent it?

Diagnosis: The formation of 3-chlorobenzoic acid indicates that the iodine atom at the 4-position is being replaced by a hydrogen atom. This is a classic case of hydrodehalogenation.[1] This side reaction can be promoted by several factors within your reaction setup, often related to the catalyst system, base, or solvent choice. The mechanism can involve the formation of a palladium-hydride species which then reductively eliminates with the aryl group, or radical pathways initiated by impurities or certain reaction conditions.[2][3]

Solutions & Optimization Strategies:

Your primary goal is to accelerate the rate of the desired cross-coupling reaction (reductive elimination of the product) so that it significantly outpaces the rate of hydrodehalogenation.

A. Catalyst & Ligand Selection (The Most Critical Factor): The ligand bound to the palladium center is paramount in controlling the outcome. It influences the catalyst's stability, activity, and selectivity.

  • The Problem: Simple phosphine ligands like triphenylphosphine (PPh₃) can be inefficient, leading to a sluggish reaction that allows time for the dehalogenation pathway to dominate. Catalyst decomposition to palladium black is also more common with less robust ligands.[4]

  • The Solution: Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, accelerate the rate-limiting oxidative addition step, and promote the final reductive elimination to form the desired C-C bond, thereby outcompeting the dehalogenation pathway.[5][6]

    • Recommended Ligands: SPhos, XPhos, RuPhos, or other Buchwald biaryl phosphine ligands are excellent starting points. N-heterocyclic carbene (NHC) ligands can also be highly effective.[5][6]

B. Base Selection: The choice of base is critical as it can influence both the transmetalation step and the prevalence of side reactions.

  • The Problem: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can sometimes promote dehalogenation.[5] Similarly, certain bases can act as hydride sources.

  • The Solution: Screen a series of weaker inorganic bases.

    • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred.[2][6] They are effective at promoting transmetalation without being overly aggressive.

C. Solvent Choice: Solvents can act as a source of hydrogen atoms or hydrides, directly contributing to dehalogenation.

  • The Problem: Protic solvents like alcohols (methanol, ethanol) or even residual water can be hydrogen atom donors. Some aprotic polar solvents like DMF can also decompose at high temperatures to generate species that act as hydride sources.[2][7]

  • The Solution: Use anhydrous, aprotic solvents.

    • Recommended Solvents: Dioxane, THF, or toluene are generally the best choices for minimizing hydrodehalogenation.[1][7] Ensure they are rigorously dried and degassed before use.

D. Reaction Temperature: Higher temperatures can accelerate all reaction pathways, including the undesired dehalogenation.

  • The Problem: Excessively high temperatures can increase the rate of catalyst decomposition and side reactions.[2]

  • The Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, a more active catalyst/ligand system (see point A) will allow you to significantly lower the reaction temperature.

Below is a summary table of these key parameters.

ParameterRecommendation to Reduce DehalogenationRationale
Ligand Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.Accelerates reductive elimination, stabilizing the catalyst and outcompeting the dehalogenation pathway.[5][6]
Base Use weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Avoids base-promoted decomposition and reduces potential hydride sources.[2][6]
Solvent Use anhydrous, aprotic solvents (e.g., Dioxane, THF, Toluene).Minimizes the presence of hydrogen/hydride donors that facilitate hydrodehalogenation.[1][7]
Temperature Operate at the lowest effective temperature.Decreases the rate of competing side reactions and catalyst decomposition.[2]

Process Visualization

To effectively troubleshoot, it's helpful to visualize the decision-making process and the competing chemical pathways.

Troubleshooting_Workflow Start Problem: Deiodination Observed (Formation of 3-Chlorobenzoic Acid) Step1 Step 1: Evaluate Ligand Is it a bulky, electron-rich ligand (e.g., SPhos, XPhos)? Start->Step1 Step2 Step 2: Evaluate Base Is it a non-alkoxide base (e.g., K₂CO₃, K₃PO₄)? Step1->Step2 Yes Modify_Ligand Action: Switch to SPhos, XPhos, or similar. Step1->Modify_Ligand No Step3 Step 3: Evaluate Solvent & Temp Is it an anhydrous aprotic solvent? Is the temperature minimized? Step2->Step3 Yes Modify_Base Action: Switch to K₂CO₃, Cs₂CO₃, or K₃PO₄. Step2->Modify_Base No Solution Solution: Optimized Conditions Minimal Dehalogenation Step3->Solution Yes Modify_Solvent_Temp Action: Use dry Dioxane/Toluene. Lower temperature by 10-20 °C. Step3->Modify_Solvent_Temp No Modify_Ligand->Step2 Modify_Base->Step3 Modify_Solvent_Temp->Solution

Caption: A workflow for troubleshooting the deiodination of this compound.

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle cluster_side_reaction Side Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition (with Ar-I) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (with R-B(OH)₂) Dehalogenation Hydrodehalogenation Product (Ar-H) OxAdd->Dehalogenation Undesired Pathway Product Desired Product (Ar-R) Transmetal->Product Reductive Elimination (DESIRED PATH) Product->Pd0 Hydride_Source Hydride Source (Solvent, Base, H₂O) Hydride_Source->OxAdd

Caption: Competing pathways in the Pd-catalyzed cross-coupling of aryl iodides.

Frequently Asked Questions (FAQs)

Q2: Can I perform the reaction open to the air? No. Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive state. Furthermore, ensuring an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent the formation of palladium black and other side reactions.[1] All solvents and reagents should be properly degassed.[8]

Q3: My starting material is a carboxylic acid. Do I need to protect it? Generally, it is not necessary to protect the carboxylic acid group for Suzuki or Sonogashira couplings.[1] The carboxylate that forms in the presence of the base is typically compatible with the reaction conditions. However, if you are performing a reaction that is sensitive to acidic protons, such as a Grignard or organolithium coupling, protection (e.g., as a methyl or ethyl ester) would be required.

Q4: How do I monitor the reaction to detect dehalogenation? The best methods are Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can clearly distinguish between your starting material (mass ≈ 282.5 g/mol ), your desired product, and the dehalogenated byproduct, 3-chlorobenzoic acid (mass ≈ 156.6 g/mol ). Thin Layer Chromatography (TLC) can also be effective if the polarity of the byproduct is sufficiently different from the starting material and product.[2]

Q5: Is the compound light or heat sensitive? While many aryl iodides are stable, they can be sensitive to light over long periods. It is good practice to store this compound in an amber bottle, protected from direct light. Regarding thermal stability, it is a solid with a defined melting point and is generally stable at temperatures commonly used for cross-coupling (e.g., 80-110 °C).[9][10] However, prolonged heating at very high temperatures can lead to decomposition.

Recommended Experimental Protocol

This section provides a robust starting point for a Suzuki-Miyaura coupling reaction designed to minimize dehalogenation.

Objective: To couple this compound with an arylboronic acid.

Table of Reagents & Recommended Loadings:

ReagentMolar EquivalentsRole
This compound1.0Aryl Halide
Arylboronic Acid1.2 - 1.5Coupling Partner
Pd₂(dba)₃1 - 2 mol %Palladium Precatalyst
SPhos2.2 - 4.4 mol %Ligand
K₃PO₄ (Potassium Phosphate)2.0 - 3.0Base
1,4-DioxaneAnhydrousSolvent

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon or Nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Preparation: In a separate small vial under an inert atmosphere, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol %) and the SPhos ligand (3.3 mol %). Add a small amount of the reaction solvent (anhydrous dioxane) to dissolve or suspend the catalyst system.

  • Reagent Addition: Using a gas-tight syringe, add the anhydrous, degassed 1,4-dioxane to the main reaction flask to achieve a suitable concentration (typically 0.1-0.2 M). Then, add the prepared catalyst solution to the reaction mixture via syringe.

  • Reaction Execution: Place the sealed flask in a pre-heated oil bath or heating block set to 80-90 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing by LC-MS to check for the consumption of starting material and the formation of product versus the dehalogenated byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

References

Technical Support Center: Strategies for Solubilizing 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Chloro-4-iodobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical advice to overcome solubility challenges encountered during chemical reactions.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. However, its relatively nonpolar structure and crystalline nature can lead to poor solubility in many common reaction solvents, posing a significant hurdle for efficient and reproducible reactions. This guide offers a comprehensive overview of strategies to enhance the solubility of this compound, ensuring its effective participation in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aromatic carboxylic acid. Its solubility is governed by the interplay of its functional groups. The carboxylic acid group can engage in hydrogen bonding and act as a proton donor, favoring solubility in polar, protic solvents. However, the chloro and iodo substituents on the benzene ring increase the molecule's hydrophobicity and molecular weight, which can limit its solubility in highly polar solvents like water.[1] It generally exhibits better solubility in organic solvents such as ethanol, methanol, and acetone.[2]

Q2: How does pH influence the solubility of this compound?

A2: The pH of the solution plays a critical role in the solubility of any benzoic acid derivative.[3] In acidic to neutral conditions (low pH), the carboxylic acid group remains largely protonated (-COOH), making the molecule less polar and thus less soluble in aqueous media.[4][5] As the pH increases (becomes more basic), the carboxylic acid is deprotonated to form the carboxylate salt (-COO⁻). This ionic form is significantly more polar and, therefore, much more soluble in water and other polar solvents.[3][6] The pKa of benzoic acid is approximately 4.2, and while the exact pKa of this compound may differ slightly, this value serves as a useful reference point for when deprotonation and a significant increase in aqueous solubility will occur.[3]

Q3: Can I just heat the mixture to dissolve the acid?

A3: Increasing the temperature will generally increase the solubility of most solid compounds, including this compound.[6] However, this method has its limitations. The compound may precipitate out of the solution as it cools, which can be problematic for reactions that need to be maintained at a specific temperature for an extended period.[7] Furthermore, elevated temperatures can sometimes lead to undesired side reactions or decomposition of other reagents in your mixture. While heating can be a useful initial step, it is often not a standalone solution for poor solubility.

Troubleshooting Guide: Common Solubility Issues and Solutions

Problem 1: My this compound is not dissolving in my chosen organic solvent for a cross-coupling reaction (e.g., Suzuki, Heck).

Solution Pathway:

  • Co-solvent System: Introduce a polar aprotic co-solvent. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent at dissolving a wide range of organic compounds and are often used in palladium-catalyzed cross-coupling reactions.[8][9] Start by adding a small percentage of the co-solvent (e.g., 10-20% by volume) and observe the solubility. Be mindful that the choice of solvent can influence the reaction rate and selectivity.[10][11]

  • In-situ Salt Formation: Convert the carboxylic acid to its more soluble salt form directly in the reaction vessel. This is a highly effective technique.[12][13][14]

    • Protocol: Before adding your catalyst and other reagents, add a suitable base to your reaction mixture containing the this compound and the solvent. Common bases for this purpose include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), which are frequently used in cross-coupling reactions.[15] The base will deprotonate the carboxylic acid, forming the corresponding carboxylate salt, which is generally much more soluble.

  • Solvent Screening: If the above methods are not successful or are incompatible with your reaction conditions, a more systematic solvent screening may be necessary. Test the solubility of this compound in a small panel of solvents commonly used for your specific reaction type.

Problem 2: The reaction mixture is a heterogeneous slurry, and I am concerned about reaction efficiency and reproducibility.

Solution Pathway:

  • Phase-Transfer Catalysis: If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst (PTC) can be beneficial. The PTC helps to transport the carboxylate salt from the aqueous phase (or from the surface of the solid base) into the organic phase where the reaction occurs. Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).

  • Hydrotropic Solubilization: Consider the use of hydrotropes. These are compounds that can increase the solubility of poorly soluble substances in water. While less common in synthetic organic chemistry, for certain applications, a hydrotrope like sodium salicylate could potentially be employed to increase the concentration of the benzoic acid derivative in the aqueous phase.[16]

  • Mechanical Agitation: Ensure that your reaction mixture is being stirred vigorously. High-speed mechanical stirring can improve the mass transfer between the solid and liquid phases, which can be sufficient for some reactions to proceed, even if the starting material is not fully dissolved.

Experimental Protocols

Protocol 1: In-Situ Salt Formation for Improved Solubility in a Suzuki Coupling Reaction

This protocol describes the solubilization of this compound for a typical Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes. You should observe the dissolution of the this compound as it converts to its potassium salt.

  • Once the acid is fully dissolved, add the arylboronic acid (1.1-1.5 equivalents).

  • Finally, add the palladium catalyst (0.01-0.05 equivalents).

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

Data Presentation

Table 1: General Solubility of Substituted Benzoic Acids in Common Solvents

SolventPolarityGeneral Solubility of Substituted Benzoic AcidsNotes
WaterHighLow (increases significantly with base)Solubility is highly pH-dependent.[2]
Methanol / EthanolHighModerate to GoodProtic nature and ability to hydrogen bond aid dissolution.
AcetoneMediumGoodAprotic polar solvent, effective for many organic solids.[2]
Dichloromethane (DCM)Medium-LowModerateLess polar than acetone, but a good general-purpose solvent.
Toluene / HexaneLowPoorNonpolar solvents are generally poor choices for dissolving carboxylic acids.
Dimethylformamide (DMF)HighVery GoodAprotic polar solvent, excellent for dissolving a wide range of compounds.[9]
Dimethyl Sulfoxide (DMSO)HighVery GoodAprotic polar solvent with strong dissolving power.

Note: This table provides general guidance. The exact solubility of this compound may vary.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Poor Solubility of This compound decision1 Is the reaction compatible with a base? start->decision1 process1 Use In-Situ Salt Formation decision1->process1 Yes decision2 Is a co-solvent permissible? decision1->decision2 No end Homogeneous Reaction Mixture process1->end process2 Add a Polar Aprotic Co-solvent (DMF, DMSO) decision2->process2 Yes process3 Consider Alternative Strategies (PTC, etc.) decision2->process3 No process2->end

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for palladium-catalyzed cross-coupling reactions involving the bifunctional electrophile, 3-chloro-4-iodobenzoic acid. As your Senior Application Scientist, my goal is to equip you with the scientific rationale and practical steps needed to achieve high selectivity and yield in your syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to address the specific challenges and questions that arise when working with polyhalogenated substrates.

Fundamental Principles
Q1: I need to perform a cross-coupling reaction on this compound. Which halogen will react first and why?

You can expect the reaction to occur selectively at the carbon-iodine (C-I) bond. This chemoselectivity is governed by the fundamental principles of the oxidative addition step in the palladium catalytic cycle. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is C–I > C–Br > C–OTf >> C–Cl.[1][2][3][4]

Causality: The primary reason for this reactivity difference lies in the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl bond, making it much more susceptible to cleavage by the Pd(0) catalyst during the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1][5] The electron-withdrawing nature of the carboxylic acid and the chlorine atom further activates the C-I bond towards oxidative addition.

Catalyst System Selection
Q2: How do I choose the right palladium source for my reaction?

The choice of palladium source is crucial for initiating the catalytic cycle efficiently. Your selection depends on factors like air stability, ease of handling, and the need to generate the active Pd(0) species.

  • Common Pd(II) Sources (Precatalysts): Pd(OAc)2 and PdCl2(PPh3)2 are widely used.[2][6] They are air-stable but require in-situ reduction to the active Pd(0) state. This reduction can be facilitated by phosphine ligands, amines, or other reagents in the reaction mixture.

  • Common Pd(0) Sources: Pd(PPh3)4 and Pd2(dba)3 are already in the active oxidation state. However, they can be sensitive to air and may require more careful handling.[6] Pd(PPh3)4 is often used in Sonogashira couplings.[6]

  • Modern Precatalysts (Palladacycles): For challenging couplings, consider using well-defined, air-stable palladacycle precatalysts like the Buchwald G3 or G4 series (e.g., XPhos Pd G3).[7][8] These are designed for the efficient generation of the active, monoligated L-Pd(0) species, often leading to more robust and reliable reactions.[9]

Expert Insight: For initial screening with this compound, Pd(OAc)2 combined with a suitable ligand is a cost-effective and reliable starting point. If you encounter issues with catalyst activation or low yields, switching to a palladacycle precatalyst is a logical next step.

Q3: What is the role of the phosphine ligand, and how do I select the best one for C-I selectivity?

The ligand is arguably the most critical component for controlling reactivity and selectivity. It stabilizes the palladium center, influences its electronic properties and steric environment, and facilitates the key steps of the catalytic cycle.

  • For C-I Selective Coupling: The primary goal is to use conditions mild enough to activate the C-I bond without activating the more robust C-Cl bond.

    • Simple Phosphines: For Suzuki and Sonogashira reactions, triphenylphosphine (PPh3) is a classic choice that is often sufficient for the reactive C-I bond.[6]

    • Bulky, Electron-Rich Ligands: For more demanding reactions, such as Suzuki couplings with sterically hindered partners or Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are superior.[8][10] These ligands, like the Buchwald family (e.g., SPhos, XPhos) or other dialkylbiaryl phosphines, promote faster rates of oxidative addition and reductive elimination, allowing the reaction to proceed at lower temperatures, which further enhances selectivity for the C-I bond.[11] N-heterocyclic carbene (NHC) ligands can also be highly effective for similar reasons.[8]

G cluster_ligand Ligand (L) Role Ligand Ligand (L) Pd0 Pd0 Ligand->Pd0 Stabilizes & Activates OA_Complex OA_Complex Ligand->OA_Complex Modulates Reactivity caption General Pd-Catalyzed Cross-Coupling Cycle.

References

Technical Support Center: Mastering Reaction Temperature for 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-iodobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you manage the critical parameter of reaction temperature, ensuring the success, safety, and reproducibility of your experiments.

Introduction: The Primacy of Temperature in the Synthesis of this compound

The synthesis of this compound, typically achieved through the diazotization of 3-chloro-4-aminobenzoic acid followed by a Sandmeyer-type reaction with an iodide source, is a process where temperature is not merely a parameter but the cornerstone of success. The key intermediate, the diazonium salt, is notoriously thermally labile.[1][2][3] Deviations from the optimal temperature range can lead to a cascade of undesirable outcomes, including significantly reduced yields, the formation of difficult-to-remove impurities, and, most critically, potential safety hazards.[1][2] This guide provides a framework for understanding and controlling these thermal aspects.

Troubleshooting Guide: Diagnosing and Resolving Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

Symptoms:

  • After the reaction and workup, you isolate a significantly lower amount of the desired product than expected.

  • TLC or LC-MS analysis of the crude product shows a complex mixture of spots/peaks with little of the target compound.

Possible Causes & Solutions:

Root Cause Scientific Explanation Recommended Action
Premature Decomposition of the Diazonium Salt The diazonium salt of 3-chloro-4-aminobenzoic acid is highly unstable at elevated temperatures. If the reaction temperature rises above the critical 0-5 °C range, the diazonium group will be prematurely cleaved, leading to the formation of nitrogen gas and various byproducts.[1][3][4]1. Enhance Cooling Efficiency: Ensure your reaction vessel is adequately submerged in a well-stirred ice-salt or acetone/dry ice bath.[1] Monitor the internal reaction temperature continuously with a calibrated low-temperature thermometer. 2. Slow Reagent Addition: The addition of sodium nitrite to the acidic solution of the amine is exothermic.[1] Add the sodium nitrite solution dropwise or in small portions, allowing the cooling bath to dissipate the generated heat and maintain the internal temperature below 5 °C.
Incomplete Diazotization For the diazotization to proceed to completion, a slight excess of nitrous acid is required, and the temperature must be kept low to prevent its decomposition.1. Verify Nitrous Acid Presence: After the addition of sodium nitrite is complete, test for the presence of excess nitrous acid using starch-iodide paper (it should turn blue/black).[1] 2. Maintain Strict Temperature Control: As with decomposition, low temperatures (0-5 °C) are essential for the stability of the nitrous acid.
Side Reaction with Solvent (Water) At higher temperatures, the diazonium salt can react with water in the solvent to form 3-chloro-4-hydroxybenzoic acid (a phenolic impurity).[4][5][6]1. Strict Temperature Adherence: Keep the reaction temperature consistently at 0-5 °C throughout the diazotization and subsequent iodide addition steps.[6] 2. Prompt Subsequent Reaction: Use the freshly prepared diazonium salt solution immediately in the next step. Do not let it stand for extended periods, even at low temperatures.
Issue 2: Poor Purity of the Final Product

Symptoms:

  • The isolated this compound is off-color (e.g., brown or tarry).

  • NMR or other analytical techniques reveal the presence of significant impurities, particularly a peak corresponding to 3-chloro-4-hydroxybenzoic acid.

Possible Causes & Solutions:

Root Cause Scientific Explanation Recommended Action
Formation of Phenolic Impurities As mentioned, if the temperature during diazotization exceeds 5 °C, the diazonium salt will react with water to form the corresponding phenol.[4][5][6] This is often the primary impurity.1. Refine Temperature Control Protocol: Implement the enhanced cooling and slow addition strategies described above. 2. Optimize Workup: Consider a basic wash (e.g., with a weak sodium bicarbonate solution) during the workup. The phenolic impurity is more acidic and may be selectively removed into the aqueous layer, although this can be challenging due to the similar acidity of the desired product.
Formation of Azo Compounds If the pH is not sufficiently acidic, the diazonium salt can couple with unreacted 3-chloro-4-aminobenzoic acid to form colored azo compounds.1. Ensure Excess Acid: Use a sufficient excess of a strong mineral acid (like HCl or H₂SO₄) to maintain a low pH, which stabilizes the diazonium salt and prevents this side reaction.[3]
Issue 3: Uncontrolled Exotherm and Gas Evolution

Symptoms:

  • A rapid, uncontrolled increase in the internal reaction temperature.

  • Vigorous bubbling or frothing (evolution of nitrogen gas).

  • Potential for the reaction mixture to overflow from the vessel.

Possible Causes & Solutions:

Root Cause Scientific Explanation Recommended Action
Too Rapid Addition of Sodium Nitrite The reaction of sodium nitrite with acid to form nitrous acid, and the subsequent diazotization, are exothermic processes.[1] Adding the nitrite too quickly will generate heat faster than the cooling system can remove it, leading to a runaway reaction.1. Slow, Controlled Addition: Add the sodium nitrite solution dropwise via an addition funnel. For larger scales, consider subsurface addition to improve heat dissipation.[1] 2. Adequate Headspace: Ensure the reaction vessel is large enough (typically no more than half to two-thirds full) to accommodate any potential gas evolution.
Localized "Hot Spots" Inadequate stirring can lead to localized areas of high reagent concentration and temperature, which can initiate decomposition.1. Use Efficient Stirring: Employ a magnetic stir bar of appropriate size or, for larger volumes, an overhead mechanical stirrer to ensure the reaction mixture is homogeneous and the temperature is uniform throughout.[1]

Frequently Asked Questions (FAQs)

Q1: What is the absolute critical temperature range for the diazotization of 3-chloro-4-aminobenzoic acid?

A1: The ideal and critical temperature range is 0-5 °C.[3][4] Exceeding this temperature, even for short periods, will lead to the rapid decomposition of the diazonium salt, resulting in the formation of phenolic byproducts and a significant loss of yield.[1][5][6]

Q2: Why is maintaining a low temperature so crucial for this specific reaction?

A2: The diazonium salt intermediate is inherently unstable. The C-N bond is weak, and the molecule is prone to losing dinitrogen gas (N₂), which is a very stable molecule, making the decomposition process thermodynamically favorable. Low temperatures suppress the kinetics of this decomposition reaction, preserving the diazonium salt long enough for it to be converted to the desired iodo-substituted product.[2]

Q3: Can I isolate the diazonium salt of 3-chloro-4-aminobenzoic acid for later use?

A3: It is strongly advised not to isolate the diazonium salt, especially as a dry solid.[1][2] Dry diazonium salts are often shock-sensitive and can be explosive.[1][2] For safety and practicality, it is standard practice to generate the diazonium salt in situ and use the resulting cold solution immediately in the subsequent Sandmeyer reaction.[3]

Q4: The Sandmeyer reaction to introduce the iodine sometimes requires heating. How do I reconcile this with the need for low temperatures?

A4: This is an excellent and crucial point. The overall process has two distinct temperature regimes:

  • Diazotization: This step must be performed at 0-5 °C to form and stabilize the diazonium salt.

  • Iodide Displacement (Sandmeyer-type reaction): After the cold diazonium salt solution is added to the iodide source (e.g., potassium iodide), some protocols may call for gentle warming to facilitate the substitution reaction and the evolution of nitrogen gas. However, this warming should only be done after the diazotization is complete and the diazonium salt is being consumed. Always consult the specific protocol, but be aware that the initial formation of the diazonium salt is always the cold step.

Q5: What are the best methods for monitoring and controlling the reaction temperature?

A5:

  • Monitoring: Use a low-temperature alcohol or digital thermometer with the probe placed directly in the reaction mixture (not just in the cooling bath).

  • Control: For lab-scale synthesis, a well-stirred ice/salt bath (-15 to -5 °C) or a dry ice/acetone bath (-78 °C) provides a stable low-temperature environment. For larger scale or more precise control, automated synthesis workstations or cryocoolers are ideal.[1]

Visualizing the Process: Temperature Control Workflow

The following diagram illustrates the critical decision points and workflow for managing temperature during the synthesis.

Temperature_Control_Workflow Workflow for Temperature Management cluster_prep Preparation Phase cluster_diazotization Diazotization Phase (Critical Temperature Control) cluster_post Post-Diazotization prep_amine Prepare Solution of 3-chloro-4-aminobenzoic acid in Acid start_addition Start Slow, Dropwise Addition of Sodium Nitrite Solution prep_amine->start_addition prep_cooling Prepare Cooling Bath (e.g., Ice/Salt) to < 0°C prep_cooling->start_addition prep_nitrite Prepare Aqueous Solution of Sodium Nitrite prep_nitrite->start_addition monitor_temp Continuously Monitor Internal Reaction Temperature start_addition->monitor_temp temp_check Is Temp < 5°C? monitor_temp->temp_check temp_check->monitor_temp Yes, Continue Addition pause_addition Pause or Slow Addition temp_check->pause_addition No diazotization_complete Diazotization Complete (Test with Starch-Iodide Paper) temp_check->diazotization_complete Yes, Addition Finished pause_addition->monitor_temp Allow to Cool use_immediately Use Cold Diazonium Solution Immediately for Next Step diazotization_complete->use_immediately caption Figure 1. Decision workflow for temperature control.

Caption: Figure 1. Decision workflow for temperature control.

References

Technical Support Center: Identification of Impurities in Synthesized 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-iodobenzoic acid. It provides a structured approach to identifying and troubleshooting common impurities that may arise during the synthesis process. By understanding the origin of these impurities and employing the analytical techniques detailed below, you can ensure the purity and quality of your final product.

Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically involves the electrophilic iodination of 3-chlorobenzoic acid. The reaction mechanism, an electrophilic aromatic substitution, is critical to understanding the potential side reactions and resulting impurities.[1][2]

Synthesis Pathway Overview:

Caption: Synthesis pathway and common impurity sources.

Commonly Encountered Impurities:
Impurity ClassSpecific ExamplesRationale for Formation
Unreacted Starting Material 3-Chlorobenzoic AcidIncomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.
Isomeric Byproducts 2-Iodo-3-chlorobenzoic acid, 5-Iodo-3-chlorobenzoic acidThe chloro and carboxylic acid groups are meta-directing, but under certain conditions, ortho and para (to the chloro group) substitution can occur, leading to isomeric products.[1]
Over-iodinated Products Di-iodinated chlorobenzoic acidsExcess iodinating agent or harsh reaction conditions can lead to the introduction of a second iodine atom onto the aromatic ring.
Solvent-Related Impurities Residual synthesis solvents (e.g., acetic acid, ethanol)Incomplete removal of solvents during workup and purification steps.
Starting Material Impurities Impurities present in the initial 3-chlorobenzoic acidThe purity of the starting material directly impacts the purity of the final product.

Troubleshooting Guide: A Multi-Technique Approach

A combination of analytical techniques is essential for the unambiguous identification and quantification of impurities.

Q1: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

Answer: ¹H NMR is a powerful first-pass tool for identifying impurities. Here’s a systematic approach to interpreting unexpected signals:

Step-by-Step ¹H NMR Analysis:

  • Assign the Product Peaks: First, confidently assign the proton signals for this compound. You should expect three aromatic protons.

  • Look for Starting Material: Compare your spectrum to a reference spectrum of 3-chlorobenzoic acid. The presence of its characteristic peaks indicates an incomplete reaction.

  • Identify Isomeric Impurities: Isomeric impurities will have distinct aromatic splitting patterns and chemical shifts. For example, the proton environments in 2-iodo-3-chlorobenzoic acid will differ significantly from the desired product.

  • Check for Solvent Residues: Common solvents have characteristic chemical shifts (e.g., acetic acid ~2.1 ppm, ethanol ~1.2 and ~3.6 ppm).

  • Quantify Impurities: Use the integration of the impurity peaks relative to a known product peak to estimate the level of contamination.

Reference ¹H NMR Data (Typical Shifts in DMSO-d₆):

CompoundAromatic Protons Chemical Shifts (ppm) & Multiplicity
This compoundSignals corresponding to the three aromatic protons.
3-Chlorobenzoic acidCharacteristic signals for its four aromatic protons.[3]
4-Iodobenzoic acidTwo doublets in the aromatic region.[4]
Q2: Mass Spectrometry (MS) analysis shows multiple parent ions. What could they be?

Answer: Mass spectrometry is invaluable for identifying the molecular weight of your product and any impurities.

Interpreting Your Mass Spectrum:

  • Confirm the Product's Molecular Ion Peak: For this compound (C₇H₄ClIO₂), the expected monoisotopic mass is approximately 281.89 g/mol .[5][6] Look for a peak corresponding to [M-H]⁻ at m/z 280.9 in negative ion mode or [M+H]⁺ at m/z 282.9 in positive ion mode.

  • Identify Starting Material: A peak corresponding to the molecular weight of 3-chlorobenzoic acid (C₇H₅ClO₂, MW ≈ 156.57 g/mol ) indicates its presence.

  • Detect Isomers: Isomeric impurities will have the same molecular weight as the product and will not be distinguishable by MS alone. However, their presence can be inferred if other techniques like NMR or HPLC suggest multiple components.

  • Look for Di-iodinated Species: A molecular ion peak significantly higher than the product, corresponding to the addition of another iodine atom and loss of a hydrogen (a mass increase of approximately 126 amu), suggests the presence of di-iodinated impurities.

Common Fragmentation Patterns for Benzoic Acids:

In the mass spectrometer, benzoic acids often undergo characteristic fragmentation.[7][8][9] Key fragments to look for include:

  • Loss of -OH (M-17): This results in the formation of a stable acylium ion.[7]

  • Loss of -COOH (M-45): This indicates the cleavage of the entire carboxylic acid group.[7][10]

  • Phenyl Cation (m/z 77): A common fragment for monosubstituted benzene rings.[7]

Caption: Common MS fragmentation pathways for benzoic acids.

Q3: My product shows multiple peaks on HPLC. How can I identify what they are?

Answer: High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating and quantifying impurities.

HPLC Troubleshooting Workflow:

  • Optimize Your Method: A good separation is key. A typical reverse-phase method for this compound might use a C18 column with a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid.[11]

  • Run Standards: Inject pure standards of your starting material (3-chlorobenzoic acid) and, if available, any suspected isomeric impurities. This will allow you to identify peaks based on their retention times.

  • Spiking Experiment: If you suspect a peak is the starting material, "spike" your sample with a small amount of pure 3-chlorobenzoic acid. If the peak area increases, you've confirmed its identity.

  • LC-MS Analysis: For unknown peaks, coupling your HPLC to a mass spectrometer (LC-MS) is the most powerful approach. This will provide the molecular weight of each separated component, allowing for confident identification.

Typical HPLC Elution Order:

In a standard reverse-phase HPLC separation, compounds generally elute in order of decreasing polarity. Therefore, you might expect:

CompoundExpected Relative Retention TimeRationale
3-Chlorobenzoic AcidEarlierMore polar than the iodinated product.
This compoundLaterThe addition of the large, nonpolar iodine atom increases hydrophobicity.
Isomeric ImpuritiesSimilar to the productMay co-elute or elute very close to the main product peak, often requiring method optimization.

Purification Strategies

If impurities are identified, purification is necessary.

Q4: How can I effectively purify my synthesized this compound?

Answer: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[12][13]

Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[14] Common choices for benzoic acids include water, ethanol, or solvent mixtures like ethanol/water.[12][13][15]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q: Can I use ¹³C NMR to identify impurities? A: Yes, ¹³C NMR can be very useful. The number of signals will indicate the number of unique carbon environments. Isomeric impurities will have a different number of signals or different chemical shifts compared to the desired product.

Q: My product has a slight yellow to orange color. Is this an impurity? A: While the pure compound is typically a white or off-white solid, a yellowish tint can sometimes indicate the presence of trace impurities, possibly from residual iodine or side reactions. A certificate of analysis for a commercial sample notes a yellow to orange solid appearance.[16] If the discoloration persists after recrystallization and other analytical techniques show high purity, it may not be a significant issue.

Q: What is the melting point of pure this compound? A: The reported melting point is around 210°C. A broad melting point range or a melting point significantly lower than this value is a strong indication of the presence of impurities.

Q: Are there any specific safety precautions I should take when working with these compounds? A: Yes. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-4-iodobenzoic acid. In the absence of publicly available experimental spectra for this specific compound, this guide leverages high-quality predicted NMR data and comparative analysis with structurally related analogs to offer a detailed structural elucidation. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing foundational insights into the molecular structure and electronic environment of this halogenated benzoic acid derivative.

Introduction to this compound and the Imperative of Spectral Analysis

This compound is a polysubstituted aromatic carboxylic acid.[1][2] Its structure, featuring a carboxylic acid group, a chlorine atom, and an iodine atom on a benzene ring, makes it a potentially valuable building block in organic synthesis and medicinal chemistry. Accurate structural characterization is paramount for its application in any synthetic pathway or biological study. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and non-destructive analytical technique for the unambiguous determination of molecular structures in solution.[3] This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound to provide a robust framework for its identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the lack of readily available experimental NMR data for this compound, the following analyses are based on established NMR prediction methodologies and comparative data from similar compounds. These predictions are grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects of the substituents on the benzene ring.

¹H NMR Spectrum Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three aromatic protons and the carboxylic acid proton. The electron-withdrawing nature of the carboxylic acid, chlorine, and iodine substituents will significantly influence the chemical shifts of the aromatic protons, generally causing them to appear at lower fields (higher ppm values) compared to unsubstituted benzene.

Key Predicted Resonances:

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10.0 and 13.0 ppm. The broadness of this signal is a characteristic result of hydrogen bonding and rapid chemical exchange with residual water or other protic species in the NMR solvent.

  • Aromatic Protons: The three protons on the benzene ring will present a complex splitting pattern due to their coupling with each other. Their predicted chemical shifts are influenced by the electronic effects of the substituents.

    • H-2: This proton is ortho to the carboxylic acid group and meta to the chlorine atom. The strong deshielding effect of the adjacent carboxylic acid will likely place its signal at the most downfield position among the aromatic protons, predicted to be a doublet.

    • H-5: This proton is ortho to the iodine atom and meta to the carboxylic acid group. Its chemical shift will be influenced by both substituents, and it is expected to appear as a doublet of doublets.

    • H-6: This proton is ortho to the chlorine atom and para to the carboxylic acid group. It is predicted to be the most upfield of the aromatic protons and will likely appear as a doublet.

¹³C NMR Spectrum Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a detailed map of the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum of singlet peaks for each unique carbon atom.

Key Predicted Resonances:

  • Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is expected to be the most downfield signal, typically in the range of 165-175 ppm, due to the strong deshielding effect of the two oxygen atoms.[4]

  • Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts based on their substitution pattern.

    • C-1 (ipso-carbon to -COOH): This carbon will be significantly deshielded and is expected to resonate in the range of 130-135 ppm.

    • C-3 (ipso-carbon to -Cl): The carbon atom directly attached to the chlorine will be deshielded, with a predicted chemical shift in the range of 132-136 ppm.

    • C-4 (ipso-carbon to -I): The carbon bonded to the iodine atom is expected to be shielded relative to the other substituted carbons due to the "heavy atom effect" of iodine, with a predicted chemical shift in the range of 90-100 ppm.

    • C-2, C-5, and C-6: These protonated carbons will appear in the typical aromatic region of 120-140 ppm. Their precise chemical shifts will be influenced by the combined electronic effects of the substituents.

Comparative Spectral Analysis

To lend further credence to the predicted spectral data, a comparison with the known NMR data of structurally similar compounds is invaluable.

CompoundKey ¹H NMR Features (Aromatic Region, ppm)Key ¹³C NMR Features (ppm)
3-Chlorobenzoic Acid Multiplets in the range of 7.4-8.0 ppm[5][6]Carbonyl carbon around 166 ppm; Aromatic carbons between 128-134 ppm[5]
4-Iodobenzoic Acid Two doublets in the aromatic region, characteristic of a 1,4-disubstituted pattern[7]Carbonyl carbon around 167 ppm; Ipso-carbon to iodine around 95-100 ppm[7]
3-Chloro-4-hydroxybenzoic acid Aromatic protons in the range of 7.0-8.0 ppm.[8]Carbonyl carbon around 170 ppm; Aromatic carbons influenced by both chloro and hydroxyl groups.

The expected ¹H and ¹³C NMR spectra of this compound will exhibit features that are a composite of these analogs, with the chemical shifts and coupling patterns dictated by the specific arrangement of the three substituents.

Experimental Protocol for NMR Analysis

For researchers seeking to acquire experimental data, the following protocol provides a standardized methodology for the NMR analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical as it can influence the chemical shift of the exchangeable carboxylic acid proton.[9]
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:
  • Pulse Program: Standard single pulse (zg30).
  • Number of Scans: 16-64 (depending on sample concentration).
  • Spectral Width: ~16 ppm.
  • Acquisition Time: ~2-3 seconds.
  • Relaxation Delay: 1-2 seconds.
  • ¹³C NMR:
  • Pulse Program: Proton-decoupled single pulse (zgpg30).
  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
  • Spectral Width: ~250 ppm.
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the key steps in the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Acquisition Transfer->H1_NMR C13_NMR ¹³C NMR Acquisition Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (¹H) Calibration->Integration Shift_Analysis Chemical Shift Analysis Integration->Shift_Analysis Structure_Elucidation Structure Elucidation Shift_Analysis->Structure_Elucidation Coupling_Analysis Coupling Constant Analysis (¹H) Coupling_Analysis->Structure_Elucidation

Caption: Workflow for the NMR analysis of this compound.

Substituent Effects on Chemical Shifts

The positions of the signals in both ¹H and ¹³C NMR spectra are governed by the electronic environment of each nucleus. The following diagram illustrates the interplay of the substituent effects in this compound.

Substituent_Effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_outcome Spectral Outcome COOH -COOH EWG Electron-Withdrawing (Inductive & Resonance) COOH->EWG Cl -Cl Halogen Halogen Effects (Inductive vs. Resonance) Cl->Halogen I -I I->Halogen HeavyAtom Heavy Atom Effect (Shielding) I->HeavyAtom H_Shifts ¹H Chemical Shifts (Downfield) EWG->H_Shifts C_Shifts ¹³C Chemical Shifts (Varied) EWG->C_Shifts Halogen->H_Shifts Halogen->C_Shifts HeavyAtom->C_Shifts Shielding of C-I

Caption: Influence of substituents on NMR chemical shifts.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify and characterize this compound. The provided experimental protocol offers a starting point for acquiring high-quality NMR data, which will be essential for confirming these predictions and for any future research involving this molecule.

References

Mass Spectrometry of 3-Chloro-4-iodobenzoic Acid and Its Derivatives: A Comparative Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide

In the intricate world of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Halogenated aromatic compounds, such as 3-chloro-4-iodobenzoic acid, are vital scaffolds and intermediates in the synthesis of complex pharmaceutical agents. Their precise structural analysis by mass spectrometry is not just a routine check; it is a critical step that ensures molecular integrity and guides synthetic strategy. This guide provides a detailed comparison of mass spectrometry techniques for the analysis of this compound and its derivatives, grounded in established principles and experimental insights for the research scientist.

The Analytical Signature: Harnessing Isotopic Patterns and Fragmentation

The presence of both chlorine and iodine on the benzoic acid ring provides a rich and highly diagnostic signature in mass spectrometry. The key to interpreting the spectra of these compounds lies in understanding their isotopic distributions and predictable fragmentation behaviors.

  • Chlorine's Isotopic Fingerprint : Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[1] This results in a characteristic M and M+2 peak pattern for any chlorine-containing ion, where the M+2 peak is about one-third the intensity of the M peak. This pattern is a powerful confirmation of the presence of a single chlorine atom.[2]

  • Iodine's Monoisotopic Nature : In contrast, iodine is monoisotopic (¹²⁷I), meaning it does not contribute to an M+2 peak but does impart a significant mass to the molecule.[1] Its relatively weak bond to the aromatic ring often leads to a characteristic neutral loss during fragmentation.

The interplay between these isotopic patterns and the molecule's fragmentation provides a self-validating system for structural confirmation.

A Tale of Two Techniques: Soft vs. Hard Ionization

The choice of ionization method is the most critical experimental decision, as it dictates the type of information obtained. We will compare the two most common and complementary techniques: Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI): The Gentle Approach for Molecular Weight Confirmation

ESI is a quintessential "soft" ionization technique, meaning it imparts minimal excess energy to the analyte.[3] This results in spectra with very little fragmentation, typically showing an intense signal for the molecular ion. For this reason, ESI is the gold standard for accurately determining the molecular weight of a compound.

For an acidic molecule like this compound, ESI is most effective in the negative ion mode. The carboxylic acid proton is readily abstracted, yielding a highly stable carboxylate anion, [M-H]⁻.[4]

Predicted ESI Mass Spectrum Data for this compound

AdductFormulaCalculated m/z ([³⁵Cl])Calculated m/z ([³⁷Cl])Notes
[M-H]⁻ C₇H₃ClIO₂⁻280.887 282.884 The primary ion observed in negative mode ESI. The 3:1 isotopic pattern is expected.[5]
[M+H]⁺C₇H₅ClIO₂⁺282.902284.899Possible in positive mode, but less efficient than negative mode deprotonation.[5]
[M+Na]⁺C₇H₄ClIO₂Na⁺304.884306.881Common sodium adduct seen in positive mode ESI.[5]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: A stock solution of 1 mg/mL is prepared in methanol or acetonitrile. This is then diluted to 1-10 µg/mL in a 50:50 solvent/water mixture, often with a small amount of base (e.g., 0.1% ammonium hydroxide) to facilitate deprotonation for negative mode analysis.

  • Instrumentation: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Settings (Negative Ion Mode):

    • Capillary Voltage: -3.0 to -4.5 kV

    • Source Temperature: 100-150 °C

    • Desolvation Gas (N₂): Flow and temperature optimized to desolvate the ESI droplets efficiently without inducing fragmentation.

    • Analyzer: Scanned over a mass range of m/z 100-500.

This protocol ensures that the observed ions are representative of the intact molecule, providing a confident molecular weight determination.

Electron Ionization (EI): The Brute-Force Method for Structural Elucidation

Electron Ionization is a classic "hard" ionization technique.[6] The sample is vaporized and bombarded with high-energy (typically 70 eV) electrons.[7] This process is energetic enough to not only ionize the molecule by ejecting an electron to form a radical cation (M⁺·) but also to cause extensive and reproducible fragmentation.[8][9] The resulting mass spectrum is a fragmentation pattern that serves as a molecular fingerprint, providing rich structural information.

Experimental Workflow: GC-EI-MS

For a compound like this compound, which may require derivatization to improve volatility for Gas Chromatography (GC), the workflow is as follows.

Caption: Standard workflow for GC-EI-MS analysis.

Deciphering the Fragmentation Pattern

The fragmentation of this compound under EI is governed by the relative strengths of its chemical bonds. The molecular ion (M⁺· at m/z 282/284) is formed first and then undergoes cleavage.

G M M⁺· m/z 282/284 M_minus_OH [M-OH]⁺ m/z 265/267 M->M_minus_OH -•OH (17 Da) M_minus_COOH [M-COOH]⁺ m/z 237/239 M->M_minus_COOH -•COOH (45 Da) M_minus_I [M-I]⁺ m/z 155/157 M->M_minus_I -•I (127 Da) M_minus_I_minus_CO [M-I-CO]⁺ m/z 127/129 M_minus_I->M_minus_I_minus_CO -CO (28 Da)

Caption: Key fragmentation pathways of this compound in EI-MS.

  • Loss of Hydroxyl Radical (-•OH): Cleavage of the C-OH bond in the carboxylic acid group results in a fragment at m/z 265/267.[10] This is a common fragmentation for benzoic acids.

  • Loss of Carboxyl Radical (-•COOH): Cleavage of the bond between the aromatic ring and the carboxyl group gives a fragment at m/z 237/239.[11]

  • Loss of Iodine Radical (-•I): The C-I bond is the weakest, making the loss of an iodine radical (-•I, 127 Da) a very favorable pathway, leading to a significant peak at m/z 155/157.[2]

  • Subsequent Loss of CO: The [M-I]⁺ ion can further lose carbon monoxide (CO) to form a fragment at m/z 127/129.

The presence of the m/z 155/157 peak is strong evidence for the 3-chlorobenzoic acid backbone.

Analysis of Derivatives: The Case of Methyl 3-chloro-4-iodobenzoate

In drug development, carboxylic acids are often converted to esters to improve properties like cell permeability. Mass spectrometry can easily confirm this transformation.

  • Molecular Weight: The addition of a methyl group (-CH₃) and removal of a proton (-H) increases the monoisotopic mass by 14.016 Da. The new molecular ion would appear at m/z 296/298.

  • New Fragmentation Pathways: Esters introduce unique fragmentation patterns. A prominent pathway for the methyl ester would be the loss of the methoxy radical (-•OCH₃, 31 Da), resulting in the same acylium ion seen in the acid's fragmentation (m/z 265/267). Another key fragment would be the loss of the entire carbomethoxy group (-•COOCH₃, 59 Da), leading to the same m/z 237/239 ion.

Conclusion: A Complementary Strategy

For the comprehensive characterization of this compound and its derivatives, a dual-technique approach is superior.

  • ESI-MS should be used first to provide a rapid and unambiguous determination of the molecular weight, confirming the elemental composition.

  • EI-MS (typically via GC-MS, possibly after derivatization) should then be employed to generate a detailed fragmentation pattern, which serves as a structural fingerprint to confirm the identity and isomeric arrangement of the substituents.

By leveraging the gentle nature of ESI and the informative fragmentation of EI, researchers can achieve a high degree of confidence in the structural elucidation of these crucial chemical building blocks, ensuring the integrity and success of their research endeavors.

References

A Comparative Reactivity Guide: 3-Chloro-4-iodobenzoic Acid vs. 3-Bromo-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, dihalogenated aromatic compounds are indispensable building blocks. Their utility lies in the potential for sequential, site-selective functionalization, allowing for the controlled and efficient construction of complex molecular architectures. This guide provides an in-depth, objective comparison of two such building blocks: 3-chloro-4-iodobenzoic acid and 3-bromo-4-chlorobenzoic acid .

While structurally similar, the nuanced differences in the carbon-halogen bonds within these molecules dictate profoundly different reactivity profiles. Understanding these differences is critical for researchers and process chemists to make strategic decisions in synthetic design, optimizing for yield, purity, and efficiency. This document moves beyond a simple cataloging of properties to explain the mechanistic underpinnings of their reactivity, supported by foundational principles and representative experimental data.

Part 1: Foundational Physicochemical and Reactivity Principles

The reactivity of an aryl halide in the most common and synthetically valuable transformations—palladium-catalyzed cross-coupling reactions—is primarily governed by the strength of the carbon-halogen (C-X) bond. This bond must be cleaved during the rate-determining oxidative addition step of the catalytic cycle. A weaker C-X bond leads to a lower activation energy for this step, resulting in a faster reaction that can often proceed under milder conditions.[1]

The established trend for C-X bond dissociation energy (BDE) is:

C-Cl > C-Br > C-I

This fundamental principle is the cornerstone of predicting the regioselective reactivity of dihalogenated arenes.[1] The C-I bond is the weakest and thus the most susceptible to oxidative addition by a low-valent metal catalyst like Palladium(0).[2][3]

PropertyThis compound3-Bromo-4-chlorobenzoic acid
Structure this compound3-Bromo-4-chlorobenzoic acid
CAS Number 58123-72-1[4]42860-10-6[5]
Molecular Formula C₇H₄ClIO₂[6]C₇H₆BrClO₂
Molecular Weight 282.46 g/mol [6]235.46 g/mol
Most Labile C-X Bond C-I (at C4 position)C-Br (at C3 position)
Relative Reactivity C-I >> C-ClC-Br > C-Cl

Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are cornerstones of modern C-C and C-N bond formation. The catalytic cycle for these transformations universally begins with the oxidative addition of the aryl halide to a Pd(0) complex.[7] This step is frequently the rate-determining step of the entire process.[2]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X(L)₂ pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-R(L)₂ pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-R pdiib->product sub Ar-X boronic R-B(OR)₂ + Base Workflow_Suzuki_Iodo start 1. Reagent Prep reagents Combine: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - K₂CO₃ (2.5 eq) in reaction vessel. start->reagents inert 2. Inert Atmosphere reagents->inert purge Evacuate and backfill vessel with Argon (3x). inert->purge catalyst 3. Catalyst Addition purge->catalyst add_cat Add degassed Dioxane/H₂O (4:1) and Pd(PPh₃)₄ (2 mol%). catalyst->add_cat react 4. Reaction add_cat->react heat Heat to 80 °C with stirring. Monitor by TLC/LC-MS. react->heat workup 5. Workup heat->workup process Cool to RT. Acidify with 1M HCl. Extract with Ethyl Acetate. Wash with brine, dry (Na₂SO₄). workup->process purify 6. Purification process->purify column Concentrate and purify by column chromatography. purify->column

References

A Researcher's Guide to Strategic Reagent Selection: Alternatives to 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-iodobenzoic acid is a valuable, bifunctional building block in modern organic synthesis, particularly favored for its distinct reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond's high reactivity facilitates oxidative addition, a critical step in many catalytic cycles. However, strategic considerations such as cost, downstream reactivity, and the pursuit of novel chemical space often necessitate the exploration of alternatives. This guide provides an in-depth comparison of viable substitutes for this compound, offering a framework for reagent selection based on experimental data and mechanistic principles. We will delve into the relative performance of bromo-, fluoro-, and boronic acid-derivatives, providing researchers, scientists, and drug development professionals with the insights needed to optimize their synthetic strategies.

The Role and Limitations of this compound

This compound possesses two key features: a highly reactive C-I bond and a versatile carboxylic acid handle. The significant difference in reactivity between the C-I and C-Cl bonds allows for selective functionalization, making it a powerful tool for building molecular complexity. The C-I bond is the preferred site for oxidative addition in palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, primarily due to its lower bond dissociation energy compared to C-Br and C-Cl bonds.[1] This reactivity hierarchy (C-I > C-Br > C-Cl) often allows for milder reaction conditions and broader functional group tolerance.[1]

However, reliance on this reagent is not without its drawbacks:

  • Cost and Availability: Aryl iodides are generally more expensive and less commercially available on a large scale compared to their bromide and chloride counterparts, which can be a significant barrier for process development and manufacturing.[2][3]

  • Stability: While generally stable, aryl iodides can be more sensitive to light and decomposition over long-term storage compared to other haloaromatics.

  • Limited Scope: In some instances, the high reactivity of the C-I bond can be a disadvantage, leading to undesired side reactions or making sequential, site-selective couplings more challenging.

These factors drive the need for a comprehensive understanding of suitable alternatives.

A Comparative Analysis of Key Alternatives

The selection of an alternative reagent is a multifactorial decision that balances reactivity, cost, and the specific goals of the synthetic route. Here, we compare the most common classes of alternatives.

3-Chloro-4-bromobenzoic Acid: The Cost-Effective Workhorse

The most direct analog is 3-chloro-4-bromobenzoic acid. Its primary advantage is significantly lower cost and wider availability, making it an attractive option for large-scale synthesis.[4]

Reactivity Profile: Aryl bromides are less reactive than aryl iodides but significantly more reactive than aryl chlorides in typical palladium-catalyzed cross-coupling reactions.[1] This intermediate reactivity can be advantageous, often providing a good balance between reaction efficiency and reagent stability. While reactions may require slightly higher catalyst loadings, more forcing conditions (higher temperatures), or the use of more sophisticated, electron-rich ligands to achieve comparable yields to the iodo-analog, modern catalyst systems have largely bridged this gap.[2]

Strategic Advantage: The reduced reactivity can be exploited for sequential cross-coupling reactions where another, more labile group (like a triflate) is present on one of the coupling partners.

3-Chloro-4-fluorobenzoic Acid: The Specialist for Late-Stage Functionalization and Bio-applications

Fluorine-containing molecules are of immense interest in medicinal chemistry and materials science.[5] 3-Chloro-4-fluorobenzoic acid serves as a key building block for introducing these motifs.

Reactivity Profile: The C-F bond is generally unreactive in standard palladium-catalyzed cross-coupling reactions. Therefore, the reactivity is dictated by the C-Cl bond. Coupling reactions at the C-Cl position are notoriously challenging due to the high C-Cl bond strength.[2][3] However, major advances in catalyst design, particularly the development of catalysts based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have made the coupling of aryl chlorides increasingly feasible and efficient.[2]

Strategic Advantage: The fluorine atom can enhance the metabolic stability and lipid solubility of drug candidates.[5] Furthermore, the 19F nucleus makes it a valuable probe for NMR studies in metabolomics and biochemistry.[6][7]

3-Chloro-4-boronobenzoic Acid and its Esters: The Direct Coupling Partner

For Suzuki-Miyaura reactions, employing the boronic acid or a boronic ester derivative (e.g., the pinacol ester) of 3-chlorobenzoic acid circumvents the need for a halogenated precursor altogether for that specific coupling partner.

Reactivity Profile: Boronic acids and their esters are stable, relatively non-toxic, and readily available.[3][8] The reaction proceeds directly with an aryl halide partner. The reactivity of the system is then dependent on the halide of the other coupling partner. This approach simplifies the reaction setup and can improve overall efficiency by removing one variable from the cross-coupling step.

Strategic Advantage: This is the most direct route for Suzuki couplings. It avoids the use of a halogen at the 4-position, which can be beneficial if that site is prone to side reactions or if the final product must be halogen-free at that position. It also opens up the possibility of using the C-Cl bond for a subsequent, different type of transformation.

3-Chloro-4-(trifluoromethanesulfonyloxy)benzoic Acid: The High-Reactivity Option

Aryl triflates (OTf) are excellent alternatives to iodides when high reactivity is required.

Reactivity Profile: The reactivity of aryl triflates in oxidative addition is comparable to, and sometimes greater than, that of aryl iodides. This makes them suitable for challenging coupling reactions that may be sluggish with other halides. They are particularly useful for coupling with sterically hindered substrates or for reactions that need to be performed at lower temperatures to preserve sensitive functional groups.

Strategic Advantage: Triflates can be readily prepared from the corresponding phenols, offering a different synthetic entry point to the cross-coupling precursor. This can be valuable if the phenolic precursor is more accessible or cheaper than the corresponding halogenated compound.

Quantitative Comparison and Decision-Making

To aid in reagent selection, the following table summarizes the key characteristics of each alternative.

Reagent ClassRelative Reactivity (Pd Cross-Coupling)Relative CostKey AdvantagesKey Disadvantages
Aryl Iodide ++++
Highest reactivity, mild conditionsHigh cost, lower stability
Aryl Bromide +++
Good balance of reactivity and cost, widely available[4]May require more forcing conditions than iodides
Aryl Chloride +$Lowest cost, highly abundant starting materials[2][3]Requires specialized, highly active catalyst systems[2]
Aryl Triflate ++++
$
Reactivity comparable to iodides, alternative synthesis from phenolsCan be sensitive to hydrolysis, cost can be high
Boronic Acid/Ester N/A (Direct Partner)
Ideal for Suzuki, stable, low toxicity[3][8]Limited to Suzuki-type couplings
Decision-Making Workflow

The choice of reagent is context-dependent. The following workflow, presented as a DOT graph, can guide the decision-making process for a cross-coupling reaction at the 4-position.

G start What is the primary driver for reagent selection? cost Cost-Effectiveness start->cost Cost reactivity Highest Reactivity / Mild Conditions start->reactivity Reactivity use_cl Use 3-Chloro-4-chlorobenzoic acid (Requires advanced catalyst) cost->use_cl Large Scale / Lowest Cost use_br Use 3-Chloro-4-bromobenzoic acid (Good general purpose) cost->use_br Balanced Cost/Reactivity suzuki Is the reaction a Suzuki coupling? reactivity->suzuki use_iod Use this compound or triflate (Highest reactivity) reactivity->use_iod Other Couplings (Heck, Sonogashira, etc.) suzuki->use_iod No use_boronic Use 3-Chloro-4-boronobenzoic acid (Most direct for Suzuki) suzuki->use_boronic Yes

A decision-making workflow for selecting an appropriate reagent.

Experimental Protocols: A Head-to-Head Suzuki-Miyaura Coupling

To provide a practical comparison, we outline representative protocols for a Suzuki-Miyaura coupling of phenylboronic acid with this compound and its bromo-analog.

General Suzuki-Miyaura Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Aryl Halide (1.0 eq), Phenylboronic Acid (1.2 eq), Base (e.g., K2CO3, 2.0 eq) prep2 Add Pd Catalyst & Ligand (e.g., Pd(OAc)2 / SPhos) prep1->prep2 prep3 Add Anhydrous Solvent (e.g., Toluene/H2O) prep2->prep3 react Heat mixture with stirring (e.g., 80-100 °C) Monitor by TLC/LC-MS prep3->react workup1 Cool to RT, dilute with EtOAc react->workup1 workup2 Aqueous Wash & Extraction workup1->workup2 workup3 Dry organic layer (e.g., MgSO4) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by Chromatography or Recrystallization workup4->workup5

A general workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Using this compound (High Reactivity)

  • Objective: To synthesize 3-chloro-4-phenylbenzoic acid using the iodo-precursor.

  • Materials:

    • This compound (1.0 mmol, 1.0 eq)

    • Phenylboronic acid (1.2 mmol, 1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

    • SPhos (2 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)

    • Toluene (4 mL) and Water (1 mL)

  • Procedure:

    • To a reaction vial, add this compound, phenylboronic acid, and potassium carbonate.

    • In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand in toluene. Add this catalyst solution to the main reaction vial.

    • Add the remaining solvent (toluene and water).

    • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1N HCl to pH ~2-3 to protonate the carboxylic acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Expected Outcome: High yields (typically >90%) are expected under these mild conditions due to the high reactivity of the C-I bond.

Protocol 2: Using 3-Chloro-4-bromobenzoic Acid (Cost-Effective)
  • Objective: To synthesize 3-chloro-4-phenylbenzoic acid using the bromo-precursor.

  • Materials:

    • 3-Chloro-4-bromobenzoic acid (1.0 mmol, 1.0 eq)

    • Phenylboronic acid (1.2 mmol, 1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)

    • Toluene (4 mL) and Water (1 mL)

  • Procedure:

    • Follow the same setup procedure as in Protocol 1, noting the increased catalyst and ligand loading.

    • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 6-12 hours.

    • Monitor the reaction progress by TLC or LC-MS. A longer reaction time is anticipated compared to the iodo-analog.

    • Follow the same workup and purification procedure as in Protocol 1.

  • Expected Outcome: Good to excellent yields (typically 80-95%) can be achieved, but require higher catalyst loading, higher temperature, and longer reaction times compared to the iodo-derivative. This demonstrates the trade-off between reagent cost and reaction efficiency.

Conclusion

The selection of a building block in chemical synthesis is a strategic decision with far-reaching implications for the efficiency, cost, and novelty of a research program. While this compound is an excellent reagent due to its high reactivity, a comprehensive evaluation of alternatives is crucial for project optimization. 3-Chloro-4-bromobenzoic acid emerges as a highly practical and cost-effective alternative for many applications, especially at scale.[4] For specialized applications in medicinal chemistry, 3-chloro-4-fluorobenzoic acid offers unique advantages in modulating drug properties.[5] Finally, for direct Suzuki couplings, employing a boronic acid derivative is often the most efficient strategy. By understanding the nuanced trade-offs in reactivity, cost, and synthetic utility, researchers can make informed decisions, tailoring their choice of reagent to the specific demands of their synthetic targets.

References

A Comparative Guide to the FT-IR Analysis of 3-Chloro-4-iodobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. For substituted benzoic acids, a class of compounds with significant biological and chemical relevance, Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique. This guide provides an in-depth analysis of the FT-IR spectrum of 3-Chloro-4-iodobenzoic acid, a halogenated benzoic acid derivative, and offers a comparative study with structurally related molecules. By understanding the subtle shifts and characteristic vibrations within the infrared spectrum, researchers can gain invaluable insights into the molecular architecture and purity of these compounds.

The Significance of Vibrational Spectroscopy in Molecular Characterization

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. These vibrations occur at specific frequencies corresponding to the bond type, its strength, and the mass of the atoms involved. The resulting FT-IR spectrum is a unique molecular "fingerprint," providing a wealth of information about the functional groups present in a sample. For a molecule like this compound, FT-IR allows for the unambiguous identification of the carboxylic acid group and the substitution pattern on the aromatic ring.

The molecular structure of this compound features a carboxylic acid group (-COOH) attached to a benzene ring, which is further substituted with a chlorine atom at the 3-position and an iodine atom at the 4-position.[1] This specific arrangement of atoms and functional groups gives rise to a characteristic FT-IR spectrum.

Figure 1: Molecular Structure of this compound.

Interpreting the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the various vibrational modes of its functional groups and aromatic backbone. A representative FT-IR spectrum of this compound can be found in spectral databases such as ChemicalBook.[2] The key absorption bands and their assignments are detailed below.

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3300-2500 (broad)O-H stretch (carboxylic acid dimer)This very broad and characteristic absorption is due to the stretching of the hydroxyl group in the carboxylic acid, which is involved in strong hydrogen bonding to form a dimer.[3][4]
~1700-1680C=O stretch (carbonyl)A strong, sharp peak corresponding to the stretching vibration of the carbonyl group in the carboxylic acid. The position of this band can be influenced by conjugation with the aromatic ring.[4][5]
~1600 & ~1475C=C stretch (aromatic ring)These bands arise from the in-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring.[6]
~1420O-H in-plane bendThis absorption is associated with the in-plane bending of the O-H bond in the carboxylic acid.
~1300C-O stretchA peak corresponding to the stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[4]
~920 (broad)O-H out-of-plane bendA broad band resulting from the out-of-plane bending of the hydrogen-bonded O-H group.[4]
Below 850C-H out-of-plane bend, C-Cl stretch, C-I stretchThe region below 850 cm⁻¹ contains bands related to the out-of-plane bending of the aromatic C-H bonds, which are indicative of the substitution pattern. Additionally, the stretching vibrations of the C-Cl and C-I bonds are expected in this lower frequency region.[7]

A Comparative Analysis with Alternative Benzoic Acid Derivatives

To fully appreciate the spectral features of this compound, it is instructive to compare its FT-IR spectrum with those of simpler, related molecules: benzoic acid, 3-chlorobenzoic acid, and 4-iodobenzoic acid.

Benzoic Acid

The FT-IR spectrum of benzoic acid serves as our baseline. It exhibits the characteristic broad O-H stretch of the carboxylic acid dimer from approximately 3300 to 2500 cm⁻¹, a strong C=O stretch around 1680-1700 cm⁻¹, and aromatic C=C stretching bands.[3][5][8]

3-Chlorobenzoic Acid

The introduction of a chlorine atom at the meta-position in 3-chlorobenzoic acid leads to subtle but discernible changes in the spectrum. The fundamental features of the carboxylic acid group remain. However, the C-Cl stretching vibration will appear as a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.[7] The pattern of the C-H out-of-plane bending bands will also differ from that of benzoic acid, reflecting the change in the substitution pattern on the aromatic ring.[9][10]

4-Iodobenzoic Acid

Similarly, the FT-IR spectrum of 4-iodobenzoic acid will show the characteristic carboxylic acid absorptions. The key difference will be the presence of a C-I stretching vibration, which is expected at a lower frequency than the C-Cl stretch due to the greater mass of the iodine atom, typically in the range of 600-500 cm⁻¹.[7] The C-H out-of-plane bending pattern will also be indicative of a para-substituted benzene ring.[11][12]

By comparing these spectra, the unique spectral features of this compound, arising from the combined electronic and steric effects of both the chloro and iodo substituents, can be more clearly identified. The presence of both C-Cl and C-I stretching vibrations, along with a specific pattern of aromatic C-H out-of-plane bending, confirms the identity and substitution pattern of the target molecule.

Experimental Protocol for FT-IR Analysis of Solid Samples

To obtain a high-quality FT-IR spectrum of a solid sample such as this compound, two primary methods are commonly employed: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Preparation

This traditional method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.

Figure 2: Workflow for KBr Pellet Preparation.

Step-by-Step Methodology:

  • Sample Preparation: Using an agate mortar and pestle, grind a small amount (1-2 mg) of the solid sample into a very fine powder.[5]

  • Mixing: Add approximately 100-200 mg of spectroscopy-grade, dry KBr powder to the mortar.[1] Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Die Loading: Carefully transfer a portion of the mixture into a pellet die.

  • Pellet Pressing: Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.[5] A vacuum can be applied to the die before pressing to remove trapped air and moisture.[5]

  • Analysis: Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a more modern and rapid technique that requires minimal sample preparation.

Figure 3: Workflow for ATR-FTIR Analysis.

Step-by-Step Methodology:

  • Background Collection: Ensure the ATR crystal (commonly diamond) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Spectrum Collection: Acquire the FT-IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Typical Instrumentation Parameters

For the analysis of organic solids, the following FT-IR spectrometer parameters are generally recommended:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of substituted benzoic acids like this compound. This guide has provided a detailed interpretation of its FT-IR spectrum, highlighting the characteristic absorption bands of the carboxylic acid functional group and the aromatic ring with its halogen substituents. Through a comparative analysis with benzoic acid, 3-chlorobenzoic acid, and 4-iodobenzoic acid, the unique spectral fingerprint of the target molecule has been established. Furthermore, detailed, field-proven protocols for both KBr pellet preparation and ATR analysis have been presented, empowering researchers to confidently acquire high-quality FT-IR data. By leveraging the principles and methodologies outlined herein, scientists in drug development and related fields can effectively utilize FT-IR spectroscopy for the critical task of molecular characterization.

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For a compound like 3-Chloro-4-iodobenzoic acid (C₇H₄ClIO₂), a versatile building block in medicinal chemistry, structural ambiguity is not an option.[1][2] Its precise arrangement of chloro, iodo, and carboxylic acid functionalities dictates its reactivity and suitability for downstream applications.

This guide provides an in-depth, comparative analysis of the primary analytical techniques used to validate the structure of synthesized this compound. Moving beyond mere procedural lists, we will delve into the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity

NMR spectroscopy stands as the cornerstone of small molecule structural elucidation. It provides an atomic-level view of the molecular framework, revealing not only the types of atoms present but also their connectivity and chemical environment. For this compound, both ¹H (proton) and ¹³C NMR are indispensable.

Expertise in Action: Why NMR is a Self-Validating System

The power of NMR lies in its multi-faceted data output. ¹H NMR provides information on the number of distinct protons, their electronic environment (chemical shift), neighboring protons (splitting pattern), and their relative numbers (integration). ¹³C NMR complements this by defining the carbon skeleton. When the data from both are congruent—for instance, the number of aromatic protons in the ¹H spectrum matches the number of protonated aromatic carbons in the ¹³C spectrum—the dataset begins to validate itself.

¹H NMR: Mapping the Aromatic Protons

The aromatic region of the ¹H NMR spectrum is the most information-rich area for this molecule. We expect to see three distinct signals corresponding to the three protons on the benzene ring. Their chemical shifts are influenced by the electron-withdrawing effects of the halogen and carboxylic acid substituents.[3]

Expected ¹H NMR Data for this compound:

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-2~8.1-8.3Doublet (d)~2.0 Hz (meta coupling)
H-5~7.8-8.0Doublet of Doublets (dd)J ≈ 8.5 Hz (ortho), 2.0 Hz (meta)
H-6~7.9-8.1Doublet (d)~8.5 Hz (ortho coupling)
Carboxyl (-COOH)>10 (typically 12-13)Broad Singlet (br s)N/A

Note: Predicted values are based on established substituent effects on benzene rings. Actual values may vary based on solvent and concentration.[4] The carboxylic acid proton signal is often broad and may not be observed if an un-dried protic solvent is used or if deuterium exchange occurs.[5]

¹³C NMR: Defining the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum should reveal seven unique carbon signals, as no two carbon atoms in the molecule are chemically equivalent. The chemical shifts are highly diagnostic.[6]

Expected ¹³C NMR Data for this compound:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C=O (Carboxyl)~165-175Characteristic range for carboxylic acids.[7][8]
C-1 (ipso-COOH)~130-135Aromatic carbon attached to the carboxyl group.
C-2~130-140Influenced by adjacent -COOH and -Cl groups.
C-3 (ipso-Cl)~133-138Aromatic carbon attached to chlorine.
C-4 (ipso-I)~95-105Iodine's strong shielding effect shifts this carbon significantly upfield.
C-5~130-140Influenced by adjacent iodine.
C-6~128-135Influenced by adjacent -COOH group.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized, dried compound into a clean NMR tube.

  • Solvent Selection: Add ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.[9]

  • Solubilization: Gently vortex or sonicate the sample until fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (0.00 ppm).[7]

NMR Workflow Visualization

Caption: General workflow for NMR-based structural validation.

Pillar 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Mass spectrometry provides the definitive molecular weight of a compound, serving as a critical checkpoint for validation. High-resolution mass spectrometry (HRMS) can further provide an elemental formula, offering an exceptional level of confidence.

Expertise in Action: The Isotopic Signature is the Key

For halogenated compounds, the isotopic pattern is a powerful diagnostic tool. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic M+2 peak with an intensity ratio of approximately 3:1. Iodine, however, is monoisotopic (¹²⁷I). The presence of this specific chlorine isotope pattern in the mass spectrum of a compound containing a single chlorine atom is a hallmark of its identity.

Expected Mass Spectrometry Data:

IonCalculated Exact Mass (m/z)Description
[M-H]⁻280.8872Molecular ion (deprotonated) for C₇H₃³⁵ClIO₂⁻
[(M+2)-H]⁻282.8842Isotopic peak for C₇H₃³⁷ClIO₂⁻

Note: Values calculated for the most abundant isotopes. ESI in negative mode ([M-H]⁻) is typically effective for carboxylic acids.[10]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Method:

    • Inject a small volume (1-5 µL) of the sample.

    • Perform analysis in both positive and negative ion modes to ensure detection, though negative mode is often superior for acids.

    • Acquire data over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Extract the mass spectrum for the analyte peak.

    • Determine the accurate mass of the molecular ion and compare it to the theoretical value (ideally within 5 ppm error).

    • Analyze the isotopic pattern and compare it to the theoretical distribution for a molecule containing one chlorine atom.

Mass Spectrometry Workflow Visualization

Caption: Workflow for LC-MS based molecular formula confirmation.

Pillar 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy is a rapid, straightforward technique used to confirm the presence of key functional groups. While it doesn't provide the detailed structural map of NMR, it serves as an excellent and quick verification step. For this compound, the carboxylic acid moiety provides a highly characteristic signature.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1475C=C stretchAromatic Ring
~1300C-O stretchCarboxylic Acid
< 800C-Cl, C-I stretchHalogens (Fingerprint Region)

Note: The broad O-H stretch is a classic indicator of a hydrogen-bonded carboxylic acid dimer in the solid state.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid, dry synthesized powder directly onto the ATR crystal.

  • Data Acquisition: Clamp the sample to ensure good contact with the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic peaks and compare their positions to known values for the expected functional groups.

ATR-IR Workflow Visualization

Caption: Simple workflow for functional group analysis via ATR-IR.

Comparative Summary and the Power of Orthogonal Validation

No single technique provides absolute proof. True confidence in structural validation comes from employing orthogonal methods—independent techniques that measure different physical properties.

TechniqueInformation ProvidedStrengthsLimitations
NMR Atomic connectivity, chemical environment, stereochemistryUnparalleled structural detailRequires soluble sample, relatively larger sample amount
MS Molecular weight, elemental formula, isotopic informationHigh sensitivity, confirms elemental compositionProvides little to no connectivity information
IR Presence of functional groupsFast, simple, requires minimal sample prepProvides limited structural information, not quantitative

Conclusion

The structural validation of a synthesized compound like this compound is a systematic process of evidence gathering. By strategically combining the detailed connectivity map from NMR spectroscopy , the unambiguous molecular weight and elemental formula from mass spectrometry , and the rapid functional group confirmation from IR spectroscopy , researchers can establish a self-validating and authoritative dataset. This rigorous analytical workflow is fundamental to ensuring the quality and reliability of chemical synthesis in any research or development setting.

References

A Comparative Guide to the Acidity of Halobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how molecular structure dictates chemical properties is paramount. The acidity of a molecule, quantified by its pKa value, is a fundamental characteristic that influences its reactivity, solubility, and biological activity. This guide provides an in-depth comparative analysis of the acidity of ortho, meta, and para isomers of halobenzoic acids, supported by experimental data and a discussion of the underlying electronic and steric principles.

Quantitative Acidity Data: A Comparative Overview

The acidity of substituted benzoic acids is profoundly influenced by the nature and position of the substituent on the aromatic ring. A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton. The experimentally determined pKa values for the ortho, meta, and para isomers of fluoro-, chloro-, bromo-, and iodobenzoic acid in water at 25°C are summarized below.

SubstituentIsomer PositionpKa Value
-F ortho (2-F)3.27
meta (3-F)3.86
para (4-F)4.14
-Cl ortho (2-Cl)2.89 - 2.9
meta (3-Cl)3.81 - 3.82
para (4-Cl)3.98 - 4.03
-Br ortho (2-Br)2.84 - 2.85
meta (3-Br)3.86
para (4-Br)3.97
-I ortho (2-I)2.86
meta (3-I)3.85
para (4-I)4.03
-H (Benzoic Acid)4.20

Theoretical Basis for Acidity Trends

The acidity of halobenzoic acid isomers is governed by a delicate interplay of electronic and steric effects. These factors influence the stability of the carboxylate anion formed upon deprotonation; a more stable anion corresponds to a stronger acid.

The Competing Electronic Effects: Inductive vs. Resonance

Two primary electronic effects are at play: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Halogens are more electronegative than carbon, causing them to withdraw electron density from the benzene ring through the sigma (σ) bonds. This electron-withdrawing effect helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it and increasing the acidity of the parent acid. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi (π) system of the benzene ring. This donation of electron density increases the electron density on the ring, particularly at the ortho and para positions. This effect destabilizes the carboxylate anion by intensifying its negative charge, thus decreasing acidity.

The overall electronic influence of a halogen substituent is a balance of these two opposing effects. For halogens, the inductive effect generally outweighs the resonance effect.

Analysis of Acidity in Meta and Para Isomers

For meta-halobenzoic acids , the substituent is too far away to participate in resonance with the carboxylate group. Therefore, the acidity is primarily enhanced by the electron-withdrawing inductive effect of the halogen. This makes all meta-halobenzoic acids stronger acids than benzoic acid.

For para-halobenzoic acids , both the inductive and resonance effects are operative. The electron-withdrawing inductive effect stabilizes the carboxylate anion, while the electron-donating resonance effect destabilizes it. The net result is that para-halobenzoic acids are generally more acidic than benzoic acid, but less acidic than their meta counterparts, where the destabilizing resonance effect is absent. An interesting anomaly is observed with p-fluorobenzoic acid being less acidic than p-chlorobenzoic acid, which is attributed to the stronger +R effect of fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon.

The "Ortho Effect": A Unique Case

A consistent and striking trend is the significantly higher acidity of the ortho-halobenzoic acids compared to their meta and para isomers, and even in comparison to what would be predicted based on electronic effects alone. This phenomenon is known as the "ortho effect" and is attributed to a combination of steric and electronic factors.

The substituent at the ortho position can sterically hinder the carboxyl group, forcing it to twist out of the plane of the benzene ring. This steric inhibition of resonance disrupts the coplanarity required for resonance between the carboxyl group and the phenyl ring, which in turn stabilizes the carboxylate anion. This effect, combined with the strong, distance-dependent inductive effect at the ortho position, leads to a marked increase in acidity.

Acidity_Effects cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho Ortho-Halobenzoic Acid ortho_anion Stabilized Anion ortho->ortho_anion -I Effect (Strong) + Steric Inhibition of Resonance acidity_ortho Strongest Acid (Ortho Effect) ortho_anion->acidity_ortho Increased Acidity meta Meta-Halobenzoic Acid meta_anion Stabilized Anion meta->meta_anion -I Effect (Moderate) acidity_meta Intermediate Acidity meta_anion->acidity_meta Increased Acidity para Para-Halobenzoic Acid para_anion Less Stabilized Anion para->para_anion -I Effect (Weak) +R Effect (Destabilizing) acidity_para Weakest of Isomers para_anion->acidity_para Slightly Increased Acidity

Figure 1. Logical relationship between isomer structure, electronic/steric effects, and resulting acidity.

Experimental Protocol: pKa Determination by Potentiometric Titration

A reliable method for determining the pKa of weak acids like halobenzoic acids is potentiometric titration. This technique involves titrating a solution of the acid with a standard solution of a strong base while monitoring the pH.

Materials and Equipment
  • Halobenzoic acid isomer

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (250 mL)

  • Standard pH buffer solutions (pH 4, 7, and 10)

Step-by-Step Methodology
  • pH Meter Calibration: Calibrate the pH meter using the standard buffer solutions (pH 4, 7, and 10) according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a sample of the halobenzoic acid isomer and dissolve it in a known volume of deionized water in a beaker. A concentration of at least 10⁻⁴ M is recommended.

  • Titration Setup: Place the beaker containing the dissolved acid on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Initial pH Reading: Record the initial pH of the acid solution.

  • Titration: Begin the titration by adding the standardized NaOH solution from the buret in small, precise increments (e.g., 0.5-1.0 mL).

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize, and then record the pH and the total volume of NaOH added. As the equivalence point is approached, the pH will change more rapidly; reduce the volume of titrant added per increment (e.g., 0.1-0.2 mL) in this region.

  • Completion: Continue the titration well past the equivalence point until the pH begins to plateau.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the volume of NaOH required to completely neutralize the acid.

    • The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

  • Replication: Perform the titration at least in triplicate to ensure the reliability and precision of the results.

Titration_Workflow start Start calibrate Calibrate pH Meter (Buffers pH 4, 7, 10) start->calibrate prepare Prepare Acid Solution (Known Concentration) calibrate->prepare setup Setup Titration Apparatus prepare->setup titrate Titrate with Standardized NaOH (Record pH and Volume) setup->titrate plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot determine_ep Determine Equivalence Point plot->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep pka pKa = pH at Half-Equivalence Point determine_hep->pka end End pka->end

Figure 2. Workflow for pKa determination by potentiometric titration.

Conclusion

The acidity of halobenzoic acid isomers is a classic example of how subtle changes in molecular structure can have a significant impact on chemical properties. The ortho isomers are consistently the most acidic due to the unique "ortho effect," a combination of steric and inductive factors. For the meta and para isomers, the acidity is dictated by the interplay of the distance-dependent inductive effect and the resonance effect. A thorough understanding of these principles is essential for professionals in chemistry and drug development, enabling the rational design of molecules with desired physicochemical and biological properties. The potentiometric titration method remains a robust and reliable technique for the experimental determination of these crucial acidity constants.

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides an in-depth, procedural framework for handling 3-Chloro-4-iodobenzoic acid, focusing on the critical selection and use of Personal Protective Equipment (PPE). The causality behind each recommendation is explained to build a protocol that is not just a series of steps, but a self-validating system of safety for your laboratory.

Hazard Identification & Risk Assessment: Understanding the Compound

This compound is a halogenated aromatic carboxylic acid. Like many compounds in its class, it exists as a solid powder at room temperature. The primary risks associated with its handling stem from its potential to form airborne dust and its inherent chemical reactivity. A thorough risk assessment begins with understanding its formal hazard classifications.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][2]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]

The physical form of this compound—a solid powder—is a critical factor in risk assessment. Operations such as weighing, transferring, and preparing solutions can easily generate airborne dust, creating a significant inhalation hazard.[3][4] Therefore, our safety protocols must prioritize the mitigation of dust exposure.

Engineering and Administrative Controls: The First Line of Defense

Before any PPE is donned, the work environment must be optimized to minimize exposure. PPE is the final barrier between the researcher and the chemical hazard; it should never be the only one.

  • Ventilation: All handling of this compound, especially in its solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] This is the most effective way to control airborne dust and prevent respiratory exposure.

  • Emergency Equipment: Ensure that a fully functional safety shower and eyewash station are readily accessible and located near the workstation.[5][6] All personnel should be trained on their operation.

  • Safe Work Practices: Avoid eating, drinking, or smoking in areas where chemicals are handled. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7]

Mandatory Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task being performed. The following section details the minimum required PPE for handling this compound, with escalations based on procedural risk.

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.[1][2]

  • Chemical Safety Goggles: At a minimum, chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory for any procedure involving this compound.[5]

  • Face Shield: When handling larger quantities (typically >25g) or when there is a heightened risk of splashes, such as during the rapid addition of solvents or during spill cleanup, a face shield must be worn in addition to safety goggles to protect the entire face.[8][9][10]

Skin and Body Protection

The compound is a known skin irritant, making robust skin protection essential.[1][2]

  • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable for protection against incidental contact.[9][11] It is critical to inspect gloves for any signs of degradation or perforation before use. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as chemical waste.

  • Laboratory Coat: A buttoned, long-sleeved laboratory coat should be worn to protect the skin and personal clothing.

  • Proper Attire: Full-length pants and closed-toe, closed-heel shoes are required to ensure no skin is exposed.[8]

Respiratory Protection

The risk of inhaling aerosolized powder makes respiratory protection the most critical variable in the PPE protocol.

  • When is it Required? Respiratory protection is mandatory whenever there is a potential to generate dust, particularly during weighing or transferring the solid chemical.[4]

  • What Type? A NIOSH-approved air-purifying respirator equipped with a particulate filter is necessary. An N95-rated disposable respirator (or equivalent) is often sufficient for low-volume work within a fume hood. For larger quantities or in areas with less effective ventilation, a half-mask or full-face respirator with P100 cartridges should be considered.

  • Program Requirements: The use of respirators requires a formal respiratory protection program, including medical evaluation and annual fit-testing, as mandated by OSHA.[8]

Procedural Guidance: PPE Selection Workflow

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow start Start: Handling This compound task What is the task? start->task weighing Weighing or Transferring Solid Powder? task->weighing Solid solution Handling Dilute Solution (<1M)? task->solution Liquid weighing->solution No, already in solution ppe_high Highest Protection Required: - Chemical Safety Goggles - Face Shield - Nitrile/Neoprene Gloves - Lab Coat - NIOSH-Approved Respirator (N95+) weighing->ppe_high Yes ppe_medium Standard Protection: - Chemical Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat solution->ppe_medium Yes spill Spill Cleanup or Large Volume Transfer? solution->spill No spill->ppe_high Yes spill->ppe_medium No

Caption: PPE selection workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational. Don the appropriate PPE as determined by the workflow above (for weighing, this includes a respirator).

  • Weighing: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of solid to a weigh boat. Avoid any actions that could create a plume of dust. Close the primary container immediately after use.

  • Dissolution: Place the weigh boat containing the solid into the desired flask or beaker inside the fume hood. Slowly add the solvent to the solid to avoid splashing.

  • Post-Handling: Once the task is complete, carefully remove and dispose of gloves into the designated solid waste container. Remove remaining PPE. Wash hands thoroughly with soap and water.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle.

  • Spill Cleanup: In case of a spill, evacuate non-essential personnel. Wearing the highest level of PPE (including respiratory protection), gently cover the spill with an inert absorbent material like sand or vermiculite.[11] Do not dry sweep.[5] Collect the material using non-sparking tools into a suitable, labeled container for hazardous waste disposal.[3]

  • Waste Chemical Disposal: All waste containing this compound must be collected in a clearly labeled, sealed container. Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[5] Do not discharge into drains or the environment.[3][5]

  • PPE Disposal: Used gloves, disposable respirators, and any other contaminated disposable materials should be placed in a sealed bag and disposed of as solid chemical waste.

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5][7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Call a physician or Poison Control Center immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.